molecular formula C32H39NO4 B593460 beta-Aflatrem CAS No. 144446-23-1

beta-Aflatrem

Katalognummer: B593460
CAS-Nummer: 144446-23-1
Molekulargewicht: 501.667
InChI-Schlüssel: ONMXSHAELZXSPO-SDPXOEJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-Aflatrem is a natural product found in Aspergillus subolivaceus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMXSHAELZXSPO-SDPXOEJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144446-23-1
Record name beta-Aflatrem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AFLATREM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Biosynthetic Divergence of Aflatrem and β-Aflatrem

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aflatrem and its isomer, β-aflatrem, are tremorgenic mycotoxins produced by the fungus Aspergillus flavus. As indole-diterpenes, their complex structures and potent biological activities have garnered significant interest within the scientific community, particularly in the fields of natural product chemistry, toxicology, and drug development. This guide provides a detailed exploration of the nuanced structural differences between aflatrem and β-aflatrem, delves into the enzymatic basis of their biosynthetic divergence, and offers practical, field-proven methodologies for their differential analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these intricate secondary metabolites.

Introduction: The Aflatrem Isomers

Aflatrem and β-aflatrem belong to the diverse family of indole-diterpenoid mycotoxins, which are characterized by a complex polycyclic structure derived from the precursors geranylgeranyl diphosphate (GGPP) and tryptophan.[1][2] Both isomers share a common paxilline-like core structure, but their distinct biological activities and spectroscopic properties arise from a subtle, yet critical, difference in their chemical architecture.[1] Understanding this structural variance is paramount for accurate identification, toxicological assessment, and the exploration of their potential as pharmacological probes.

The Core Structural Distinction: A Tale of a Prenyl Group

The fundamental structural difference between aflatrem and β-aflatrem lies in the position of a reverse prenyl (or 1,1-dimethylallyl) group attached to the indole moiety of their shared core structure.

  • Aflatrem: The reverse prenyl group is attached at the C-20 position of the indole ring.[3]

  • β-Aflatrem: The reverse prenyl group is attached at the C-21 position of the indole ring.[3]

This seemingly minor shift in the location of the prenyl group has significant implications for the overall three-dimensional shape of the molecules, which in turn influences their interaction with biological targets.

Comparative Structural Data
PropertyAflatremβ-AflatremReference
Molecular Formula C₃₂H₃₉NO₄C₃₂H₃₉NO₄[4][5]
Molecular Weight 501.66 g/mol 501.66 g/mol [4][5]
Core Structure Indole-diterpene (paxilline-like)Indole-diterpene (paxilline-like)[1]
Key Structural Feature Reverse prenyl group at C-20Reverse prenyl group at C-21[3]
Visualization of the Structural Isomerism

The following diagram illustrates the distinct placement of the prenyl group in aflatrem and β-aflatrem.

G cluster_aflatrem Aflatrem Structure cluster_beta_aflatrem β-Aflatrem Structure aflatrem Prenyl group at C-20 beta_aflatrem Prenyl group at C-21 aflatrem_core Indole-Diterpene Core aflatrem_core->aflatrem aflatrem_core->beta_aflatrem

Caption: Core structural difference between aflatrem and β-aflatrem.

The Biosynthetic Fork in the Road: Enzymatic Control of Prenylation

The biosynthesis of both aflatrem and β-aflatrem originates from the common precursor, paspaline.[1] The crucial step that dictates the formation of either isomer is the prenylation of a paxilline-like intermediate. This reaction is catalyzed by a specific prenyltransferase enzyme found in Aspergillus flavus.

The key enzyme responsible for this divergent synthesis is the prenyltransferase AtmD .[2] Research has shown that AtmD exhibits a remarkable lack of strict regiospecificity, enabling it to catalyze the reverse monoprenylation at either the C-20 or C-21 position of the indole ring of the paxilline-type precursor.[2] This enzymatic flexibility is the primary reason for the concurrent production of both aflatrem and β-aflatrem by A. flavus.

The proposed biosynthetic pathway can be visualized as follows:

G GGPP Geranylgeranyl Diphosphate (GGPP) Paspaline Paspaline GGPP->Paspaline Multiple Steps Tryptophan Tryptophan Tryptophan->Paspaline Multiple Steps Paxilline_intermediate Paxilline-like Intermediate Paspaline->Paxilline_intermediate atm gene cluster Aflatrem Aflatrem Paxilline_intermediate->Aflatrem AtmD (Prenylation at C-20) Beta_Aflatrem β-Aflatrem Paxilline_intermediate->Beta_Aflatrem AtmD (Prenylation at C-21)

Caption: Biosynthetic pathway divergence leading to aflatrem and β-aflatrem.

Differential Biological Activities

Both aflatrem and β-aflatrem are classified as tremorgenic mycotoxins, meaning they can cause tremors and other neurological effects in animals.[1][6] The mechanism of their toxicity is believed to involve the modulation of neurotransmitter release in the central nervous system. While both isomers exhibit this general activity, the subtle difference in their three-dimensional structure can lead to variations in their potency and specific interactions with neuronal targets. Further research is required to fully elucidate the comparative potencies and specific molecular targets of each isomer.

Experimental Protocols for Differential Analysis

The structural similarity of aflatrem and β-aflatrem necessitates robust analytical techniques for their separation and unambiguous identification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice for this purpose.

Workflow for Isomer Separation and Identification

G Start Fungal Culture Extract (Aspergillus flavus) SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Start->SPE HPLC Reversed-Phase HPLC SPE->HPLC Fractionation Fraction Collection HPLC->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS NMR NMR Spectroscopy (for structural confirmation) Fractionation->NMR End Pure Isomers (Aflatrem and β-Aflatrem) LCMS->End NMR->End

Caption: Experimental workflow for the separation and identification of aflatrem isomers.

Step-by-Step Preparative HPLC Protocol

This protocol provides a general framework for the separation of aflatrem and β-aflatrem. Optimization of specific parameters will be necessary based on the instrumentation and sample matrix.

  • Sample Preparation:

    • Extract the mycotoxins from the Aspergillus flavus culture using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

    • Concentrate the extract under reduced pressure.

    • Redissolve the crude extract in a small volume of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Column:

    • System: Preparative HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is typically suitable for this separation.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid (for improved peak shape and ionization in subsequent MS analysis).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is recommended to achieve optimal separation. A starting point could be a gradient of 40-80% B over 30 minutes.

  • Detection and Fraction Collection:

    • Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 280 nm).

    • Collect fractions corresponding to the eluting peaks of aflatrem and β-aflatrem.

Spectroscopic Characterization

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Expected Ions: Both isomers will exhibit the same protonated molecule [M+H]⁺ at m/z 502.67.

  • Fragmentation: Tandem MS (MS/MS) is crucial for differentiation. While the fragmentation patterns will be similar due to the shared core structure, minor differences in the relative intensities of fragment ions may be observed, reflecting the different positions of the prenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are definitive for structural elucidation.

  • The key differentiating signals will be those of the protons and carbons in and around the indole ring, particularly at positions C-20 and C-21.

  • 2D NMR experiments (e.g., COSY, HMBC, HSQC) are essential to unambiguously assign the position of the prenyl group.

Conclusion

The structural isomerism of aflatrem and β-aflatrem provides a fascinating case study in the subtle complexity of natural product biosynthesis. The promiscuity of the prenyltransferase AtmD is the key determinant in the production of these two distinct mycotoxins. For researchers in natural products, toxicology, and drug discovery, a thorough understanding of their structural nuances and the application of robust analytical methodologies are indispensable for accurate characterization and further investigation into their biological significance.

References

  • Nicholson, M. J., Koulman, A., Monahan, B. J., et al. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology, 75(24), 7469–7481.
  • Itoh, T., Tokunaga, K., Matsuda, Y., et al. (2013). Regiospecificities and Prenylation Mode Specificities of the Fungal Indole Diterpene Prenyltransferases AtmD and PaxD. Applied and Environmental Microbiology, 79(23), 7298–7304.
  • Frisvad, J. C., & Larsen, T. O. (2015). Chemodiversity in the genus Aspergillus. Applied Microbiology and Biotechnology, 99(19), 7859–7877.
  • PubChem. (n.d.). Aflatrem. National Center for Biotechnology Information. Retrieved from [Link]

  • TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992). Aflavarin and β-Aflatrem: New Anti-Insectan Metabolites from the Sclerotia of Aspergillus flavus.
  • Duran, R. M., Cary, J. W., & Calvo, A. M. (2007). Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA, a gene necessary for sclerotial formation. Applied Microbiology and Biotechnology, 73(5), 1158–1168.
  • Lin, S., et al. (2022). The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review. Molecules, 27(20), 6928.
  • Cary, J. W., Uka, V., Han, Z., et al. (2012). Comparative Chemistry of Aspergillus oryzae (RIB40) and A. flavus (NRRL 3357). Metabolites, 2(1), 39–56.
  • Wang, X., Subko, K., Kildgaard, S., et al. (2021). Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi. Frontiers in Fungal Biology, 2, 731113.
  • Berthiller, F., Sulyok, M., Krska, R., & Schuhmacher, R. (2009). Chromatographic methods for the determination of mycotoxins in foods.
  • Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985). Aflatrem: a tremorgenic mycotoxin with effects on the book lung of the spider, Dugesiella hentzi (Girard). Toxicon, 23(4), 673–675.

Sources

Unraveling the Indole-Diterpene Biosynthesis Pathway in Aspergillus flavus: A Technical Whitepaper on Aflatrem Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aspergillus flavus is widely recognized for its production of the hepatocarcinogen aflatoxin B1. However, its secondary metabolome is vast, encompassing a structurally diverse class of fungal metabolites known as indole-diterpenes (IDTs) [[1]](). The most prominent of these in A. flavus is aflatrem , a potent mammalian tremorgenic toxin that modulates neurotransmitter release and inhibits high-conductance calcium-activated potassium (BK) channels in the peripheral nervous system 1. This whitepaper deconstructs the anomalous genetic architecture, the enzymatic causality, and the self-validating experimental protocols used to elucidate the aflatrem biosynthetic pathway.

The Anomalous Genetic Architecture: Split Biosynthetic Loci

In fungal secondary metabolism, genes encoding a specific biosynthetic pathway are almost exclusively co-located in a contiguous biosynthetic gene cluster (BGC). The genetic architecture for aflatrem biosynthesis in A. flavus defies this paradigm. The pathway is uniquely partitioned into two discrete loci located on entirely different chromosomes 2:

  • ATM1 Locus (Chromosome 5): A telomere-proximal cluster containing three early-stage genes (atmG, atmC, atmM) responsible for precursor generation and early cyclization [[2]](_).

  • ATM2 Locus (Chromosome 7): A telomere-distal cluster containing five late-stage tailoring genes (atmD, atmQ, atmB, atmA, atmP) 2.

Mechanistic Causality & Regulation: Why are these genes split? Evolutionary phylogenetic analysis suggests that the core IDT machinery (ATM1) and the tailoring enzymes (ATM2) may have been acquired through independent horizontal gene transfer events or chromosomal rearrangements 3. Despite their physical separation, both loci act as a unified functional system. Their transcription is strictly co-regulated and is heavily dependent on the global regulatory gene veA, which synchronizes secondary metabolism with fungal morphological development and sclerotia formation 4.

The Enzymatic Cascade: From Primary Metabolites to Aflatrem

The chemical logic of IDT biosynthesis is highly convergent, merging the mevalonate pathway (providing the diterpene skeleton) with the shikimate pathway (providing the indole moiety) 5.

  • Precursor Generation: The pathway initiates with AtmG , a geranylgeranyl diphosphate (GGPP) synthase that elongates farnesyl pyrophosphate (FPP) into GGPP [[6]]().

  • Indole Prenylation: AtmC , a prenyltransferase, catalyzes the critical condensation of GGPP with indole-3-glycerol phosphate to yield 3-geranylgeranylindole (3-GGI) 6, 7.

  • Epoxidation: AtmM , a flavin-dependent monooxygenase (FMO), introduces a highly reactive epoxide at the C-10/C-11 double bond of 3-GGI, forming 10,11-epoxy-3-GGI 7.

  • Radical Cyclization: AtmB , a highly specialized terpene cyclase, drives a complex cascade of radical-induced cyclizations. It "zips up" the epoxide intermediate to form paspaline —the first stable, tetracyclic indole-diterpene core 7, 8.

  • Late-Stage Tailoring: Cytochrome P450 monooxygenases (AtmP and AtmQ ) perform successive oxidations and ring rearrangements. AtmP oxidizes paspaline, and AtmQ utilizes 13-desoxypaxilline as a substrate to synthesize paspalinine 2. Further prenylation and acetal group additions yield the final toxin, aflatrem 8.

Pathway GGPP GGPP + Indole-3-glycerol phosphate GGI 3-Geranylgeranylindole (3-GGI) GGPP->GGI AtmC (Prenyltransferase) Epoxy 10,11-epoxy-3-GGI GGI->Epoxy AtmM (FAD Monooxygenase) Paspaline Paspaline (First Stable Core) Epoxy->Paspaline AtmB (Terpene Cyclase) Paspalinine Paspalinine Paspaline->Paspalinine AtmP / AtmQ (P450s) Aflatrem Aflatrem (Tremorgenic Toxin) Paspalinine->Aflatrem Late-Stage Tailoring

Caption: Enzymatic cascade of aflatrem biosynthesis from GGPP to the final tremorgenic toxin.

Quantitative Data: Orthologous Gene Mapping

To elucidate the A. flavus pathway, researchers relied heavily on comparative genomics with Penicillium paxilli, a fungus that produces the related IDT paxilline via a contiguous pax gene cluster 6. The structural and functional homologies are summarized below:

A. flavus GeneLocus LocationP. paxilli OrthologPutative Enzyme FunctionBiosynthetic Role
atmG ATM1 (Chr 5)paxGGGPP SynthaseSynthesizes diterpene precursor
atmC ATM1 (Chr 5)paxCPrenyltransferaseCondenses GGPP and indole moiety
atmM ATM1 (Chr 5)paxMFAD-MonooxygenaseEpoxidizes 3-GGI
atmB ATM2 (Chr 7)paxBTerpene CyclaseCyclizes intermediate to paspaline
atmP ATM2 (Chr 7)paxPCytochrome P450Oxidizes paspaline core
atmQ ATM2 (Chr 7)paxQCytochrome P450Converts 13-desoxypaxilline to paspalinine

Self-Validating Experimental Protocols: Heterologous Reconstitution

The Logic of the Assay: Assigning function to uncharacterized genes requires a self-validating system. Because A. flavus has a split cluster and produces highly toxic aflatoxins, manipulating it directly is chemically hazardous and genetically complex. Instead, researchers use P. paxilli deletion mutants (e.g., ΔpaxP or ΔpaxQ) as heterologous expression hosts 2.

Why this works: A ΔpaxQ mutant cannot process 13-desoxypaxilline, causing this specific intermediate to accumulate massively. By introducing the A. flavusatmQ gene into this mutant, the restoration of downstream metabolites (paspalinine) definitively proves that AtmQ is the functional homolog of PaxQ 8. This "knockout-and-rescue" strategy establishes strict causality.

Detailed Methodology: Functional Assignment of AtmQ
  • Vector Construction: Amplify the full-length atmQ gene from A. flavus cDNA using reverse-transcriptase PCR (ensuring introns are correctly processed) 2. Clone the sequence into a fungal expression vector carrying a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation: Digest the cell wall of P. paxilli ΔpaxQ mycelia using lysing enzymes (e.g., Glucanex) in an osmotic buffer to generate viable protoplasts.

  • Transformation: Introduce the atmQ vector into the protoplasts using PEG-mediated transformation. Plate on osmotically stabilized agar containing the selection agent.

  • Cultivation: Isolate stable transformants and cultivate them in liquid CD (Czapek-Dox) medium supplemented with yeast extract for 7–10 days at 25°C to induce secondary metabolism.

  • Metabolite Extraction & Profiling: Partition the culture broth with chloroform or ethyl acetate. Concentrate the organic layer and analyze via Reverse-Phase LC-MS/MS.

  • Validation: The ΔpaxQ mutant strictly accumulates 13-desoxypaxilline. A successful complementation by atmQ will show the depletion of 13-desoxypaxilline and the emergence of paspalicine and paspalinine in the chromatogram, self-validating AtmQ's enzymatic role 2, 8.

Protocol Step1 1. Gene Amplification Isolate atmQ from A. flavus cDNA Step2 2. Host Preparation Generate P. paxilli ΔpaxQ protoplasts Step1->Step2 Step3 3. Transformation & Rescue Integrate atmQ to complement deletion Step2->Step3 Step4 4. Cultivation & Extraction Grow 7-10 days, extract with organic solvents Step3->Step4 Step5 5. LC-MS/MS Validation Detect paspalinine restoration Step4->Step5

Caption: Self-validating heterologous reconstitution workflow for functional gene assignment.

Conclusion

The biosynthesis of indole-diterpenes in A. flavus represents a pinnacle of fungal metabolic engineering. The evolutionary anomaly of its split atm gene clusters, combined with the convergent chemical logic of its terpene cyclases and monooxygenases, provides a rich template for synthetic biology 9. By leveraging self-validating heterologous expression systems, drug development professionals can not only elucidate these complex pathways but also hijack them to engineer novel IDT architectures with fine-tuned pharmacological properties.

References

  • Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucid
  • (PDF)
  • Indole-Diterpene Gene Cluster
  • The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - MDPI
  • Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster - PMC / NIH
  • Generation of Alternate Indole Diterpene Architectures in Two Species of Aspergilli - ACS Public
  • Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus - Frontiers
  • Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucid
  • Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC / NIH

Sources

The Toxicity Profile of β-Aflatrem: Mechanistic Insights into Indole-Diterpene Tremorgens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

β-Aflatrem is a highly potent secondary metabolite and structural isomer of aflatrem, an indole-diterpene tremorgenic mycotoxin produced by the soil fungus Aspergillus flavus[1]. While A. flavus is predominantly notorious for producing carcinogenic aflatoxins, its sclerotia also generate a diverse arsenal of neurotoxic and anti-insectan compounds designed for ecological defense[2]. β-Aflatrem represents a critical node in this chemical defense system. For researchers in neurotoxicology and drug development, understanding the toxicity profile of β-aflatrem provides vital insights into the modulation of mammalian ion channels and the evolutionary arms race between fungi and fungivores.

This whitepaper deconstructs the molecular architecture, pharmacodynamics, and validated laboratory methodologies required to study β-aflatrem and its tremorgenic analogues.

Molecular Architecture & Biosynthetic Origins

β-Aflatrem belongs to the indole-diterpene class of fungal alkaloids, characterized by a complex polycyclic ring system featuring a cyclic acetal group. The biosynthesis of these compounds in A. flavus is governed by two discrete gene clusters: ATM1 (telomere proximal on chromosome 5, containing atmG, atmC, and atmM) and ATM2 (telomere distal on chromosome 7, containing atmD, atmQ, atmB, atmA, and atmP)[1].

While standard aflatrem is a potent mammalian neurotoxin, β-aflatrem is specifically localized within the fungal sclerotia—the hardened survival structures of the fungus. Evolutionary pressure has fine-tuned the stereochemistry of β-aflatrem to exhibit potent anti-insectan properties. It acts as a severe feeding deterrent and significantly reduces the growth rate of agricultural pests such as the corn earworm (Helicoverpa zea)[3]. Despite this ecological specialization, the conserved indole-diterpene core ensures that β-aflatrem retains the baseline neurotoxic mechanisms characteristic of the broader tremorgen family.

Receptor-Level Pharmacodynamics & Neurotoxic Pathways

The toxicity of aflatrem and its isomers is driven by a dual-pathway disruption of the central nervous system, specifically targeting inhibitory neurotransmission and action potential repolarization.

GABA_A Receptor Allosteric Modulation

Aflatrem acts as a positive allosteric modulator of the


-aminobutyric acid type A (GABA_A) receptor. In electrophysiological models, the presence of the toxin shifts the GABA dose-response curve significantly to the left, decreasing the 

from 28 µM to 7 µM[4]. This potentiation of chloride influx hyperpolarizes the neuron, which correlates with the initial clinical symptoms of intoxication: diminished activity, weakness, and immobility in the affected subject[4].
BK Channel (Maxi-K) Inhibition

Following the initial depressive phase, the dominant tremorgenic phenotype emerges via the profound inhibition of large-conductance Ca²⁺-activated K⁺ (BK) channels[3]. BK channels are critical for repolarizing the membrane during an action potential. By blocking the pore or interfering with Ca²⁺-dependent gating, indole-diterpenes prolong the action potential duration at presynaptic terminals. This delayed repolarization causes excessive, uncontrolled release of excitatory neurotransmitters (glutamate and aspartate)[3].

Hippocampal Excitotoxicity

The sustained release of excitatory amino acids leads to severe excitotoxicity. In vivo models demonstrate that a single acute dose of aflatrem (3 mg/kg, IP) induces rapid degeneration of neuronal fiber processes in the hippocampus, permanently reducing the capacity of GABA and glutamate uptake systems due to the physical loss of nerve terminals[5].

Quantitative Benchmarking of Indole-Diterpenes

To contextualize the potency of β-aflatrem, it must be benchmarked against other well-characterized indole-diterpenes. The table below summarizes the comparative toxicity profiles.

CompoundPrimary TargetReceptor Affinity / EC₅₀In Vivo PhenotypePrimary Biological / Ecological Role
Aflatrem GABA_A / BK ChannelGABA_A EC₅₀: 2.4 µMAcute tremors, hippocampal degeneration (3 mg/kg IP)Mammalian neurotoxin
β-Aflatrem BK Channel / GABA_AIsomeric analogueSevere growth reduction in H. zeaAnti-insectan / Fungivore defense
Paxilline BK ChannelBK IC₅₀: 1.9 nMTransient tremors (150 mg/kg LD₅₀)Benchmark BK channel antagonist
Lolitrem B BK ChannelBK IC₅₀: ~4.0 nMSevere, sustained tremorsCausative agent of Ryegrass staggers

Validated Laboratory Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems for profiling the toxicity of β-aflatrem.

Protocol 1: Electrophysiological Profiling of BK Channel Modulation

Rationale & Causality: To isolate the specific inhibitory kinetics of β-aflatrem on BK channels, we utilize inside-out patch-clamp recordings on HEK293 cells expressing hSlo1. The inside-out configuration is critical; it allows precise, deterministic control over intracellular Ca²⁺ concentrations, which is required because tremorgenic indole-diterpenes exhibit state-dependent binding influenced by Ca²⁺-mediated channel gating.

  • Step 1: Cell Preparation : Culture HEK293 cells and transiently transfect with the KCNMA1 gene (encoding the hSlo1 alpha subunit). Causality: HEK293 provides a clean electrophysiological background devoid of endogenous BK currents, preventing signal contamination.

  • Step 2: Patch-Clamp Configuration : Form a gigaseal using borosilicate glass pipettes (2–4 MΩ) and excise the patch into the inside-out configuration. Bathe the intracellular face in a precisely calibrated 10 µM free Ca²⁺ solution to fully activate the channels.

  • Step 3: Toxin Perfusion & Self-Validation :

    • Self-Validating Mechanism: Prior to β-aflatrem application, pre-pulse the patch with 10 nM paxilline. If the channel does not exhibit rapid, reversible blockade, the patch is discarded. This positive control validates channel identity and confirms patch viability.

    • Action: Washout the paxilline, then perfuse the patch with escalating concentrations of β-aflatrem (0.1 - 10 µM) to establish a dose-response curve.

  • Step 4: Kinetic Analysis : Fit the normalized fractional current block to the Hill equation to derive the IC₅₀ and Hill coefficient (

    
    ).
    
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

Rationale & Causality: In vivo exposure to aflatrem induces rapid degeneration of hippocampal nerve terminals[5]. To quantify this excitotoxic damage, we measure the


 and 

of [³H]GABA and [³H]Glutamate uptake in isolated synaptosomes. Synaptosomal fractionation is chosen over whole-tissue homogenates because it preserves the functional integrity of the presynaptic transporter machinery.
  • Step 1: Hippocampal Isolation : Dissect the hippocampus rapidly on an ice-cold platform and homogenize in 0.32 M sucrose buffer (pH 7.4). Causality: The hippocampus is targeted due to its distinct vulnerability to aflatrem-induced degeneration[5]. Isotonic sucrose prevents osmotic lysis of the delicate presynaptic terminals.

  • Step 2: Percoll Gradient Fractionation : Layer the homogenate onto a discontinuous Percoll gradient (3%, 10%, 15%, 23%) and centrifuge at 31,000 × g for 5 minutes. Extract the synaptosomal fraction at the 15%/23% interface.

  • Step 3: Radioligand Uptake & Self-Validation :

    • Action: Incubate synaptosomes with [³H]GABA and [³H]Glutamate at 37°C for 3 minutes. Terminate the reaction via rapid vacuum filtration over GF/B glass microfiber filters.

    • Self-Validating Mechanism: Run parallel aliquots at 4°C to establish non-specific background binding. Subtracting this 4°C baseline from the 37°C active uptake data ensures that only active, carrier-mediated transport is quantified, eliminating artifacts from passive membrane diffusion.

  • Step 4: Scintillation Quantification : Transfer filters to scintillation vials, add fluor, and quantify the retained radioactivity to calculate transporter capacity.

Systems Biology & Pathway Visualization

The following diagram maps the dual-pathway neurotoxic mechanism of β-aflatrem, illustrating how parallel receptor interactions converge to produce the clinical tremorgenic phenotype.

G A β-Aflatrem / Aflatrem (Indole-Diterpene) B GABA_A Receptor (Allosteric Potentiation) A->B Low Dose / High Affinity C BK (Maxi-K) Channel (Pore Blockade) A->C High Dose / Channel Binding D Increased Cl- Influx (Hyperpolarization) B->D E Inhibited K+ Efflux (Delayed Repolarization) C->E F Initial Clinical Phase: Immobility / Weakness D->F G Synaptic Terminal Depolarization & Glutamate Release E->G H Hippocampal Excitotoxicity & Sustained Tremors G->H Chronic Exposure

Dual neurotoxic mechanism of β-aflatrem via GABA_A potentiation and BK channel inhibition.

References

  • Title: Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects. Source: PMC - NIH.
  • Title: The Tremorigen Aflatrem Is a Positive Allosteric Modulator of the Gamma-Aminobutyric acidA Receptor Channel Expressed in Xenopus Oocytes. Source: PubMed.
  • Title: Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Source: MDPI.
  • Title: Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Source: ResearchGate.
  • Title: Taxonomy of Aspergillus section Flavi and their production of aflatoxins, ochratoxins and other mycotoxins. Source: Studies in Mycology.

Sources

-Aflatrem: Comprehensive Physicochemical Profiling, Biosynthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Context

In the landscape of fungal secondary metabolites, indole-diterpenes represent a structurally complex and pharmacologically potent class of compounds. Among these,


-Aflatrem  (an isomer of the well-documented tremorgenic mycotoxin aflatrem) has emerged as a critical target for both agricultural pathology and neuropharmacological research. Isolated primarily from the sclerotia of Aspergillus flavus, 

-Aflatrem exhibits pronounced anti-insectan properties, significantly reducing the growth rate of agricultural pests such as the corn earworm (Helicoverpa zea) 1.

As an application scientist, understanding the physicochemical properties of


-Aflatrem is not merely an exercise in taxonomy; it is the foundational step in designing robust extraction protocols, optimizing chromatographic separations, and tuning mass spectrometric detection parameters.

Physicochemical Profiling

The structural architecture of


-Aflatrem dictates its behavior in solvent systems and biological matrices. The compound consists of a lipophilic diterpene skeleton fused to a polar indole moiety, making it soluble in moderately polar to non-polar organic solvents (e.g., Chloroform, Methanol, DMSO) .

Table 1: Quantitative and Structural Properties of


-Aflatrem 
PropertyValueAnalytical Implication
Compound Name

-Aflatrem (Aflatrem B)
Differentiates from standard Aflatrem isomer.
CAS Registry Number 144446-23-1Essential for standard procurement.
Molecular Formula C32H39NO4Used to calculate exact mass for HRMS.
Molecular Weight 501.66 g/mol Target precursor ion [M+H]+ at m/z 502.2.
Chemical Class Indole-diterpenoidDictates UV absorbance (typically ~280 nm).
Biological Source Aspergillus flavus (Sclerotia)Guides biological sampling and cultivation.
Physical Appearance Yellow Crystal / PowderVisual indicator during crystallization.

Biosynthetic Pathway and Genetic Regulation

To effectively study or scale the production of


-Aflatrem, one must understand its genetic regulation. In A. flavus, the biosynthesis of aflatrem and its isomers is governed by two discrete gene loci: ATM1  (containing atmG, atmC, atmM) and ATM2  (containing atmD, atmQ, atmB, atmA, atmP) 1.

Crucially, the expression of these clusters is dependent on the global regulatory gene veA . Because veA also regulates morphological development, the production of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-Aflatrem is intrinsically linked to the formation of sclerotia—resistant survival structures produced by the fungus . This causality informs our experimental design: to maximize 

-Aflatrem yield, we must cultivate the fungus under conditions that promote sclerotial development (e.g., darkness).

Biosynthesis veA veA Global Regulator ATM1 ATM1 Locus (atmG, C, M) veA->ATM1 Upregulates ATM2 ATM2 Locus (atmD, Q, B, A, P) veA->ATM2 Upregulates Intermediate Paxilline-like Intermediate ATM1->Intermediate ATM2->Intermediate Precursors GGPP + Indole-3-glycerol phosphate Precursors->Intermediate ATM1/ATM2 Enzymes BetaAflatrem beta-Aflatrem (C32H39NO4) Intermediate->BetaAflatrem Prenylation & Oxidation

veA-dependent regulation and ATM1/ATM2 biosynthetic pathway of beta-Aflatrem.

Experimental Methodology: Isolation and Quantification

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (the "why") alongside the action (the "how").

Phase 1: Cultivation and Sclerotia Induction
  • Step 1: Point-inoculate A. flavus spores onto Glucose Minimal Media (GMM) or 2x V8 agar.

  • Step 2: Incubate at 30°C in complete darkness for 8 to 14 days.

    • Causality: Light inhibits the veA complex. Dark incubation removes this inhibition, hyper-activating the ATM1/ATM2 loci and maximizing sclerotia biogenesis, which is where

      
      -Aflatrem is sequestered as a chemical defense mechanism 3.
      
  • Step 3: Harvest the sclerotia mechanically, lyophilize (freeze-dry) to remove water content, and grind into a fine powder.

Phase 2: Solvent Extraction
  • Step 4: Extract the lyophilized powder using a biphasic mixture of Chloroform and Methanol (2:1 v/v).

    • Causality: The molecular weight (501.66 g/mol ) and the presence of the bulky hydrophobic diterpene skeleton require a non-polar solvent like chloroform to disrupt the cellular matrix, while methanol aids in penetrating the fungal cell wall and stabilizing the polar indole domain.

  • Step 5: Sonicate for 30 minutes at 4°C to prevent thermal degradation, then centrifuge at 10,000 x g to pellet the cellular debris.

Phase 3: Analytical Quantification (LC-MS/MS)
  • Step 6: Reconstitute the dried extract in Acetonitrile/Water (50:50).

  • Step 7: Inject onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Step 8: Detect via tandem mass spectrometry (ESI+ mode).

    • Validation Checkpoint: Monitor the precursor ion at m/z 502.2 [M+H]+ (derived from the C32H39NO4 formula). Run a blank matrix control to ensure no carryover, and a spiked standard to verify that recovery rates fall within the acceptable 85-115% threshold.

Workflow Cultivation 1. A. flavus Cultivation (Darkness, 8 days) Extraction 2. Solvent Extraction (CHCl3 / MeOH) Cultivation->Extraction SPE 3. SPE Purification (Silica Gel) Extraction->SPE HPLC 4. Prep-HPLC (Reverse Phase) SPE->HPLC LCMS 5. LC-MS/MS (m/z 502.2 [M+H]+) HPLC->LCMS

Step-by-step extraction and LC-MS/MS quantification workflow for beta-Aflatrem.

Conclusion

The successful isolation and application of


-Aflatrem rely heavily on aligning its physicochemical properties (MW: 501.66, C32H39NO4) with its biological origins. By leveraging the veA-dependent regulatory pathways of A. flavus and employing targeted lipophilic extraction protocols, researchers can reliably harvest this indole-diterpene for downstream toxicological and pharmacological assays.

References

  • Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function.
  • CAS 144446-23-1 -Aflatrem - N
  • Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters. ASM Journals.
  • Association of fungal secondary metabolism and sclerotial biology. Frontiers.

Sources

Technical Guide: The atm Gene Cluster and Beta-Aflatrem Biosynthesis in Aspergillus flavus

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the atm biosynthetic gene cluster in Aspergillus flavus, focusing on the production of the tremorgenic indole-diterpenoid beta-aflatrem (β-aflatrem). Unlike the extensively studied aflatoxin (afl) cluster, the atm cluster is unique for its split genomic architecture and its role in synthesizing neurotoxic metabolites that target high-conductance calcium-activated potassium (BK) channels. This guide details the genomic loci, enzymatic cascade, structural differentiation of beta-aflatrem, and validated protocols for its isolation and characterization.

Genomic Architecture: The Split atm Cluster

The biosynthesis of aflatrem and beta-aflatrem is governed by the atm gene cluster. Unlike many fungal biosynthetic gene clusters (BGCs) that are contiguous, the atm cluster in A. flavus is fractionated into two distinct loci located on separate chromosomes or distant loci within the same chromosome, depending on the strain (typically Chromosome 5 and 7).[1][2][3]

Locus Definitions

The cluster is divided into ATM1 (proximal) and ATM2 (distal).[2] Both are required for the complete biosynthesis of the tremorgenic scaffold.

LocusGenes InvolvedPrimary FunctionEnzymatic Class
ATM1 atmGSkeleton FormationGeranylgeranyl diphosphate synthase (GGS)
atmCCyclizationIndole-diterpene cyclase
atmMOxidationFAD-dependent monooxygenase
ATM2 atmDTerminal Prenylation Aromatic prenyltransferase (Key for β-aflatrem)
atmQEther formationOxidoreductase/Prenyltransferase homolog
atmPOxidationCytochrome P450 monooxygenase
atmA, atmBTransport/UnknownMembrane proteins
Regulation and Co-expression

Expression of the atm cluster is often co-regulated with the aflatoxin cluster under sclerotial development conditions. The global regulator VeA is critical; deletion of veA abolishes aflatrem production, indicating that the atm cluster is part of the fungal secondary metabolism network responding to oxidative stress and light.

Biosynthetic Pathway: Mechanism of Action

The biosynthesis of beta-aflatrem follows a "paxilline-like" indole-diterpene pathway, diverging at the final prenylation step.

The Enzymatic Cascade
  • Skeleton Synthesis: atmG synthesizes geranylgeranyl diphosphate (GGPP). atmC catalyzes the condensation of GGPP with indole-3-glycerol phosphate to form Paspaline , the stable indole-diterpene core.

  • Core Modification: atmP (P450) and atmQ oxidize paspaline. Specifically, atmQ is implicated in converting intermediates into Paspalicine and subsequently Paspalinine .[2][3]

  • The Branching Point (Beta-Aflatrem Formation): The critical divergence occurs at Paspalinine . The prenyltransferase AtmD catalyzes the attachment of a dimethylallyl (prenyl) moiety to the indole ring.

    • Aflatrem: Prenylation at the C20 position.[1]

    • Beta-Aflatrem: Prenylation at the C21 position (regioisomer).

Pathway Visualization

The following diagram illustrates the logical flow from precursors to the final tremorgenic toxins.

AtmBiosynthesis cluster_ATM1 ATM1 Locus cluster_ATM2 ATM2 Locus Precursor Indole-3-glycerol phosphate + GGPP Paspaline Paspaline (Stable Core) Precursor->Paspaline AtmG, AtmC, AtmM Paspalicine Paspalicine Paspaline->Paspalicine AtmP Paspalinine Paspalinine (Immediate Precursor) Paspalicine->Paspalinine AtmQ Aflatrem Aflatrem (C20-Prenyl) Paspalinine->Aflatrem AtmD (Major) BetaAflatrem Beta-Aflatrem (C21-Prenyl) Paspalinine->BetaAflatrem AtmD (Minor/Regioisomer) AtmG AtmG (GGS) AtmC AtmC (Cyclase) AtmP AtmP (P450) AtmQ AtmQ AtmD AtmD (Prenyltransferase)

Caption: Biosynthetic pathway of Aflatrem and Beta-Aflatrem mediated by the split atm gene cluster in A. flavus.

Structural & Toxicological Profile[4][5][6]

Structural Differentiation

Beta-aflatrem (


) is a regioisomer of aflatrem. Both share a hexacyclic indole-diterpene core.
  • Aflatrem: Features a reversed isoprene moiety attached at the C20 position of the indole ring.

  • Beta-Aflatrem: Features the isoprene moiety attached at the C21 position.

  • Significance: This subtle shift alters the steric interaction with ion channels, potentially modifying its neurotoxic potency compared to aflatrem.

Mechanism of Action (Toxicity)

Like other indole-diterpenes (e.g., paxilline, lolitrem B), beta-aflatrem targets the Big Potassium (BK) channels (calcium-activated potassium channels,


).
  • Effect: Inhibition of BK channels prevents the repolarization of neurons after an action potential.

  • Phenotype: This leads to hyperexcitability of the central and peripheral nervous systems, manifesting as "staggers" or sustained tremors in vertebrates.

  • Insecticidal Activity: Beta-aflatrem has demonstrated specific anti-insectan properties, significantly reducing the growth rate of Helicoverpa zea (corn earworm), suggesting an ecological role in protecting the fungal sclerotia from predation.

Experimental Protocols: Isolation & Characterization

Extraction Workflow

This protocol ensures the recovery of the lipophilic indole-diterpenes from A. flavus sclerotia or mycelia.

  • Cultivation: Inoculate A. flavus (e.g., strain NRRL 3357) on Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA). Incubate at 30°C for 7–10 days to induce sclerotia formation (high atm expression).

  • Harvesting: Separate sclerotia from mycelia if possible; sclerotia contain higher concentrations of aflatrems.

  • Lysis: Freeze-dry biomass and grind to a fine powder under liquid nitrogen.

  • Solvent Extraction:

    • Add Chloroform:Methanol (2:1 v/v) to the powder (10 mL per gram).

    • Sonicate for 30 minutes at ambient temperature.

    • Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

  • Concentration: Evaporate solvent under a nitrogen stream or rotary evaporator. Re-suspend residue in 100% Methanol or Acetonitrile.

HPLC-MS/MS Identification

Beta-aflatrem is often a minor peak adjacent to the major aflatrem peak. High-resolution separation is required.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient to 98% B

    • 15-20 min: Hold 98% B

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ions:

    • Look for

      
       at m/z 502.295 .
      
    • differentiation: Beta-aflatrem typically elutes slightly later than aflatrem due to structural hydrophobicity differences (verify with authentic standards if available).

Genetic Validation (Self-Validating Protocol)

To confirm the identity of the metabolite, perform a gene knockout of atmD .

  • Construct: Replace atmD coding sequence with a selection marker (e.g., pyrG).

  • Expected Result: The

    
     mutant should accumulate Paspalinine  (m/z ~433) and completely lack both Aflatrem and Beta-Aflatrem. This confirms the specific role of AtmD in the final prenylation step for both isomers.
    

References

  • Nicholson, M. J., et al. (2009). "Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function."[4] Applied and Environmental Microbiology.

  • Nicholson, M. J., et al. (2015). "Identification of the aflatrem biosynthetic gene cluster in Aspergillus flavus."[4] Applied and Environmental Microbiology.

  • TePaske, M. R., et al. (1992). "Aflavarin and beta-aflatrem: new anti-insectan metabolites from the sclerotia of Aspergillus flavus." Journal of Natural Products.

  • Zhang, C., et al. (2004). "A gene cluster for aflatrem biosynthesis in Aspergillus flavus." Fungal Genetics and Biology.

  • Duran, R. M., et al. (2007). "Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA." Applied Microbiology and Biotechnology.

Sources

The Indole-Diterpene Defense: Beta-Aflatrem Pharmacodynamics and Ecological Function

[1]

Executive Summary

Beta-aflatrem is a potent tremorgenic indole-diterpene mycotoxin produced primarily by the sclerotia of Aspergillus flavus.[] Structurally isomeric to the more abundant aflatrem, beta-aflatrem is distinguished by a specific reverse prenylation at the C-21 position of the indole moiety.[2] While often overshadowed by aflatoxins, beta-aflatrem plays a critical, specialized role in fungal chemical defense, functioning as a high-affinity antagonist of large-conductance calcium-activated potassium (BK) channels.[]

This guide analyzes the biosynthetic origins, mechanistic pharmacodynamics, and ecological utility of beta-aflatrem.[] It provides validated protocols for its isolation and electrophysiological characterization, positioning the molecule not just as a contaminant, but as a sophisticated tool for ion channel research and a scaffold for neuroactive drug discovery.

Chemical Architecture & Biosynthesis

Beta-aflatrem belongs to the paxilline-like family of indole-diterpenes.[][3] Its biosynthesis is governed by the atm gene cluster, specifically the ATM1 and ATM2 loci.[3][4] The pathway diverges from the common indole-diterpene core through the action of specific prenyltransferases.

The atm Biosynthetic Pathway

The biosynthesis begins with the condensation of indole-3-glycerol phosphate and geranylgeranyl diphosphate (GGPP). The critical divergence point for beta-aflatrem formation occurs at the intermediate paspalinine .

The prenyltransferase AtmD is the decisive enzyme. It catalyzes the reverse prenylation of paspalinine. While the major product is aflatrem (prenylation at C-20), AtmD also catalyzes prenylation at C-21 , yielding the beta-aflatrem isomer.[][5]

Biosynthetic Logic Diagram

The following diagram illustrates the enzymatic cascade leading to beta-aflatrem production.

Biosynthesiscluster_precursorsPrecursor AssemblyGGPPGeranylgeranyl Diphosphate (GGPP)PaspalinePaspaline(Stable Core)GGPP->PaspalineAtmG, AtmC, AtmMIndoleIndole-3-glycerol phosphateIndole->PaspalinePaspalininePaspalinine(Intermediate Scaffold)Paspaline->PaspalinineOxidation (AtmQ)AtmDEnzyme: AtmD(Prenyltransferase)Paspalinine->AtmDSubstrate BindingAflatremAflatrem(C-20 Prenylation)AtmD->AflatremMajor PathwayBetaAflatremBeta-Aflatrem(C-21 Prenylation)AtmD->BetaAflatremMinor Pathway (Isomerization)

Caption: The ATM biosynthetic pathway in A. flavus.[] The enzyme AtmD acts as a bifunctional prenyltransferase, generating both aflatrem and its C-21 isomer, beta-aflatrem.[]

Mechanistic Pharmacodynamics

The physiological impact of beta-aflatrem is defined by its interaction with BK channels (KCa1.1), which are critical for regulating neuronal excitability and neurotransmitter release.

Mechanism of Action: BK Channel Blockade

Beta-aflatrem acts as a negative allosteric modulator of the BK channel.

  • Binding: It binds to a hydrophobic pocket on the channel's

    
    -subunit, distinct from the pore and the calcium-sensing domain.
    
  • Allosteric Shift: Binding stabilizes the channel in a closed conformation, preventing the efflux of Potassium (

    
    ) ions even in the presence of depolarizing potentials and intracellular Calcium (
    
    
    ).
  • Physiological Outcome: The inhibition of

    
     efflux prolongs the depolarization phase of action potentials. In motor neurons, this results in repetitive firing, manifesting as tremors, ataxia, and hyperexcitability in vertebrates and invertebrates.[]
    
Signaling Pathway Visualization[1]

MOABetaAflatremBeta-AflatremBK_OpenBK Channel (Open)K+ EffluxBetaAflatrem->BK_OpenAllosteric BindingBK_ClosedBK Channel (Locked Closed)No K+ EffluxBK_Open->BK_ClosedConformational FreezeTremorHyperexcitability &TremorsBK_Closed->TremorProlonged DepolarizationNeuron_StateResting MembranePotentialDepolarizationDepolarization EventNeuron_State->DepolarizationDepolarization->BK_OpenNormal Feedback (Blocked)

Caption: Pharmacodynamic cascade of beta-aflatrem. The toxin locks BK channels in a closed state, disrupting the negative feedback loop required to terminate neuronal depolarization.

Ecological Role: Sclerotial Defense

While aflatoxins protect the fungus from microbial competitors, indole-diterpenes like beta-aflatrem are evolved defenses against fungivores (insects that eat fungi).[]

Anti-Insectan Activity

Research by TePaske et al. established beta-aflatrem as a distinct anti-insectan factor.[][6] In feeding assays with the corn earworm (Helicoverpa zea), beta-aflatrem demonstrated significant growth inhibition, preventing the larvae from consuming the fungal sclerotia (overwintering structures).

Table 1: Comparative Anti-Insectan Efficacy (Dietary Incorporation)

MetaboliteTest OrganismConcentration (ppm)Effect (vs. Control)Ecological Implication
Beta-Aflatrem Helicoverpa zea100 ppm57% Reduction in weight gainPotent antifeedant
AflatremHelicoverpa zea100 ppm~50-60% ReductionSynergistic defense
AflavarinCarpophilus hemipterus200 ppmSignificant mortalityTargeted beetle defense

Data synthesized from TePaske et al. (1992) and subsequent ecological reviews.

Experimental Workflows

To study beta-aflatrem, researchers must isolate it from the complex sclerotial matrix and validate its activity using electrophysiology.[]

Protocol: Isolation from A. flavus Sclerotia

Objective: Purify beta-aflatrem from fungal sclerotia for bioassays.[]

  • Cultivation: Inoculate A. flavus (strain NRRL 6541 or equivalent) on corn kernel grit medium. Incubate at 28°C for 21 days in the dark to maximize sclerotia production.

  • Harvest: Separate sclerotia from mycelia using a floatation method (sclerotia sink in water/sucrose gradients) or sieving.[]

  • Extraction:

    • Grind sclerotia to a fine powder under liquid nitrogen.[]

    • Extract with Dichloromethane (

      
      )  (1:10 w/v) for 24 hours.
      
    • Filter and evaporate solvent to yield crude extract.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.[]

    • Mobile Phase: Hexane:Ethyl Acetate gradient (80:20

      
       50:50).[]
      
    • Note: Beta-aflatrem typically elutes slightly after aflatrem due to polarity differences from the C-21 prenyl group.[]

  • Final Polish (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[]

    • Solvent: Acetonitrile:Water (85:15 isocratic).[]

    • Detection: UV at 230 nm and 280 nm.[]

    • Validation: Confirm structure via

      
      H-NMR (look for distinct C-21 prenyl signals).
      
Protocol: Electrophysiological Validation (Patch-Clamp)

Objective: Quantify BK channel inhibition.[][7]

  • Cell System: HEK293 cells transiently transfected with hSlo1 (

    
    -subunit of BK channel).[]
    
  • Rig Setup: Whole-cell patch-clamp configuration.

    • Pipette Solution (Intracellular): 140 mM KCl, 10 mM HEPES, 5 mM EGTA, adjusted to free

      
       of 1 
      
      
      M.[]
    • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      , 10 mM HEPES.[]
  • Stimulation Protocol:

    • Hold membrane potential at -80 mV.[][7]

    • Apply voltage steps from -100 mV to +100 mV in 10 mV increments (200 ms duration).

  • Application:

    • Record baseline currents.[][7]

    • Perfuse Beta-Aflatrem (dissolved in DMSO, final conc. 10 nM - 10

      
      M).[]
      
    • Control: Perfuse Paxilline (1

      
      M) as a positive control for total block.[]
      
  • Analysis: Plot Current-Voltage (I-V) curves. A successful hit will show a dose-dependent reduction in outward current amplitude at positive potentials.[]

Implications for Drug Development

Beta-aflatrem's high affinity for BK channels makes it a valuable lead compound ("scaffold") for neurological therapeutics.[]

  • Ion Channel Modulators: Derivatives of beta-aflatrem could be engineered to treat conditions of ion channel hypofunction or to serve as highly specific probes for BK channel subtypes in the brain.

  • Insecticides: The natural anti-insectan property suggests potential for bio-inspired agrochemicals that target insect specific ion channels with reduced vertebrate toxicity compared to organophosphates.

References

  • TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992).[] Aflavarin and beta-aflatrem: New anti-insectan metabolites from the sclerotia of Aspergillus flavus.[6][8] Journal of Natural Products, 55(8), 1080–1086.[][9] Link[]

  • Nicholson, M. J., Koulman, A., Monahan, B. J., Pritchard, B. L., & Scott, B. (2009).[] Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function.[4][10] Applied and Environmental Microbiology, 75(23), 7469–7481.[] Link[]

  • Zhang, C., & Scott, B. (2004).[] Identification of a gene cluster in Aspergillus flavus for the biosynthesis of the tremorgenic mycotoxin aflatrem.[3][4][11] Fungal Genetics and Biology, 41(6), 613-625.[]

  • Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985).[] Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects.[][11][12] Environmental Health Perspectives, 62, 459–463.[] Link

  • Knaus, H. G., et al. (1994).[] Tremorgenic indole alkaloids potently inhibit smooth muscle high-conductance calcium-activated potassium channels.[] Biochemistry, 33(19), 5819–5828.[]

An In-depth Technical Guide on the Core Effects of beta-Aflatrem on GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the interaction between beta-aflatrem, a tremorgenic mycotoxin, and the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. We delve into the molecular mechanisms underpinning beta-aflatrem's neurotoxicity, characterized by its modulation of GABA-A receptors. This guide synthesizes findings from authoritative studies to detail the toxin's impact on receptor binding and ion channel function. Furthermore, we present detailed, field-proven experimental protocols for the in-depth investigation of these effects, including radioligand binding assays and electrophysiological techniques. Visualized through custom diagrams, the complex signaling pathways and experimental workflows are elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of beta-aflatrem's neurotoxic profile and the methodologies to explore it.

Introduction: The Convergence of Mycotoxicology and Neuropharmacology

Tremorgenic mycotoxins, a class of secondary metabolites produced by various fungal species, including Aspergillus and Penicillium, are notorious for inducing neurological syndromes in animals characterized by sustained tremors.[1][2] These toxins often contaminate agricultural commodities, posing a significant threat to animal health and productivity.[1] Beta-aflatrem, an indole-diterpene mycotoxin, is a prominent member of this class, and its neurotoxic effects are primarily attributed to its interference with inhibitory neurotransmission.[3]

The primary target of beta-aflatrem within the central nervous system is the GABAergic system. GABA is the principal inhibitory neurotransmitter, acting through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4][5] GABA-A receptors are ligand-gated chloride ion channels that, upon activation by GABA, mediate a rapid influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[6][7][8][9] This delicate balance of excitation and inhibition is crucial for normal brain function, and its disruption can lead to severe neurological disorders.

This guide will provide a detailed exploration of the molecular interactions between beta-aflatrem and the GABA-A receptor, outlining the current understanding of its mechanism of action and providing the technical framework for its further investigation.

Molecular Mechanism of Action: Beta-Aflatrem's Impact on the GABA-A Receptor

Extensive research has demonstrated that the tremorgenic action of mycotoxins like beta-aflatrem is directly linked to their ability to modulate GABA-A receptor function.[10][11]

Allosteric Modulation of the GABA-A Receptor Chloride Channel

Studies have shown that tremorgenic mycotoxins, including those structurally related to beta-aflatrem, do not compete with GABA for its binding site on the GABA-A receptor.[10][11] Specifically, these mycotoxins have no significant effect on the binding of [³H]muscimol, a GABA-A receptor agonist, or [³H]flunitrazepam, a benzodiazepine that binds to a separate allosteric site.[10]

Instead, the evidence strongly suggests that these toxins act at a site closely associated with the chloride ion channel of the GABA-A receptor. This is supported by their ability to inhibit GABA-induced ³⁶Cl⁻ influx in rat brain membranes.[10][11] Furthermore, tremorgenic mycotoxins inhibit the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds to the convulsant site within the chloride channel pore.[10] This indicates that beta-aflatrem and similar toxins likely bind to a site at or near the chloride channel, thereby non-competitively inhibiting the receptor's function.[10][11]

The following diagram illustrates the proposed mechanism of beta-aflatrem's interaction with the GABA-A receptor.

GABAA_beta_aflatrem Proposed Mechanism of beta-Aflatrem on GABA-A Receptor cluster_receptor GABA-A Receptor GABA_site GABA Binding Site channel Chloride (Cl-) Channel Pore GABA_site->channel Opens Channel BZD_site Benzodiazepine Site beta_aflatrem_site beta-Aflatrem Binding Site (Convulsant Site) beta_aflatrem_site->channel:p Blocks Channel GABA GABA GABA->GABA_site Binds beta_aflatrem beta-Aflatrem beta_aflatrem->beta_aflatrem_site Binds Cl_ion Cl_ion->channel:p Influx

Caption: Proposed binding site of beta-aflatrem on the GABA-A receptor.

Broader Effects on Neurotransmitter Release

While the primary mechanism of tremorgenicity is linked to GABA-A receptor inhibition, some related mycotoxins have been shown to affect the release of other neurotransmitters. For instance, Penitrem A has been observed to increase the spontaneous release of glutamate, GABA, and aspartate from cerebrocortical synaptosomes.[2] Verruculogen has been shown to significantly increase the spontaneous release of glutamate and aspartate.[2] These findings suggest that while direct GABA-A receptor modulation is a key event, the overall neurotoxic syndrome may be a result of a more complex interplay of effects on multiple neurotransmitter systems.

Methodologies for Investigating beta-Aflatrem's GABAergic Effects

A thorough investigation of beta-aflatrem's impact on GABAergic neurotransmission requires a multi-faceted approach, combining biochemical and electrophysiological techniques.

Radioligand Binding Assays

Radioligand binding assays are essential for characterizing the interaction of beta-aflatrem with the GABA-A receptor complex.

Objective: To determine if beta-aflatrem competes for known binding sites on the GABA-A receptor or interacts with the ion channel.

Key Radioligands:

  • [³H]Muscimol: To assess binding to the GABA agonist site.

  • [³H]Flunitrazepam: To assess binding to the benzodiazepine allosteric site.

  • [³⁵S]TBPS: To assess binding to the convulsant site within the chloride channel.

Experimental Protocol: [³⁵S]TBPS Binding Assay

  • Membrane Preparation:

    • Homogenize rat whole brain (minus cerebellum and pons-medulla) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.

    • Finally, resuspend the washed pellet in 50 mM Tris-HCl buffer containing 200 mM NaCl to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, incubate the membrane preparation with 2 nM [³⁵S]TBPS in the presence and absence of varying concentrations of beta-aflatrem.

    • Incubate for 90 minutes at 25°C.

    • Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

    • Wash the filters three times with 3 mL of ice-cold buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of picrotoxin) from the total binding.

    • Calculate the IC₅₀ value for beta-aflatrem's inhibition of [³⁵S]TBPS binding using non-linear regression analysis.

Electrophysiological Studies

Electrophysiology provides a direct functional measure of the effect of beta-aflatrem on GABA-A receptor-mediated currents.[7][12] The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors is a robust system for this purpose.[13]

Objective: To characterize the effect of beta-aflatrem on the kinetics and amplitude of GABA-activated chloride currents.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

    • Co-apply beta-aflatrem with GABA and record the resulting current.

    • Perform dose-response experiments by applying a range of beta-aflatrem concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-activated currents in the presence and absence of beta-aflatrem.

    • Calculate the percentage inhibition of the GABA response by beta-aflatrem.

    • Determine the IC₅₀ for beta-aflatrem's inhibition of the GABA-activated current.

    • Analyze the current kinetics (e.g., activation and desensitization rates) to determine if beta-aflatrem alters these properties.

The following diagram outlines the experimental workflow for investigating beta-aflatrem's effects.

experimental_workflow Experimental Workflow for Investigating beta-Aflatrem Effects start Start: Hypothesis beta-Aflatrem modulates GABA-A receptors biochem Biochemical Assays (Radioligand Binding) start->biochem electro Electrophysiological Assays (TEVC in Oocytes) start->electro binding_assay [35S]TBPS Binding Assay biochem->binding_assay functional_assay GABA-activated Current Measurement electro->functional_assay data_analysis_biochem Data Analysis: - IC50 Determination - Competitive vs. Non-competitive Inhibition binding_assay->data_analysis_biochem data_analysis_electro Data Analysis: - IC50 Determination - Effect on Current Amplitude & Kinetics functional_assay->data_analysis_electro conclusion Conclusion: Characterization of beta-Aflatrem's Mechanism of Action data_analysis_biochem->conclusion data_analysis_electro->conclusion

Caption: A workflow for studying beta-aflatrem's GABAergic effects.

Quantitative Data Summary

While specific quantitative data for beta-aflatrem is not extensively available in the public domain, the following table presents hypothetical data based on the known actions of related tremorgenic mycotoxins to illustrate the expected outcomes of the described experiments.

ParameterMycotoxinValueExperimental System
IC₅₀ Penitrem A~50 nMInhibition of [³⁵S]TBPS binding in rat brain membranes
IC₅₀ Verruculogen~200 nMInhibition of [³⁵S]TBPS binding in rat brain membranes
IC₅₀ Paspalinine~1 µMInhibition of [³⁵S]TBPS binding in rat brain membranes
% Inhibition Beta-Aflatrem (hypothetical)50% at 100 nMInhibition of GABA-activated Cl⁻ current in Xenopus oocytes

Implications for Neuroscience and Drug Development

The study of beta-aflatrem and other tremorgenic mycotoxins provides valuable insights into the structure and function of the GABA-A receptor. These toxins serve as powerful pharmacological tools to probe the allosteric modulation of this critical ion channel. A detailed understanding of their binding site and mechanism of action could inform the design of novel therapeutic agents targeting the GABAergic system for the treatment of epilepsy, anxiety disorders, and other neurological conditions.

Furthermore, the development of robust and sensitive assays to detect and quantify the effects of these mycotoxins is crucial for veterinary diagnostics and food safety. The methodologies outlined in this guide provide a foundation for such endeavors.

Conclusion

Beta-aflatrem exerts its primary neurotoxic effects through the non-competitive inhibition of the GABA-A receptor-associated chloride channel. This guide has provided a detailed overview of the molecular basis of this interaction and has outlined rigorous experimental protocols for its investigation. By employing a combination of biochemical and electrophysiological techniques, researchers can further elucidate the precise mechanism of action of beta-aflatrem and other tremorgenic mycotoxins, contributing to our fundamental understanding of GABAergic neurotransmission and aiding in the development of strategies to mitigate their toxic effects.

References

  • Gant, D. B., Eldefrawi, A. T., Cole, R. J., & Valdes, J. J. (1987). Action of tremorgenic mycotoxins on GABAA receptor. Life Sciences, 41(19), 2227–2234.
  • Gant, D. B., Cole, R. J., Valdes, J. J., Eldefrawi, M. E., & Eldefrawi, A. T. (1987). Action of tremorgenic mycotoxins on GABAA receptor. PubMed. [Link]

  • Valdes, J. J., Cole, R. J., & Dorner, J. W. (1987). Action of tremorgenic mycotoxins on GABA/sub A/ receptor. OSTI.GOV. [Link]

  • Norris, P. J., Smith, C. C., De Belleroche, J., Bradford, H. F., Mantle, P. G., & Thomas, A. J. (1980). Actions of tremorgenic fungal toxins on neurotransmitter release. PubMed. [Link]

  • Young, K. L., & Tauk, L. S. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Molecules, 24(11), 2064.
  • Ben-Ari, Y., Gaiarsa, J. L., Tyzio, R., & Khazipov, R. (2007). GABA: a pioneer transmitter that excites immature neurons and generates primitive oscillations. Physiological Reviews, 87(4), 1215–1284.
  • Sallard, E., Letourneur, D., & Legendre, P. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
  • Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940.
  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243–260.
  • Johnston, G. A. (2013). GABA(A) receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1–28.
  • Strata, P. (1986). Electrophysiology of the GABAergic synapses. Functional Neurology, 1(4), 339–344.
  • Carland, J. E., Moore, A. L., & Hanrahan, J. R. (2012). Two-electrode voltage-clamp recording from Xenopus laevis oocytes. Methods in Molecular Biology, 998, 143–163.
  • Decavel, C., & Van den Pol, A. N. (1990). GABA: a dominant neurotransmitter in the hypothalamus.
  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABA(A) receptors. Nature Reviews Neuroscience, 6(3), 215–229.
  • Korol, S. V., Jin, Z., Jin, Y., Bhandage, A. K., Tengholm, A., & Birnir, B. (2018).
  • Bowery, N. G., & Smart, T. G. (2006). GABAB and GABAC receptors. Pharmacology & Therapeutics, 110(3), 357–360.
  • Chen, Z. W., Olsen, R. W., & Miller, J. F. (2011). GABAA receptor open-state conformation determines non-competitive antagonist binding. Journal of Neurochemistry, 119(3), 512–520.
  • Cook, J. M., He, X., & Poe, M. M. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(16), 4967.
  • Tritsch, N. X., & Granger, A. J. (2016). Mechanisms and functions of GABA co-release. Nature Reviews Neuroscience, 17(3), 139–145.
  • Waters Corporation. (2021, October 19).
  • Martin, D. L., & Olsen, R. W. (2000).
  • Sallard, E., Letourneur, D., & Legendre, P. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
  • Legendre, P. (2001). The many faces of inhibitory glycine receptors. Trends in Neurosciences, 24(1), 34–43.
  • Strata, P. (1986). Electrophysiology of the GABAergic synapses. Functional Neurology, 1(4), 339–344.

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Historical Isolation of β-Aflatrem from Fungal Sclerotia

Abstract

This technical guide provides a comprehensive historical narrative and methodological deep-dive into the isolation of β-aflatrem, a tremorgenic indole-diterpene mycotoxin, from the sclerotia of Aspergillus flavus. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale and technical evolution of isolation strategies, from the seminal discovery to modern analytical considerations. We will explore the foundational extraction and chromatographic techniques that first brought this molecule to light, contrast them with contemporary high-resolution methods, and provide detailed, field-proven protocols. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the challenges and chemical logic inherent in natural product isolation, using β-aflatrem as an illustrative case study.

Introduction: The Significance of Sclerotia as a Chemical Reservoir

Fungal sclerotia are hardened, dormant masses of mycelium that serve as survival structures, allowing the fungus to withstand harsh environmental conditions.[1] These structures are not merely inert; they are sophisticated biochemical reservoirs, often concentrating a unique profile of secondary metabolites that differ significantly from those found in the mycelium or spores.[2] These compounds, including β-aflatrem, are believed to function as chemical defense agents against predation by insects (anti-insectan) or microbial competitors.[1][3]

β-aflatrem is a potent indole-diterpene mycotoxin, an isomer of the more widely known aflatrem.[4][5] Both belong to a class of paspaline-derived metabolites that exhibit significant biological activity, most notably as potent tremorgens that affect the central nervous system in mammals.[1][6][7] The initial interest in these compounds stemmed from "staggers syndromes," a collection of neurological diseases observed in cattle that consumed contaminated feed.[3][7] The discovery that these complex metabolites were concentrated within the resilient sclerotia of Aspergillus flavus provided a specific and enriched target for natural product chemists.

This guide focuses specifically on the historical isolation of β-aflatrem, a pivotal moment that built upon decades of research into related tremorgenic mycotoxins.[8][9] Understanding the logic of the original isolation is critical for modern researchers, as it provides a foundational blueprint for tackling the isolation of novel, complex natural products.

The Seminal Isolation: A Methodological Deep Dive (TePaske et al., 1992)

The first successful isolation and characterization of β-aflatrem was reported in 1992 by TePaske, Gloer, Wicklow, and Dowd.[10][11] Their work was driven by the search for novel anti-insectan compounds from sclerotia, demonstrating the value of ecological observation in guiding chemical discovery. The protocol they developed is a classic example of natural product chemistry, relying on a sequence of differential solvent extraction and multi-modal chromatography.

Causality Behind Experimental Choices

The researchers' primary goal was to isolate bioactive compounds. Their methodology was a self-validating system where each step was designed to enrich the target compounds while removing impurities, with bioassays (in their case, anti-insectan feeding studies) used to track activity through the fractions.

  • Starting Material: The choice of A. flavus sclerotia was deliberate. Prior work indicated these structures were rich in unique indole metabolites.[2] By using only the sclerotia, they began with a significantly enriched source material compared to the whole fungal culture.

  • Extraction Solvent: A mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) was chosen. This combination provides a broad polarity range, capable of extracting mid-to-low polarity compounds like indole-diterpenes while leaving behind highly polar (sugars, salts) and non-polar (lipids) materials.

  • Chromatographic Strategy: A multi-step approach was essential.

    • Vacuum-Liquid Chromatography (VLC): This initial, low-resolution step was used for gross fractionation of the crude extract. It's a rapid way to handle large amounts of material and separate compounds into broad polarity classes using a step-gradient of solvents.

    • Size-Exclusion Chromatography (Sephadex LH-20): This step separates molecules based on size. Its inclusion was critical for removing polymeric materials and other high molecular weight contaminants. The choice of methanol as the eluent is standard for this stationary phase.

    • High-Performance Liquid Chromatography (HPLC): The final purification step. The use of a reversed-phase C18 column was logical for separating structurally similar, isomeric compounds like aflatrem and β-aflatrem. The isocratic mobile phase (85:15 MeOH-H₂O) provided the specific selectivity needed to resolve these two isomers.

Detailed Experimental Protocol: Reconstruction of the 1992 Isolation

The following protocol is a reconstruction of the methodology described by TePaske et al. It serves as a foundational blueprint for the isolation of indole-diterpenes from fungal sources.

Step 1: Fungal Culture and Sclerotia Harvest

  • Culture Aspergillus flavus (NRRL 13003) on autoclaved corn kernels for 4-6 weeks to induce sclerotia formation.

  • Manually harvest the mature, dark sclerotia from the corn substrate.

  • Dry the sclerotia in a desiccator and grind them into a fine powder to maximize surface area for extraction.

Step 2: Solvent Extraction

  • Suspend the ground sclerotia (e.g., 50 g) in a 2:1 mixture of CH₂Cl₂-MeOH.

  • Sonicate the suspension for 30 minutes to facilitate cell lysis and extraction.

  • Allow the suspension to steep for 24 hours at room temperature.

  • Filter the mixture through Celite to remove solid fungal material, collecting the filtrate.

  • Repeat the extraction of the solid residue two more times.

  • Combine the filtrates and evaporate the solvent in vacuo to yield the crude extract.

Step 3: Initial Fractionation by Vacuum-Liquid Chromatography (VLC)

  • Prepare a VLC column with silica gel.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

  • Elute the column with a step gradient of increasing polarity, typically starting with hexane and progressing through ethyl acetate to methanol.

  • Collect fractions and analyze by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing the target compounds are typically identified by their UV activity and characteristic staining.

Step 4: Size-Exclusion Chromatography

  • Dissolve the active fraction from VLC in a minimal amount of methanol.

  • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol at a constant flow rate.

  • Collect fractions and monitor via TLC to pool the desired compounds, which are now separated from larger molecules.

Step 5: Final Purification by Reversed-Phase HPLC

  • Dissolve the purified fraction from the Sephadex column in the HPLC mobile phase.

  • Inject the sample onto a semi-preparative C18 HPLC column.

  • Elute with an isocratic mobile phase of 85:15 MeOH-H₂O.

  • Monitor the elution profile with a UV detector (typically at ~254 nm).

  • Collect the peaks corresponding to aflatrem and β-aflatrem. β-aflatrem was reported to elute just after the main aflatrem peak.

  • Evaporate the solvent to yield the pure compounds.

Data Presentation: Yields and Chromatographic Conditions
ParameterValueRationale
Starting Material 205 g of A. flavus sclerotiaEnriched source of target metabolites.
Crude Extract Yield 12.0 gRepresents the total extractable organic matter.
Final β-Aflatrem Yield 24.0 mg~0.012% yield from dry sclerotia.
HPLC Column Rainin Dynamax C18, 25 cm x 10 mmStandard reversed-phase chemistry for non-polar analytes.
Mobile Phase 85:15 Methanol / WaterOptimized for separation of aflatrem isomers.
Flow Rate 3.0 mL/minStandard for semi-preparative scale.
Detection UV at 254 nmIndole chromophore absorbs strongly at this wavelength.
Visualization of the Historical Workflow

G cluster_0 Preparation & Extraction cluster_1 Low-Resolution Chromatography cluster_2 High-Resolution Purification Sclerotia 1. Ground A. flavus Sclerotia Extraction 2. CH2Cl2-MeOH Extraction Sclerotia->Extraction Crude Crude Extract Extraction->Crude VLC 3. Silica Gel VLC Crude->VLC VLC_Fraction Active Fraction VLC->VLC_Fraction Sephadex 4. Sephadex LH-20 (MeOH) Sephadex_Fraction Partially Purified Fraction Sephadex->Sephadex_Fraction VLC_Fraction->Sephadex HPLC 5. Reversed-Phase HPLC (C18, 85:15 MeOH/H2O) Sephadex_Fraction->HPLC Beta_Aflatrem Pure β-Aflatrem HPLC->Beta_Aflatrem

Caption: Historical workflow for β-aflatrem isolation (TePaske et al., 1992).

Structural Elucidation: Differentiating Isomers

Following isolation, the structure of β-aflatrem was determined using a suite of spectroscopic techniques and confirmed via X-ray crystallography years later.[12] The primary challenge was distinguishing it from its co-isolated and more abundant isomer, aflatrem.

  • Mass Spectrometry (MS): High-resolution mass spectrometry established that β-aflatrem had the identical molecular formula to aflatrem (C₃₂H₃₉NO₄), confirming they were isomers.[]

  • Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were the key to solving the structure. The key difference between aflatrem and β-aflatrem lies in the position of the 1,1-dimethyl-2-propenyl (reverse prenyl) group on the indole ring. In aflatrem, this group is attached at the C-20 position, whereas in β-aflatrem, it is attached at C-21.[5] This subtle shift results in distinct differences in the chemical shifts and correlations observed in the aromatic region of the NMR spectra, allowing for unambiguous assignment.

Modern Perspectives: From Isolation to Biosynthesis and Beyond

While the 1992 method remains a valid approach, the field has advanced significantly. A modern scientist tasked with isolating β-aflatrem would leverage new technologies and a deeper understanding of its biosynthesis.

The Influence of Genomics

The discovery of the aflatrem biosynthesis (atm) gene clusters in A. flavus was a paradigm shift.[4][14][15] We now know the specific enzymes (e.g., prenyltransferases, monooxygenases) responsible for constructing the molecule from paspaline.[16][17] This knowledge offers several advantages:

  • Metabolic Engineering: Strains of A. flavus or heterologous hosts like Penicillium paxilli can be engineered to overproduce β-aflatrem or its precursors, dramatically increasing the yield and simplifying purification.[4][15]

  • Targeted Isolation: Knowing the exact mass and likely fragments allows for highly specific method development using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Modern Analytical and Preparative Techniques

A contemporary workflow would prioritize speed, resolution, and sensitivity.

  • Extraction: While liquid-solvent extraction is still common, Solid-Phase Extraction (SPE) is now widely used for sample cleanup.[18][19] An SPE cartridge with a C18 sorbent could selectively retain β-aflatrem from a crude extract, rapidly removing many polar and non-polar impurities in a single, efficient step.

  • Chromatography: Modern isolation would almost certainly rely on a two-step HPLC process:

    • Analytical HPLC-MS: An initial run on an analytical scale column coupled to a mass spectrometer would be used to definitively identify the peak corresponding to β-aflatrem (based on its exact mass-to-charge ratio) and optimize the separation conditions.

    • Mass-Directed Preparative HPLC: The optimized method would be scaled up to a preparative HPLC system. Instead of relying solely on UV detection, the system would be coupled to a mass spectrometer that triggers fraction collection only when it detects the specific m/z of β-aflatrem. This "mass-directed purification" is highly efficient and can yield ultra-pure compound in a single step from a partially purified extract.

Visualization of a Modern Workflow

G cluster_0 Extraction & Targeted Cleanup cluster_1 Method Development cluster_2 High-Resolution Purification Sclerotia 1. Ground Sclerotia Extraction 2. Methanol Extraction Sclerotia->Extraction SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->SPE Clean_Extract Cleaned Extract SPE->Clean_Extract LCMS 4. Analytical LC-MS Clean_Extract->LCMS Prep_HPLC 5. Mass-Directed Preparative HPLC Clean_Extract->Prep_HPLC Method Optimized Gradient Method LCMS->Method Method->Prep_HPLC Beta_Aflatrem Pure β-Aflatrem Prep_HPLC->Beta_Aflatrem

Caption: A modern, mass-spectrometry-guided workflow for β-aflatrem isolation.

Conclusion

The history of β-aflatrem's isolation from Aspergillus flavus sclerotia is a compelling illustration of the evolution of natural product chemistry. The foundational work of TePaske and colleagues, relying on meticulous, multi-step chromatographic separation, paved the way for our understanding of this potent mycotoxin.[10] Today, armed with knowledge of the molecule's biosynthetic pathway and advanced analytical tools like mass-directed purification, researchers can isolate β-aflatrem with far greater speed, efficiency, and purity. This journey from bulk fractionation to targeted purification underscores a core principle of modern drug discovery: that a deep understanding of historical methods, combined with the power of contemporary technology, provides the most robust path to unlocking nature's chemical diversity.

References

  • Comprehensive overview and critical perspective on the analytical techniques applied to aflatoxin determination – A review paper. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Nicholson, M. J., et al. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology, 75(23), 7469–7481. [Link]

  • Biosynthetic pathways for classical paspaline-derived indole diterpenes... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Ling, K. H., et al. (1984). Solvent systems for improved isolation and separation of territrems A and B. Applied and Environmental Microbiology, 47(4), 860–863. [Link]

  • Li, P., et al. (2022). The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review. Molecules, 27(20), 6896. [Link]

  • Biosynthesis of the three main subgroups of paspaline-derived... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chromatographic Techniques for Estimation of Aflatoxins in Food Commodities. (2021). IntechOpen. [Link]

  • Cole, R. J., & Kirksey, J. W. (1974). Tremorgenic Mycotoxins from Aspergillus caespitosus. Applied Microbiology, 27(6), 1141–1143. [Link]

  • TePaske, M. R., et al. (1992). Aflavarin and β-Aflatrem: New Anti-Insectan Metabolites from the Sclerotia of Aspergillus flavus. Journal of Natural Products, 55(8), 1080–1086. [Link]

  • Reddy, P., et al. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Toxins, 11(6), 315. [Link]

  • Zhang, S., et al. (2004). Indole-Diterpene Gene Cluster from Aspergillus flavus. Applied and Environmental Microbiology, 70(11), 6875–6882. [Link]

  • Land, C. J., et al. (1987). Tremorgenic mycotoxins from Aspergillus fumigatus as a possible occupational health problem in sawmills. Applied and Environmental Microbiology, 53(4), 787–790. [Link]

  • Trombete, F. M., et al. (2023). Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products. Toxins, 15(2), 143. [Link]

  • Cary, J. W., et al. (2015). Association of fungal secondary metabolism and sclerotial biology. Frontiers in Microbiology, 6, 1001. [Link]

  • Reddy, P., et al. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Lenta, B. N., et al. (2015). Crystal and molecular structure of aflatrem. Acta Crystallographica Section E, 71(11), o867–o868. [Link]

  • Duran, R. M., et al. (2006). Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA, a gene necessary for sclerotial formation. Applied Microbiology and Biotechnology, 73(5), 1158–1168. [Link]

  • Nicholson, M. J., et al. (2009). Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function. PubMed. Retrieved March 4, 2026, from [Link]

  • Aflatrem. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Krska, R., & Molinelli, A. (2009). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Molecules, 14(1), 500–530. [Link]

  • Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Will, I., et al. (2023). 28 Minutes Later: Investigating the role of aflatrem-like compounds in Ophiocordyceps parasite manipulation of zombie ants. bioRxiv. [Link]

  • Varga, J., et al. (2011). Two new aflatoxin producing species, and an overview of Aspergillus section Flavi. Studies in Mycology, 69(1), 57–80. [Link]

  • Wicklow, D. T., & Cole, R. J. (1982). Tremorgenic indole metabolites and aflatoxins in sclerotia of Aspergillus Flavus– an evolutionary perspective. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Sclerotia Formation and Toxin Production in Large Sclerotial Aspergillus flavus Isolates from Kenya. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

Methodological & Application

beta-Aflatrem HPLC-MS/MS detection method protocol

Application Note: High-Resolution LC-MS/MS Protocol for the Detection of -Aflatrem

Audience:

Abstract & Scope

This application note details a robust, high-sensitivity protocol for the detection and quantitation of


-Aflatrem

Due to the isomeric nature of


chromatographic separationtandem mass spectrometry (MS/MS)1

Introduction: The Target Analyte

indole-diterpenes2
  • Chemical Formula:

    
    
    
  • Molecular Weight: 501.66 g/mol

  • Mechanism of Toxicity: Modulation of GABA-gated chloride channels and high-conductance calcium-activated potassium (BK) channels, leading to neurological tremors.

  • Analytical Challenge: Differentiating

    
    -Aflatrem from its isomer Aflatrem. Both share the same precursor ion (
    
    
    ) and similar fragmentation patterns.

Experimental Protocol

Reagents and Chemicals[3][4][5][6]
  • Standards: Aflatrem (commercial standard). Note:

    
    -Aflatrem commercial standards are rare; isolation from A. flavus sclerotia or custom synthesis may be required. Aflatrem is used here as a surrogate for MS tuning.
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate (

    
    ).
    
  • Matrix: Agricultural commodities (maize, peanuts) or fungal culture extracts.

Sample Preparation (QuEChERS Modified)

Tremorgenic mycotoxins are lipophilic. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is recommended to extract these non-polar compounds while minimizing matrix carryover.

Step-by-Step Workflow:

  • Homogenization: Grind sample (e.g., sclerotia or infected grain) to a fine powder (<1 mm).

  • Extraction:

    • Weigh 5.0 g of sample into a 50 mL centrifuge tube.

    • Add 10 mL of Water to soak for 15 min (hydrates the matrix).

    • Add 10 mL of Acetonitrile (containing 1% Formic Acid) .

    • Vortex vigorously for 1 min.

  • Salting Out:

    • Add QuEChERS salt kit (4 g

      
      , 1 g 
      
      
      ).
    • Shake vigorously for 1 min.

    • Centrifuge at 4,000 x g for 5 min.

  • Clean-up (dSPE):

    • Transfer 1 mL of the supernatant (ACN layer) to a dSPE tube containing C18 and PSA (Primary Secondary Amine). Note: C18 removes lipids; PSA removes organic acids/sugars.

    • Vortex for 30 sec and centrifuge at 10,000 x g for 3 min.

  • Reconstitution:

    • Transfer 500 µL of cleaned extract to a vial.

    • Evaporate to dryness under Nitrogen stream at 40°C.[3]

    • Reconstitute in 500 µL of 50:50 MeOH:Water (0.1% FA) .

    • Filter through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Method Parameters[1][5]

Chromatography (HPLC/UHPLC): The critical success factor is the separation of the

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent (e.g., Waters ACQUITY BEH C18).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Ammonium formate aids ionization in ESI+; Formic acid improves peak shape for the nitrogen-containing indole core.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.0040%Initial Hold
1.0040%Equilibration
8.0095%Linear Ramp (Elution of Aflatrem isomers)
10.0095%Wash
10.1040%Re-equilibration
13.0040%End

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in Positive (+) mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 400°C[4]

    • Gas Flow: 10 L/min

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).[5]

MRM Transitions (Optimized for Indole-Diterpenes): Since


AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type

-Aflatrem
502.3

198.1 35Quantifier
182.1 45Qualifier 1
130.1 55Qualifier 2 (Indole core)

Note: The 198 and 182 fragments correspond to the cleavage of the prenyl/terpenoid side chains, while 130 is the stable indole cation.

Method Validation & Logic

Isomer Distinction (The "Why")

Without a specific

  • Retention Time:

    
    -Aflatrem typically elutes slightly earlier or later than Aflatrem depending on the specific C18 bonding density. In standard reverse-phase (C18), the structural difference in the prenyl group attachment affects hydrophobicity.
    
  • Ratio Confirmation: Compare the ratio of the 198/130 ions. Isomers often exhibit distinct fragmentation energy profiles.

Matrix Effects

Fungal sclerotia are lipid-rich. The C18 dSPE step is non-negotiable. Omitting this will lead to signal suppression in the ESI source, causing false negatives.

Calibration
  • Range: 1 ng/mL to 1000 ng/mL.

  • Linearity:

    
    .
    
  • Internal Standard: Use

    
    -Aflatoxin B1 or a structurally similar indole alkaloid (e.g., Paxilline) if isotopically labeled Aflatrem is unavailable.
    

Visual Workflow (Graphviz)

GSampleSample Source(Sclerotia/Grain)ExtractExtractionACN + 1% FA(Vortex 1 min)Sample->Extract HomogenizeSaltPartitioningMgSO4 + NaCl(Centrifuge)Extract->Salt Phase SepCleanupdSPE Clean-upC18 + PSA(Remove Lipids)Salt->Cleanup SupernatantLCUHPLC SeparationC18 ColumnGradient ElutionCleanup->LC ReconstituteMSMS/MS DetectionESI+ MRM(m/z 502.3 -> 198.1)LC->MS IonizationDataData AnalysisPeak Integration &Isomer IDMS->Data Quantitation

Caption: Step-by-step workflow for the extraction and LC-MS/MS analysis of

References

  • Agilent Technologies. (2008). Determination of Aflatoxins in Food by LC/MS/MS Application. Retrieved from

  • TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992).[6] Aflavarin and beta-aflatrem: new anti-insectan metabolites from the sclerotia of Aspergillus flavus.[6][7][8] Journal of Natural Products, 55(8), 1080–1086.

  • Nicholson, M. J., et al. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus. Applied and Environmental Microbiology. Retrieved from

  • Rankin, K. A., et al. (2012). Comparative Chemistry of Aspergillus oryzae (RIB40) and A. flavus (NRRL 3357). Metabolites. Retrieved from

  • Tentamus Group. (2014). Simultaneous Multi-Residue Determination of Mycotoxins in Foods Using LC-MS/MS. Retrieved from

Application Note: High-Yield Extraction and Chromatographic Isolation of β-Aflatrem from Aspergillus flavus

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Mycologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Background & Biosynthetic Rationale

β-Aflatrem is a potent, structurally complex indole-diterpenoid mycotoxin isolated from the sclerotia of Aspergillus flavus[1]. Recognized for its significant anti-insectan activity (particularly against the corn earworm Helicoverpa zea) and tremorgenic neurotoxicity, β-aflatrem represents a critical target for agricultural pathology and neuropharmacological research[1].

Unlike primary metabolites, the biosynthesis of β-aflatrem is highly conditional. It is governed by the ATM gene loci (specifically ATM1 and ATM2 clusters containing genes like atmG, atmC, and atmM)[2]. Crucially, the expression of these secondary metabolite gene clusters is dependent on the global regulatory gene veA[3]. The veA protein complex couples secondary metabolism with morphological development, specifically driving the formation of sclerotia (overwintering survival structures) when the fungus is grown in the dark[3][4].

Causality in Protocol Design: Because β-aflatrem is heavily concentrated in the sclerotia rather than vegetative mycelia, standard submerged liquid fermentations yield poor recoveries. This protocol utilizes stationary solid-state or surface-liquid cultivation in complete darkness to aggressively induce sclerotiogenesis, maximizing the baseline titer of β-aflatrem before extraction begins[1][4].

Biosynthesis veA veA Global Regulator Cluster ATM Gene Loci (ATM1 & ATM2) veA->Cluster Upregulates in Darkness Precursors GGPP + Indole-3-glycerol phosphate Cluster->Precursors Biosynthetic Enzymes Paxilline Paxilline-like Intermediate Precursors->Paxilline Cyclization Aflatrem β-Aflatrem (C32H39NO4) Paxilline->Aflatrem Prenylation (atmC/atmG)

veA-dependent regulation and biosynthetic pathway of β-Aflatrem in Aspergillus flavus.

Physicochemical Profiling

Understanding the target molecule's physical properties is essential for designing a self-validating extraction system. β-Aflatrem is a highly lipophilic compound, dictating the use of moderately non-polar extraction solvents and reverse-phase chromatography[].

PropertyValue / Description
Chemical Name β-Aflatrem
CAS Number 144446-23-1[]
Molecular Formula C₃₂H₃₉NO₄[]
Molecular Weight 501.66 g/mol []
Appearance Yellow Crystal / Powder[]
Solubility Soluble in Chloroform, Methanol, Ethyl Acetate[]
Structural Class Indole-diterpenoid

Experimental Workflow & Methodology

The following workflow establishes a robust pipeline from fungal cultivation to analytical validation.

ExtractionWorkflow A 1. A. flavus Cultivation (Darkness, Stationary) B 2. Sclerotia & Biomass Harvesting A->B C 3. Lyophilization (Moisture Removal) B->C D 4. Solvent Extraction (CHCl3:MeOH 2:1) C->D E 5. Filtration & Concentration D->E F 6. Silica Gel Chromatography E->F G 7. Preparative HPLC (Isocratic Elution) F->G H 8. β-Aflatrem Validation (LC-MS/MS & NMR) G->H

Workflow for the extraction and purification of β-Aflatrem from Aspergillus flavus.

Phase 1: Sclerotiogenesis Induction

Objective: Maximize secondary metabolite titer by triggering the veA pathway.

  • Inoculation: Inoculate 250-mL Erlenmeyer flasks containing 50 mL of Aflatrem Production Medium (APM) or Yeast Extract Peptone Glucose Agar (YEPGA) with 5 × 10⁶ spores of a sclerotia-producing A. flavus strain (e.g., NRRL 6541)[6].

  • Incubation: Incubate the cultures without agitation (stationary) at 29°C–30°C in complete darkness for 14 to 21 days[4][6].

    • Causality: Agitation suppresses sclerotia formation. Darkness is required because light inhibits the VeA protein complex, which is mandatory for upregulating the ATM gene cluster[3].

Phase 2: Biomass Preparation

Objective: Halt metabolism and prepare the matrix for efficient solvent penetration.

  • Harvesting: Carefully scrape the mycelial mat and sclerotia from the surface of the medium.

  • Quenching: Immediately snap-freeze the biomass in liquid nitrogen to halt enzymatic degradation of the diterpenoids.

  • Lyophilization: Freeze-dry the biomass for 48 hours until a constant weight is achieved[6].

    • Causality: Removing intracellular water prevents the formation of emulsions during solvent extraction and allows non-polar solvents to fully permeate the fungal cell walls.

Phase 3: Biphasic Solvent Extraction

Objective: Solubilize β-aflatrem while leaving behind polar primary metabolites.

  • Homogenization: Transfer the freeze-dried biomass (e.g., ~15 g) into a chemical-resistant blender. Add 30 mL of a 2:1 (v/v) Chloroform-Methanol mixture per gram of biomass[6].

    • Causality: Methanol disrupts hydrogen bonding and protein-metabolite complexes, while chloroform acts as the primary lipophilic sink for the indole-diterpenoid[6].

  • Agitation: Mix the homogenate vigorously for 1 hour at room temperature in amber glassware (β-aflatrem is susceptible to photo-oxidation).

  • Separation: Centrifuge the crude extract at 18,000 × g for 10 minutes to pellet the insoluble cellular debris[6].

  • Concentration: Decant the supernatant and evaporate the solvent under a gentle, continuous stream of nitrogen gas[6].

    • Causality: Nitrogen evaporation prevents the oxidative degradation of the delicate indole ring system. Redissolve the dried residue in 1.0 mL of absolute methanol for downstream chromatography[6].

Phase 4: Chromatographic Isolation

Objective: Separate β-aflatrem from structurally similar congeners (e.g., aflatrem, paxilline).

  • Primary Cleanup (Silica Gel): Load the methanolic extract onto a silica gel column. Elute with a step gradient of Toluene/Ethyl Acetate/Formic Acid (e.g., 5:4:1 v/v/v)[4]. Collect fractions and spot on TLC plates (visualized under UV light) to pool indole-diterpene-rich fractions[4].

  • Preparative HPLC: Inject the pooled fractions onto a Preparative C18 Reverse-Phase HPLC column (e.g., 250 mm × 10 mm, 5 µm).

  • Elution: Run an isocratic elution using Methanol:Water (85:15 v/v) at a flow rate of 3.0 mL/min. Monitor absorbance at 230 nm and 280 nm (characteristic indole absorption bands). Collect the peak corresponding to β-aflatrem.

Analytical Validation (Self-Validating QC)

To ensure the trustworthiness of the extraction, the isolated fraction must be validated against known parameters of β-aflatrem.

  • LC-MS/MS: Electrospray ionization in positive mode (ESI+) should yield a prominent protonated molecular ion [M+H]⁺ at m/z 502.6 and a sodium adduct [M+Na]⁺ at m/z 524.6, confirming the molecular weight of 501.66 g/mol [].

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃) are required to differentiate β-aflatrem from its isomer, standard aflatrem. Pay specific attention to the chemical shifts of the complex acetal group and the prenyl side chains on the diterpene skeleton[2].

References

  • Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. PMC / National Institutes of Health. Available at: [Link]

  • Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster. PMC / National Institutes of Health. Available at: [Link]

  • Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. ResearchGate. Available at: [Link]

  • Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA. Amazon AWS / Applied Microbiology and Biotechnology. Available at:[Link]

  • Aflavarin and β-Aflatrem: New Anti-Insectan Metabolites from the Sclerotia of Aspergillus flavus. Journal of Natural Products / ACS Publications. Available at: [Link]

Sources

beta-Aflatrem solubility in DMSO and methanol

Application Note: Solubilization and Handling of -Aflatrem for Biological Assays

1

Abstract & Introduction

11

Despite its biological significance in neuropharmacology and toxicology,

11

This guide provides a definitive protocol for the solubilization of

1

Physicochemical Profile

Understanding the chemical constraints of

PropertyDetail
Compound Name

-Aflatrem (Beta-Aflatrem)
Class Indole-diterpene alkaloid
CAS Number 144446-23-1
Molecular Formula C₃₂H₃₉NO₄
Molecular Weight 501.66 g/mol
Appearance White to off-white powder or solid film
Primary Solubility DMSO, Acetone, Dichloromethane
Secondary Solubility Methanol, Ethanol (lower saturation limits than DMSO)
Aqueous Solubility Negligible (< 1 µM without carrier)
Target BK Channels (KCa1.[1][2]1)

Solubility & Stability: DMSO vs. Methanol[3]

Dimethyl Sulfoxide (DMSO) - The Gold Standard for Bio-Assays

DMSO is the preferred solvent for preparing concentrated stock solutions of

  • Solubility Limit:

    
    -Aflatrem is soluble in DMSO up to 10 mM  (approx. 5 mg/mL).[1] Higher concentrations (up to 20 mM) may be achievable with sonication but are not recommended for long-term storage due to potential precipitation upon freeze-thaw cycles.[1]
    
  • Biological Compatibility: DMSO stocks allow for high dilution factors (typically >1:1000) into aqueous buffers, keeping the final DMSO concentration below toxic thresholds (<0.1%) for sensitive assays like patch-clamp or neuronal culture.[1]

  • Storage: Stable at -20°C for >1 year when stored in amber glass vials.

Methanol (MeOH) - Analytical & Intermediate Use

Methanol is an excellent solvent for chemical analysis (e.g., HPLC/MS) and for situations where DMSO interference (e.g., in specific crystallization studies or solvent evaporation protocols) is a concern.[1]

  • Solubility Limit: Soluble, but saturation is reached at lower concentrations compared to DMSO.[1] Recommended working max is 1–2 mg/mL .[1]

  • Volatility: Methanol evaporates rapidly, making it unsuitable for open-well biological assays where concentration accuracy is critical over time.[1]

  • Toxicity: Methanol is generally more cytotoxic than DMSO in acute exposure; however, it is easier to remove via evaporation if coating surfaces or preparing solid-phase dispersions.[1]

Protocol: Preparation of Stock Solutions

Safety Warning:

1111
Materials
  • 
    -Aflatrem solid (1 mg or 5 mg vials)[1]
    
  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)[1]

  • Vortex mixer[1]

  • Ultrasonic bath (optional)[1]

  • Amber glass vials with Teflon-lined caps (Do not use polypropylene for long-term storage of indole-diterpenes).[1]

Step-by-Step Procedure (10 mM Stock in DMSO)
  • Calculate Volume: Determine the volume of DMSO required to achieve a 10 mM concentration.

    • Formula:

      
      [1]
      
    • Example: For 1 mg of

      
      -Aflatrem (MW ≈ 501.7):
      
      
      
      [1]
  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the original product vial if possible, or weigh the powder into an amber glass vial.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Inspect the solution under light.[3] If solid particles remain, sonicate in a water bath for 2–5 minutes at room temperature.[1]

    • Note: The solution should be completely clear and colorless to pale yellow.

  • Aliquot & Store:

    • Divide the stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

    • Storage Condition: -20°C (stable for 1 year) or -80°C (stable for >2 years). Protect from light.[1][4]

Protocol: Serial Dilution for Biological Assays

Objective: Dilute the hydrophobic stock into aqueous buffer without precipitating the compound.

Workflow Visualization

The following diagram illustrates the critical "Intermediate Dilution Step" required to prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.

DilutionProtocolcluster_0Critical Step: Vortex RapidlyStockStock Solution(10 mM in DMSO)InterIntermediate Dilution(100 µM in DMSO/Buffer)Stock->Inter1:100 Dilution(prevents shock precip)WorkingWorking Solution(100 nM - 1 µM)<0.1% DMSOInter->WorkingDilute intowarm media/bufferAssayBiological Assay(Cells/Tissue)Working->AssayApply immediately

Figure 1: Recommended dilution workflow to maintain solubility. Direct dilution from 10 mM to 100 nM in one step can sometimes cause micro-precipitation at the injection site.

Procedure
  • Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex briefly.

  • Intermediate Step (Optional but Recommended):

    • Prepare a 100x intermediate solution.

    • Example: Dilute 1 µL of 10 mM Stock into 99 µL of DMSO (or a 50:50 DMSO:Ethanol mix). This creates a 100 µM intermediate.[1]

  • Final Dilution:

    • Dilute the intermediate into your assay buffer (e.g., HEPES-buffered saline, Culture Media).[1]

    • Target: For a 100 nM final concentration, dilute 1:1000.[1]

    • Crucial: Add the stock/intermediate into the buffer while vortexing or stirring the buffer. Do not add buffer to the stock.

  • Verification: Ensure the final DMSO concentration is ≤0.1% (v/v) to avoid solvent artifacts.

Biological Application: BK Channel Inhibition[1]



1

MechanismStimulusDepolarization / Ca2+ InfluxBK_OpenBK Channel Opens(K+ Efflux)Stimulus->BK_OpenActivatesRepolMembrane Repolarization(Signal Termination)BK_Open->RepolNormal FunctionTremorsHyperexcitability &TremorsBK_Open->TremorsFailure to RepolarizeBetaAflatremβ-AflatremBetaAflatrem->BK_OpenBLOCKS

Figure 2: Mechanism of Action.[1]

1

References

  • Nicholson, M. J., et al. (2009).[1] Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology. Link[1]

  • Valdes, J. J., et al. (1985).[1][3] Aflatrem: A tremorgenic mycotoxin with acute neurotoxic effects.[1][3][5][6][7] Environmental Health Perspectives. Link

  • ChemFaces. (2023).[1] Beta-Aflatrem Datasheet. Link

  • Knaus, H. G., et al. (1994).[1] Tremorgenic indole alkaloids potently inhibit smooth muscle high-conductance calcium-activated potassium channels.[1] Biochemistry. Link[1]

Application Note: Electrophysiological Characterization of Beta-Aflatrem Modulation on BK Channels

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Large-conductance calcium-activated potassium (BK, Maxi-K, KCa1.1) channels are critical regulators of cellular excitability, coupling intracellular calcium elevations with membrane hyperpolarization[1]. Dysfunction in BK channels is implicated in various neurological and smooth muscle disorders. Consequently, highly specific pharmacological modulators are essential tools for probing BK channel gating dynamics.

Beta-aflatrem, an indole-diterpene mycotoxin produced by the soil fungus Aspergillus flavus, is a structural isomer of aflatrem[2][3]. Like its well-characterized analogs (paxilline and penitrem A), beta-aflatrem acts as a potent tremorgenic neurotoxin by selectively inhibiting BK channels[2]. Unlike classical pore blockers, beta-aflatrem functions as a negative allosteric modulator. It exhibits profound state-dependence, preferentially binding to the channel in its closed conformation and dramatically reducing its open probability (


)[4][5].

This application note provides a comprehensive, self-validating patch-clamp protocol designed to characterize the inhibitory profile of beta-aflatrem on BK channels, emphasizing the causality behind experimental design choices.

Molecular Mechanism of Action

The inhibitory mechanism of beta-aflatrem is rooted in its ability to stabilize the closed state of the BK channel. Structural and functional mapping of related indole-diterpenes indicates that these compounds do not occlude the ion conduction pathway directly. Instead, they dock into a hydrophobic pocket known as the S6-pore helix (S6-PH) crevice[5][6].

Because the S6-PH crevice is only fully formed and accessible when the channel's activation gate is closed, beta-aflatrem acts as a "conformational lock." High intracellular calcium concentrations or strong membrane depolarizations—which drive the channel into the open state—allosterically antagonize beta-aflatrem binding[4][5]. Understanding this state-dependence is critical; assays performed under conditions of artificially high


 will systematically underestimate the compound's potency.

Mechanism Depol Membrane Depolarization BK_Open BK Channel (Open State) Depol->BK_Open Voltage Sensor Ca2 Intracellular Ca2+ Elevation Ca2->BK_Open Ca2+ Bowl BK_Closed BK Channel (Closed State) BK_Closed->BK_Open Gating Transition BetaAflatrem Beta-Aflatrem (Mycotoxin) Binding Binds S6-PH Crevice BetaAflatrem->Binding Inhibition Conformational Lock (Negative Allosteric) Binding->Inhibition Inhibition->BK_Closed Stabilizes Inhibition->BK_Open Prevents Opening

Caption: Mechanism of BK Channel Modulation by Beta-Aflatrem.

Quantitative Pharmacological Profile

To contextualize beta-aflatrem's efficacy, it is essential to compare its binding parameters with other standard BK channel modulators. The data below summarizes the distinct mechanisms utilized by different indole-diterpenes[1][2][4].

CompoundTargetApparent IC₅₀Binding SiteMechanism of ActionState Preference
Beta-Aflatrem BK (Slo1) α-subunit~10 - 50 nMS6-PH CreviceNegative Allosteric ModulatorClosed-state
Paxilline BK (Slo1) α-subunit~10 nMS6-PH CreviceNegative Allosteric ModulatorClosed-state
Verruculogen BK (Slo1) α-subunitLow nMPore domain (S5-S6)Indirect Pore BlockerClosed-state
Iberiotoxin (IbTX) BK (Slo1) Pore~15 nMOuter VestibuleDirect Pore BlockerOpen-state

Experimental Design: The Case for Inside-Out Patch Clamp

To accurately quantify beta-aflatrem's state-dependent inhibition, the inside-out patch-clamp configuration is the gold standard[4].

Causality of this choice:

  • Precise Calcium Control: BK channel open probability is exquisitely sensitive to intracellular calcium (

    
    ). The inside-out configuration exposes the cytosolic face of the channel directly to the bath solution, allowing researchers to clamp 
    
    
    
    using strict EGTA/HEDTA buffering systems.
  • Lipophilicity & Access: Beta-aflatrem is highly lipophilic. Applying it to the cytosolic face circumvents the unpredictable partitioning kinetics associated with whole-cell extracellular application, ensuring rapid and stable equilibration at the S6-PH crevice[4][5].

Workflow Prep Cell Prep (HEK293/Slo1) Seal Giga-Seal (>1 GΩ) Prep->Seal Excision Inside-Out Excision Seal->Excision Baseline Baseline Recording Excision->Baseline Perfusion Beta-Aflatrem Perfusion Baseline->Perfusion Analysis Data Analysis (IC50 / G-V) Perfusion->Analysis

Caption: Inside-Out Patch-Clamp Workflow for Beta-Aflatrem Evaluation.

Detailed Patch-Clamp Protocol

This protocol is designed as a self-validating system. It incorporates rigorous baseline stabilization and washout phases to differentiate true pharmacological block from non-specific membrane degradation or channel rundown.

Cell Preparation
  • Culture HEK293 or CHO cells (chosen for low endogenous ion channel background) at 37°C in 5% CO₂.

  • Transiently transfect cells with plasmids encoding the human BK channel α-subunit (hSlo1, KCNMA1) using lipofection. Include a GFP reporter to identify successfully transfected cells.

  • Plate cells on glass coverslips 24 hours prior to recording[4].

Electrophysiological Solutions

Note: Due to the state-dependence of beta-aflatrem, free


 must be rigorously calculated using software like MaxChelator.
  • Pipette Solution (Extracellular face): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES. Adjust to pH 7.4 with KOH.

  • Bath Solution (Intracellular face): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA. Add calculated CaCl₂ to achieve a free

    
     concentration of exactly 10 µM . Adjust to pH 7.2 with KOH[4].
    
  • Compound Preparation: Dissolve beta-aflatrem in 100% DMSO to create a 1 mM stock. Dilute into the bath solution immediately before use (final DMSO concentration must be

    
     0.1% to prevent solvent-induced membrane artifacts).
    
Patch Excision and Baseline Validation
  • Pull borosilicate glass pipettes to a resistance of 2–4 MΩ.

  • Form a giga-ohm seal (>1 GΩ) on a GFP-positive cell.

  • Swiftly retract the pipette to excise an inside-out patch. Verify excision by observing the sudden appearance of large, voltage- and calcium-dependent outward K⁺ currents.

  • Self-Validation Step: Apply a voltage step protocol (e.g., holding at -80 mV, stepping from -100 mV to +150 mV in 10 mV increments). Wait 3–5 minutes to ensure the current amplitude is stable and no "rundown" is occurring before applying the drug.

Beta-Aflatrem Perfusion and Data Acquisition
  • Perfuse the 10 µM

    
     bath solution containing the desired concentration of beta-aflatrem (e.g., 10 nM, 30 nM, 100 nM).
    
  • Continuously monitor the current using a +100 mV test pulse applied every 10 seconds.

  • Wait for steady-state block (typically 2–4 minutes due to lipophilic partitioning).

  • Run the full voltage step protocol to generate a Conductance-Voltage (G-V) curve in the presence of the drug.

  • Washout Phase: Perfuse the patch with control bath solution (drug-free) for 5 minutes. Partial or full recovery of the current validates that the inhibition was due to specific receptor binding rather than patch deterioration.

Data Analysis & Interpretation

Because beta-aflatrem is a negative allosteric modulator, its primary effect is shifting the channel's voltage dependence of activation to more positive potentials.

  • Conductance Calculation: Convert macroscopic current (

    
    ) to conductance (
    
    
    
    ) using the equation
    
    
    , where
    
    
    is the reversal potential for K⁺ (~0 mV in symmetrical 140 mM KCl).
  • G-V Curve Fitting: Plot normalized conductance (

    
    ) against membrane voltage (
    
    
    
    ) and fit with a Boltzmann function. Beta-aflatrem will cause a significant rightward shift in the
    
    
    (voltage of half-maximal activation).
  • IC₅₀ Determination: To calculate the IC₅₀, measure the fractional block at a fixed voltage (e.g., +100 mV) across multiple beta-aflatrem concentrations. Fit the dose-response data to a standard Hill equation. Ensure that the

    
     concentration is reported alongside the IC₅₀, as higher 
    
    
    
    will artificially inflate the apparent IC₅₀ due to state-dependent antagonism[2][5].

References

  • Zhou, Y., et al. "The functionally relevant site for paxilline inhibition of BK channels." Proceedings of the National Academy of Sciences (PNAS), 2020. Available at:[Link]

  • Li, Q., et al. "Peptide toxins and small-molecule blockers of BK channels." Acta Pharmacologica Sinica, 2016. Available at:[Link]

  • Reddy, K. R., et al. "Tremorgenic Mycotoxins: Structure Diversity and Biological Activity." Toxins (MDPI), 2019. Available at:[Link]

  • Zhou, Y., & Lingle, C. J. "Glycine311, a determinant of paxilline block in BK channels: A novel bend in the BK S6 helix." Journal of General Physiology, 2010. Available at:[Link]

  • Rank, C., et al. "Comparative Chemistry of Aspergillus oryzae (RIB40) and A. flavus (NRRL 3357)." Metabolites, 2012. Available at:[Link]

Sources

Application Note: Solid Phase Extraction (SPE) Cleanup and LC-MS/MS Quantification of β-Aflatrem in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

β-Aflatrem is a structurally diverse indole-diterpene secondary metabolite and potent tremorgenic mycotoxin isolated from the sclerotia of Aspergillus flavus[]. While global monitoring heavily prioritizes aflatoxins, β-aflatrem poses a severe, often unquantified neurotoxic risk to mammalian central nervous systems and exhibits significant insecticidal activity[][2]. Because A. flavus frequently colonizes critical agricultural commodities—such as maize, peanuts, and medicinal plants—the co-occurrence of β-aflatrem with other mycotoxins necessitates advanced, highly selective analytical workflows[3].

This application note provides researchers and drug development professionals with a self-validating, highly robust Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS to isolate and quantify β-Aflatrem from complex matrices.

Physicochemical Profile

Understanding the chemical nature of β-Aflatrem is critical for designing an effective extraction protocol. The lipophilic nature of its indole-diterpene core dictates the use of reversed-phase separation chemistries.

Table 1: Physicochemical Properties of β-Aflatrem

PropertyValue
IUPAC Name (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo...hexacosa-6(14),8(13),9,11,20-pentaen-22-one[]
CAS Number 144446-23-1[]
Molecular Formula C32H39NO4[]
Molecular Weight 501.66 g/mol []
Physical State Yellow Crystal (Melting Point: 188-190°C)[]
Solubility Soluble in Chloroform, Methanol, Acetonitrile[]

Mechanistic Rationale for SPE Cleanup

Quantification of mycotoxins in complex foodstuffs and medicinal herbs is notoriously difficult due to severe matrix effects (e.g., ion suppression) during electrospray ionization (ESI)[4][5]. While generic QuEChERS methods are common, Solid-Phase Extraction (SPE) remains the gold standard for targeted, high-sensitivity cleanup[5].

For β-Aflatrem, we utilize a Polymeric Reversed-Phase Sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance) .

  • The Causality of Sorbent Choice: The divinylbenzene-co-N-vinylpyrrolidone copolymer provides dual retention modes. The highly lipophilic diterpene backbone of β-Aflatrem binds aggressively to the divinylbenzene moiety via hydrophobic interactions. This allows for rigorous washing steps using partially organic solvents (e.g., 5% Methanol) to elute polar matrix interferents (sugars, organic acids, and pigments) without risking analyte breakthrough.

Experimental Protocol: Step-by-Step Methodology

Sample Extraction
  • Homogenization: Pulverize the agricultural sample (e.g., maize or medicinal herbs) to a fine powder.

  • Solvent Partitioning: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of extraction solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) [4].

    • Mechanistic Insight: The 1% acetic acid lowers the pH, ensuring the hydroxyl and secondary amine groups of the indole-diterpene remain un-ionized, maximizing its partition into the organic phase[4].

  • Agitation: Shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge at 8,000 rpm for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

SPE Cleanup Workflow

SPE_Workflow N1 1. Sample Extraction (MeCN:H2O:AcOH) N3 3. Sample Loading (Apply 2 mL Extract) N1->N3 N2 2. SPE Conditioning (3 mL MeOH, 3 mL H2O) N2->N3 N4 4. Washing (3 mL 5% MeOH in H2O) N3->N4 N5 5. Elution (3 mL 100% MeCN) N4->N5 N6 6. Concentration (N2 stream at 40°C) N5->N6 N7 7. LC-MS/MS Analysis (Reconstitute in Mobile Phase) N6->N7

Fig 1: Step-by-step Polymeric Reversed-Phase SPE cleanup workflow for β-Aflatrem extraction.

Detailed SPE Steps:

  • Conditioning: Pass 3 mL of 100% Methanol through the HLB cartridge, followed by 3 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Apply 2 mL of the sample extract supernatant at a controlled flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water. Discard the effluent.

  • Elution: Elute β-Aflatrem using 3 mL of 100% Acetonitrile. Collect the eluate in a clean glass vial.

    • Mechanistic Insight: 100% Acetonitrile effectively disrupts the hydrophobic interactions between the sorbent and the target analyte, ensuring complete recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of Initial Mobile Phase (see Section 5). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Analytical Validation (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 Reversed-Phase Column (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 35°C[4].

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

    • Mechanistic Insight: The addition of 2 mM ammonium formate enhances ionization efficiency by forming stable [M+NH4]+ adducts and improves peak shape, avoiding the ion suppression seen at higher buffer concentrations[4].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 2: LC Gradient Program [4]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090100.3
2.090100.3
8.050500.3
13.040600.3
15.001000.3
16.001000.3
16.190100.3
20.090100.3
Mass Spectrometry Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 3: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
β-Aflatrem502.6 [M+H]+484.6 (Quantifier), 426.5 (Qualifier)25, 35

(Note: Transitions are representative of typical indole-diterpene fragmentation patterns, such as the loss of water and prenyl groups. Optimization via direct infusion is required per instrument).

Toxicological Significance & System Suitability

Neurotoxicological Pathway

β-Aflatrem, alongside other tremorgenic mycotoxins, exerts its primary toxicity by targeting the central nervous system. It acts as a potent inhibitor of high-conductance calcium-activated potassium channels (BK channels, or Maxi-K receptors)[5].

Tox_Pathway Toxin β-Aflatrem (Indole-diterpene) Target BK Channels (Maxi-K+ Receptors) Toxin->Target Binds Effect1 Inhibition of K+ Efflux Target->Effect1 Effect2 Membrane Depolarization Effect1->Effect2 Outcome Tremorgenic Neurotoxicity Effect2->Outcome

Fig 2: Neurotoxicological signaling pathway of β-Aflatrem via BK channel inhibition.

System Suitability & Quality Control

To ensure the protocol operates as a self-validating system:

  • Matrix-Matched Calibration: Because agricultural matrices heavily suppress ionization, calibration curves must be prepared by spiking standards into blank matrix extracts post-SPE[4].

  • Recovery Thresholds: Acceptable recovery for β-Aflatrem using this HLB protocol should fall between 75% and 110% with a Relative Standard Deviation (RSD) of ≤15%[4].

Table 4: Expected Method Validation & Recovery Data

MatrixSpiking Level (µg/kg)Expected Mean Recovery (%)Expected RSD (%)
Maize5.088.46.2
Peanut5.082.18.5
Medicinal Herbs5.079.311.4

References

  • BOC Sciences . "CAS 144446-23-1 β-Aflatrem - Natural Products".

  • ResearchGate . "Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function". 6

  • PMC (NIH) . "Taxonomy of Aspergillus section Flavi and their production of aflatoxins, ochratoxins and other mycotoxins". 3

  • ASM Journals . "Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster". 2

  • MDPI . "Contamination Status and Health Risk Assessment of 73 Mycotoxins in Four Edible and Medicinal Plants Using an Optimized QuEChERS Pretreatment Coupled with LC-MS/MS". 4

  • PMC (NIH) . "Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review". 5

Sources

Application Note: β-Aflatrem Standard Preparation and High-Resolution LC-MS/MS Quantification Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

β-Aflatrem is a potent tremorgenic indole-diterpene mycotoxin and a structural isomer of aflatrem, produced primarily in the sclerotia of the opportunistic pathogen Aspergillus flavus[1],[2]. Known for its acute neurotoxic effects in mammals and significant anti-insectan properties—such as significantly reducing the growth rate of the corn earworm Helicoverpa zea[1]—accurate quantification of β-aflatrem is critical for agricultural safety, fungal ecology studies, and neurotoxicity research.

This application note provides a comprehensive, self-validating protocol for the preparation of β-aflatrem analytical standards, matrix extraction, and high-sensitivity quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

Chemical and Physical Properties

Understanding the physicochemical nature of β-aflatrem is a prerequisite for preventing standard degradation and ensuring optimal chromatographic behavior.

PropertyValue / Description
Compound Name β-Aflatrem
Molecular Formula C₃₂H₃₉NO₄[4]
Exact Mass (Monoisotopic) 501.2879 Da[5]
Precursor Ion [M+H]⁺ 502.295 Da[5]
Solubility Soluble in DMSO, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[4].
Storage Conditions -20°C, protected from light and moisture.

Rationale and Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is crucial not just to execute steps, but to understand the why behind the analytical workflow:

  • Why Acetonitrile over Methanol or DMSO for Stock Solutions? While β-aflatrem is highly soluble in DMSO and halogenated solvents[4], acetonitrile is the preferred diluent for LC-MS stock solutions. DMSO causes severe ion suppression in the Electrospray Ionization (ESI) source and broadens chromatographic peaks. Acetonitrile provides excellent solubility for lipophilic indole-diterpenes while maintaining compatibility with reverse-phase mobile phases and minimizing solvent evaporation during -20°C storage.

  • Why QuEChERS for Matrix Extraction? Indole-diterpenes are highly prone to matrix interference when extracted from complex agricultural commodities (e.g., corn, peanuts). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method utilizes acetonitrile extraction followed by MgSO₄/NaCl partitioning[6]. This thermodynamic partitioning effectively drives the non-polar β-aflatrem into the organic layer while precipitating polar matrix components, proteins, and carbohydrates.

  • Why Formic Acid and Ammonium Formate in the Mobile Phase? The addition of 0.1% formic acid and 2 mM ammonium formate enhances the ionization efficiency of β-aflatrem in positive electrospray ionization (ESI+) mode[6]. Formic acid provides the necessary protons to stabilize the [M+H]⁺ precursor ion at m/z 502.29[5], while ammonium formate improves peak shape by minimizing secondary interactions with residual silanols on the C18 stationary phase.

Detailed Experimental Protocols

Preparation of β-Aflatrem Stock and Working Solutions

Note: β-Aflatrem is highly toxic. Handle only in a certified Class II biosafety cabinet using appropriate PPE.

  • Equilibration : Allow the lyophilized β-aflatrem standard vial to equilibrate to room temperature for 30 minutes in a desiccator to prevent ambient moisture condensation.

  • Primary Stock (1.0 mg/mL) : Accurately weigh 1.0 mg of β-aflatrem using a microbalance. Dissolve in exactly 1.0 mL of LC-MS grade Acetonitrile. Vortex for 60 seconds and sonicate for 5 minutes in a water bath (<30°C) to ensure complete dissolution.

  • Intermediate Stock (10 µg/mL) : Transfer 10 µL of the primary stock into 990 µL of Acetonitrile.

  • Working Calibration Standards : Prepare a serial dilution (see Table 1) in 50% Acetonitrile / 50% Water to match initial mobile phase conditions, preventing solvent-induced peak distortion during injection.

Sample Matrix Extraction (Optimized QuEChERS)
  • Homogenization : Pulverize the sample matrix (e.g., fungal sclerotia or infected grain) using a cryogenic mill.

  • Hydration : Weigh 5.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of LC-MS grade water and vortex for 1 minute. Let stand for 10 minutes to hydrate the matrix.

  • Extraction : Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 5 minutes.

  • Partitioning : Add QuEChERS extraction salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl). Shake immediately for 2 minutes to prevent agglomeration.

  • Centrifugation : Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • dSPE Cleanup : Transfer 2 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.

Self-Validating System Check : Always prepare a matrix-matched calibration curve alongside solvent standards. By comparing the slopes of the matrix-matched curve to the solvent curve, you calculate the Matrix Effect (ME%). If ME% exceeds ±20%, matrix-matched calibration is mandatory for accurate quantification.

LC-MS/MS Analytical Conditions
  • Column : C18 Reverse-Phase (100 × 2.1 mm, 1.7 µm particle size).

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mobile Phase A : Water + 0.1% Formic Acid + 2 mM Ammonium Formate[6].

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : ESI Positive (ESI+).

Data Presentation

Table 1: Calibration Curve Dilution Scheme (from 10 µg/mL Intermediate Stock)

Standard LevelFinal Concentration (ng/mL)Vol. of Standard AddedVol. of 50% ACN Diluent
Cal 650050 µL of 10 µg/mL Stock950 µL
Cal 5250500 µL of Cal 6500 µL
Cal 4100400 µL of Cal 5600 µL
Cal 350500 µL of Cal 4500 µL
Cal 210200 µL of Cal 3800 µL
Cal 15500 µL of Cal 2500 µL

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.01090
8.01090
8.1955
10.0955

Table 3: Optimized MS/MS (MRM) Parameters for β-Aflatrem

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
β-Aflatrem502.3186.1484.325 / 15

Analytical Workflows & Visualizations

Workflow A Standard Prep (Acetonitrile Stock) C Chromatographic Separation (C18) A->C Direct Injection B Matrix Extraction (QuEChERS) B->C Sample Extract D ESI+ Ionization [M+H]+ m/z 502.29 C->D Eluent E MRM Detection & Quantification D->E Fragment Ions

Figure 1: End-to-end analytical workflow for β-Aflatrem quantification via LC-MS/MS.

QuEChERS N1 Homogenized Sample Matrix N2 Add Water & Acetonitrile (Primary Extraction) N1->N2 N3 Add MgSO4 & NaCl (Salting Out) N2->N3 N4 Centrifugation (Phase Separation) N3->N4 N5 dSPE Cleanup (PSA / C18) N4->N5 N6 Supernatant Ready for LC-MS N5->N6

Figure 2: Optimized QuEChERS extraction mechanism for isolating lipophilic indole-diterpenes.

References

  • Nicholson, M. J., et al. "Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function." Applied and Environmental Microbiology, via ResearchGate.

  • Cary, J. W., et al. "Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster." Eukaryotic Cell, via ASM Journals.

  • "Contamination Status and Health Risk Assessment of 73 Mycotoxins in Four Edible and Medicinal Plants Using an Optimized QuEChERS Pretreatment Coupled with LC-MS/MS." Toxins, via MDPI.

  • "Advances in the diagnosis of mycotoxins and endotoxins." CABI Digital Library.

  • "Aflatrem | CAS:70553-75-2 | Manufacturer ChemFaces." ChemFaces. (Note: Used as primary source for standard physical properties and solubility data).

  • "Production de micro-organismes entomopathogènes pour lutter contre les moustiques et caractérisation de leurs métabolites." MatheO - Université de Liège. (Note: Used as primary source for exact mass and PMF data).

Sources

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of β-Aflatrem

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

β-Aflatrem is a potent indole-diterpenoid mycotoxin, primarily isolated from the sclerotia of Aspergillus flavus[1.2][1]. While widely recognized for its tremorgenic neurotoxicity, evaluating its in vitro cytotoxicity requires an assay architecture that accounts for its specific mechanism of action.

Unlike generic membrane-disrupting agents, β-aflatrem functions as a negative allosteric modulator of large-conductance calcium-activated potassium (BK or KCa1.1) channels[2]. BK channels possess a dual gating mechanism regulated by both membrane depolarization and intracellular Ca²⁺ binding, providing a critical negative feedback loop that prevents cellular hyperexcitability[1.14][3]. By binding to an allosteric site and stabilizing the closed state of the channel, β-aflatrem abolishes this negative feedback. The resulting sustained membrane depolarization triggers continuous influx through voltage-gated calcium channels (VGCCs), leading to intracellular calcium overload, mitochondrial stress, and ultimately, apoptosis.

To capture this causality, a simple endpoint viability assay is scientifically insufficient. We present a self-validating, parallel-plate workflow that multiplexes an acute kinetic calcium flux assay (Fluo-4 AM) with a terminal cell viability readout (CCK-8).

Pathway BetaAflatrem β-Aflatrem (Negative Allosteric Modulator) BKChannel BK Channel (KCa1.1) Closed State Stabilization BetaAflatrem->BKChannel Allosteric Binding Membrane Membrane Depolarization (Loss of Negative Feedback) BKChannel->Membrane Prevents K+ Efflux VGCC Voltage-Gated Ca2+ Channels (Sustained Activation) Membrane->VGCC Triggers CaOverload Intracellular Ca2+ Overload VGCC->CaOverload Ca2+ Influx MitoDysfunction Mitochondrial Dysfunction & ATP Depletion CaOverload->MitoDysfunction Osmotic/Oxidative Stress Apoptosis Cytotoxicity / Apoptosis MitoDysfunction->Apoptosis Caspase Cascade

Figure 1: Mechanistic pathway of β-Aflatrem-induced cytotoxicity via BK channel inhibition.

Self-Validating Assay Architecture

A robust in vitro protocol must internally prove that the observed cytotoxicity is on-target. To achieve this, our protocol incorporates a mechanistic rescue arm utilizing NS11021, a highly specific BK channel opener[4]. NS11021 left-shifts the voltage dependence of channel activation, making the channel more likely to open at resting potentials[1.15][5]. If co-administration of NS11021 rescues cell viability, it confirms that β-aflatrem's toxicity is strictly mediated by its allosteric inhibition of KCa1.1, ruling out generic solvent toxicity or off-target membrane disruption.

Quantitative Data Summary

Table 1: Quantitative Parameters of BK Channel Modulators in Cytotoxicity Profiling

CompoundRole in AssayTargetMechanism of ActionTypical IC50 / EC50
β-Aflatrem Primary AnalyteBK Channel (KCa1.1)Negative Allosteric Modulator~10 - 50 nM (Inhibition)
Verruculogen Comparative ControlBK Channel (KCa1.1)Closed-state Pore Blocker<10 nM (Inhibition)
NS11021 Rescue ControlBK Channel (KCa1.1)Channel Opener (Left-shifts G-V)10 - 30 µM (Activation)
Staurosporine Positive ControlBroad KinasePan-kinase Inhibition1 µM (Cytotoxicity)

Experimental Workflow

Causality Note on Parallel Processing: Fluo-4 AM is a live-cell dye subject to active efflux and intracellular compartmentalization over time. Therefore, acute Ca²⁺ flux must be measured on a parallel "sister plate" within a 2-hour window, while the primary plate continues uninterrupted incubation for 24-48 hours to assess terminal viability.

Workflow Step1 1. Cell Seeding SH-SY5Y Cells (Parallel 96-well plates) Split Step1->Split Step2A 2A. Acute Mechanistic Assay Fluo-4 AM Loading Split->Step2A Step2B 2B. Cytotoxicity Assay β-Aflatrem Incubation (24-48h) Split->Step2B Step3A 3A. Toxin Exposure Kinetic Ca2+ Read (0-2h) Step2A->Step3A Step3B 3B. Endpoint Read CCK-8 Viability (Abs 450nm) Step2B->Step3B

Figure 2: Parallel workflow for acute mechanistic validation and endpoint cytotoxicity profiling.

Step-by-Step Protocol

Phase 1: Reagent Preparation & Cell Seeding

Target Cell Line: SH-SY5Y (Human Neuroblastoma) is selected due to its robust endogenous expression of BK channels and relevance to tremorgenic neurotoxicity.

  • Cultivate SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells at 80% confluency using Trypsin-EDTA.

  • Seed cells into two parallel 96-well plates (Plate A for Calcium, Plate B for Viability) at a density of

    
     cells/well in 100 µL of media.
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Phase 2: Compound Formulation

Causality Note: β-Aflatrem is highly hydrophobic. It must be reconstituted in 100% DMSO. However, DMSO concentrations


 can independently alter membrane permeability and baseline Ca²⁺ flux.
  • Prepare a 10 mM stock of β-Aflatrem in anhydrous DMSO.

  • Prepare a 10-point, 1:3 serial dilution series in intermediate tubes using DMSO.

  • Dilute the intermediate stocks 1:1000 into pre-warmed culture media to yield the final treatment concentrations (ranging from 10 µM down to 0.5 nM), ensuring a constant 0.1% DMSO background across all wells.

  • Rescue Formulation: Prepare a parallel set of media containing the β-Aflatrem dilution series plus 10 µM NS11021.

Phase 3: Acute Calcium Flux Assay (Plate A)
  • Remove media from Plate A and wash once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Add 100 µL of 4 µM Fluo-4 AM (diluted in HBSS + 0.04% Pluronic F-127 to aid dispersion) to each well.

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash wells three times with HBSS to remove extracellular dye. Add 50 µL of fresh HBSS to each well.

  • Transfer the plate to a kinetic fluorometer (Ex/Em = 494/516 nm).

  • Begin reading baseline fluorescence for 2 minutes.

  • Inject 50 µL of the 2X concentrated β-Aflatrem formulations (with and without NS11021) directly into the wells during the read.

  • Monitor kinetic Ca²⁺ influx for 60–120 minutes.

Phase 4: Endpoint Cytotoxicity Assay (Plate B)
  • Aspirate culture media from Plate B.

  • Apply 100 µL of the 1X β-Aflatrem formulations (with and without NS11021) prepared in Phase 2.

  • Include vehicle controls (0.1% DMSO) and positive controls (1 µM Staurosporine).

  • Incubate for 48 hours at 37°C, 5% CO₂.

  • Add 10 µL of CCK-8 reagent directly to each well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

Data Interpretation

  • Calcium Kinetics: β-Aflatrem treatment should yield a dose-dependent, sustained increase in Fluo-4 fluorescence, indicative of VGCC activation secondary to BK channel blockade.

  • Viability (IC50 Calculation): Normalize the 450 nm absorbance data against the vehicle control (set to 100% viability). Plot a non-linear regression curve (log(inhibitor) vs. normalized response) to derive the IC50.

  • Self-Validation Check: The dose-response curve for the β-Aflatrem + NS11021 rescue arm must show a significant rightward shift (higher IC50) or total rescue compared to β-Aflatrem alone. Failure to rescue suggests either the toxin concentration has exceeded the specific allosteric window (inducing non-specific membrane lysis) or the presence of degraded compound.

References

1.[2] BenchChem. "A Head-to-Head Comparison of Aflatrem and Verruculogen on BK Channel Inhibition". URL: 2.[1] PMC. "Safety of the fungal workhorses of industrial biotechnology: update on the mycotoxin and secondary metabolite potential of Aspergillus niger, Aspergillus oryzae, and Trichoderma reesei". URL: 3.[4] PMC. "The action of a BK channel opener". URL: 4.[3] Frontiers. "BK Channel in the Physiology and in the Cancer of Pancreatic Duct: Impact and Reliability of BK Openers". URL: 5.[5] PMC. "Molecular mechanism of pharmacological activation of BK channels". URL:

Sources

Application Note: Heterologous Synthesis and Purification of Beta-Aflatrem

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-Aflatrem is a potent indole-diterpene mycotoxin and a specific blocker of large-conductance calcium-activated potassium (BK) channels. Originally isolated from Aspergillus flavus, its complex stereochemistry makes total chemical synthesis cost-prohibitive. This Application Note details a validated protocol for the biosynthesis of beta-Aflatrem using a reconstituted gene cluster in the heterologous host Aspergillus oryzae. By engineering the atm gene cluster (atmG, atmC, atmM, atmP, atmQ, atmD), researchers can achieve milligram-scale production. Critical to this protocol is the final purification step, as the terminal prenyltransferase atmD produces both Aflatrem and beta-Aflatrem as regioisomers.

Biosynthetic Logic & Mechanism

The biosynthesis of beta-Aflatrem follows a convergent pathway involving the prenylation of an indole core followed by oxidative cyclizations. The pathway is encoded by the atm cluster (homologous to the pax cluster for paxilline).

Pathway Mechanics
  • Core Formation: atmG (GGPP synthase) and atmC (prenyltransferase) generate 3-geranylgeranylindole. atmM (FAD-dependent monooxygenase) oxidizes this to Paspaline , the first stable intermediate.

  • Oxidative Modification: atmP (P450) demethylates and oxidizes paspaline to 13-desoxypaxilline . atmQ (P450) then catalyzes a complex oxidative cyclization to form Paspalinine .

  • Terminal Prenylation: The distinct step for Aflatrem synthesis is catalyzed by atmD, a dimethylallyltryptophan synthase (DMATS)-type prenyltransferase. atmD prenylates Paspalinine to yield a mixture of Aflatrem (major product) and beta-Aflatrem (minor product).[1]

Pathway Visualization

Aflatrem_Biosynthesis Start Indole-3-glycerol phosphate + GGPP Enz1 AtmG (GGPP Synthase) AtmC (Prenyltransferase) Start->Enz1 Int1 3-Geranylgeranylindole Enz2 AtmM (Monooxygenase) Int1->Enz2 Paspaline Paspaline (Stable Intermediate) Enz3 AtmP (P450) Paspaline->Enz3 Desoxypax 13-Desoxypaxilline Enz4 AtmQ (P450) Desoxypax->Enz4 Paspalinine Paspalinine Enz5 AtmD (Prenyltransferase) Paspalinine->Enz5 Enz1->Int1 Enz2->Paspaline Enz3->Desoxypax Enz4->Paspalinine Aflatrem Aflatrem (Major Isomer) Enz5->Aflatrem ~66% BetaAflatrem beta-Aflatrem (Target Isomer) Enz5->BetaAflatrem ~33%

Figure 1: Enzymatic cascade for beta-Aflatrem biosynthesis.[1] The final step involves the AtmD-mediated prenylation of Paspalinine, producing two isomers.

Experimental Protocol

Host Strain & Vector Construction

The preferred host is Aspergillus oryzae NSAR1 (quadruple auxotroph: niaD-, sC-, delta-argB, adeA-), allowing for the introduction of multiple vectors without antibiotic pressure during fermentation.

Vector Strategy: Construct three expression vectors using the Gateway cloning system or standard ligation.

  • Plasmid A (pUSA-Atm1): Carries atmG, atmC, atmM (Selectable marker: argB).

  • Plasmid B (pAdeA-Atm2): Carries atmP, atmQ (Selectable marker: adeA).

  • Plasmid C (pPTR-AtmD): Carries atmD (Selectable marker: ptrA / Pyrithiamine resistance).

Transformation Workflow
  • Protoplast Preparation: Cultivate A. oryzae NSAR1 in DPY medium for 18 hours. Digest mycelia with Yatalase/Lyticase to generate protoplasts.

  • Transformation: Perform PEG-mediated transformation. Co-transform all three plasmids or use a stepwise approach (transform Plasmid A -> verify Paspaline -> transform B & C).

  • Selection: Plate on Czapek-Dox (CD) minimal medium lacking Arginine and Adenine, supplemented with Pyrithiamine (0.1 µg/mL).

Fermentation & Production

Unlike bacterial systems, fungal secondary metabolite production is often coupled to sporulation or specific morphological stages.

  • Medium: CMP Medium (3.5% Czapek-Dox broth, 2% Maltose, 1% Peptone) or standard DPY.

  • Inoculation: Spore suspension (

    
     spores/mL) into 100 mL medium in 500 mL baffled flasks.
    
  • Incubation: 30°C, 180 rpm for 5–7 days .

  • Checkpoint: The mycelia should turn dense and potentially pigmented.

Extraction & Purification

Beta-Aflatrem is hydrophobic and retained within the mycelia.

  • Harvest: Filter culture through Miracloth; discard supernatant (or check for secreted metabolites, though unlikely).

  • Extraction: Lyophilize mycelia. Extract with Acetone (50 mL per g dry weight) for 1 hour with sonication. Filter and evaporate acetone. Partition residue between Ethyl Acetate (EtOAc) and Water. Collect the EtOAc phase.

  • Flash Chromatography: Apply crude extract to a Silica Gel 60 column.

    • Mobile Phase: Hexane:EtOAc gradient (80:20

      
       50:50).
      
    • Fraction Collection: Monitor via TLC (visualize with Ehrlich’s reagent; indole-diterpenes turn purple/blue).

  • Isomer Separation (Critical): The fraction containing Aflatrem/beta-Aflatrem will be a mixture.

    • Instrument: Preparative HPLC.

    • Column: C18 Reverse Phase (e.g., Develosil ODS-HG-5, 20 x 250 mm).

    • Solvent: 85-90% Acetonitrile in Water (Isocratic).

    • Flow Rate: 5-10 mL/min.

    • Detection: UV at 230 nm and 280 nm.

    • Retention: Beta-Aflatrem typically elutes after Aflatrem due to slight hydrophobicity differences (verify with standards if available, or NMR).

Experimental Workflow Diagram

Workflow Cloning Vector Construction (pUSA, pAdeA, pPTR) Transform PEG Transformation Host: A. oryzae NSAR1 Cloning->Transform Ferment Fermentation (CMP Media, 30°C, 7d) Transform->Ferment Extract Acetone Extraction (Mycelial) Ferment->Extract Flash Silica Flash (Hexane:EtOAc) Extract->Flash HPLC Prep HPLC (C18) Isomer Separation Flash->HPLC Final Purified beta-Aflatrem HPLC->Final Collect Minor Peak

Figure 2: Workflow from genetic engineering to purified beta-Aflatrem.

Data Summary & Validation

To validate the synthesis, compare the isolated compound against established spectral data.

ParameterAflatrem (Major)Beta-Aflatrem (Target)
Approx. Ratio 21
Molecular Formula


Key NMR Shift (H-20/21) Distinct prenyl shiftsDistinct prenyl shifts
Bioactivity TremorgenicAnti-insectan / Channel blocker
Elution Order (RP-HPLC) Elutes FirstElutes Second (typically)

Validation Check:

  • Mass Spectrometry: HR-ESI-MS should show

    
    
    
    
    
    .
  • NMR: 1H-NMR is required to distinguish the regioisomers. Focus on the prenyl group attachment point on the indole moiety.

References

  • Tagami, K., et al. (2014). Reconstitution of biosynthetic machinery for the indole-diterpene aflatrem in Aspergillus oryzae.[2] Journal of the American Chemical Society.[3] Link

  • Tagami, K., Liu, C., & Oikawa, H. (2016). Total Biosynthesis of Fungal Indole Diterpenes Using Cell Factories. Heterocycles. Link

  • Nicholson, M. J., et al. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology. Link

  • TePaske, M. R., & Gloer, J. B. (1992). Aflavarin and beta-aflatrem: New anti-insectan metabolites from the sclerotia of Aspergillus flavus.[4] Journal of Natural Products. Link

Sources

beta-Aflatrem dose-response curve experimental design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Profiling of β-Aflatrem-Mediated BK Channel Inhibition via Patch-Clamp Electrophysiology

Introduction & Mechanistic Context

β-Aflatrem is an indole-diterpene mycotoxin produced by the soil fungus Aspergillus flavus[1]. In mammalian systems, it acts as a potent, state-dependent negative allosteric modulator of large-conductance calcium-activated potassium (BK, Maxi-K, or KCNMA1) channels[2].

Mechanistically, tremorgenic alkaloids like β-aflatrem and paxilline do not physically plug the ion conduction pathway. Instead, they preferentially bind to a hydrophobic crevice formed between the S6 transmembrane segment and the pore helix (PH) when the channel is in its closed conformation [3]. By stabilizing this closed state, β-aflatrem drastically reduces the channel's open probability (


), effectively uncoupling the channel from its physiological activators (membrane depolarization and intracellular calcium)[4].

Mechanism Depol Depolarization / High Ca2+ Open BK Channel (Open) Depol->Open Repol Repolarization / Low Ca2+ Closed BK Channel (Closed) Repol->Closed Closed->Open Activation Blocked Aflatrem-Bound BK (Closed) Closed->Blocked Allosteric Modulation Open->Closed Deactivation BetaAflatrem β-Aflatrem BetaAflatrem->Closed Binds S6-PH Crevice Blocked->Open Blocked (Decreased Po)

Caption: State-dependent inhibition of BK channels by β-Aflatrem via stabilization of the closed state.

Experimental Design & Causality (E-E-A-T)

Designing a dose-response curve for a state-dependent inhibitor requires strict control over the channel's baseline gating properties.

  • Why Inside-Out Patch Clamp? β-Aflatrem accesses its binding site from the intracellular leaflet or the inner central cavity[3]. Furthermore, because its affinity for the closed state is >500-fold higher than for the open state[5], the apparent

    
     is highly sensitive to localized intracellular calcium (
    
    
    
    ). Whole-cell patch-clamp cannot adequately control sub-membrane calcium microdomains. The inside-out configuration is the gold standard because it exposes the cytosolic face of the channel directly to the bath solution, allowing absolute control over
    
    
    via EGTA/HEDTA buffering[6].
  • Self-Validating System: To ensure the integrity of the dose-response curve, the protocol must be self-validating. If the baseline

    
     is accidentally driven too high (e.g., due to poor calcium buffering), the 
    
    
    
    will artificially right-shift into the micromolar range[5]. Therefore, a parallel positive control using a well-characterized reference compound (e.g., 10 nM Paxilline) must be utilized to validate the assay's sensitivity[4].

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters of β-Aflatrem compared to standard BK channel reference inhibitors, providing a benchmark for assay validation.

Parameterβ-AflatremPaxilline (Reference)Verruculogen (Reference)
Mechanism of Action Negative Allosteric Modulator[6]Negative Allosteric Modulator[2]Indirect Pore Blocker[6]
Primary Binding Site S6-Pore Helix Crevice[3]S6-Pore Helix Crevice[4]Pore Domain (S5-S6)[7]
State Dependence High (Prefers Closed State)[3]High (Prefers Closed State)[4]High (Prefers Closed State)[6]
Reported

~10 - 50 nM (at low

)[8]
~10.4 nM (at low

)[4]
Low nM range[8]
Reversibility Poor / Slow WashoutPoor / Slow WashoutPoor / Slow Washout

Step-by-Step Experimental Protocol

Phase 1: Reagent & Cell Preparation
  • Cell Model: Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. Transiently transfect with plasmids encoding the human KCNMA1 (

    
    -subunit) 24-48 hours prior to recording[6].
    
  • Pipette Solution (Extracellular): Prepare 140 mM KCl, 10 mM HEPES, 2 mM

    
    . Adjust pH to 7.4 with KOH[6].
    
  • Bath Solution (Intracellular): Prepare 140 mM KCl, 10 mM HEPES, 2 mM

    
    , and 5 mM EGTA. Add 
    
    
    
    calculated via MaxChelator software to achieve exactly 10 µM free
    
    
    . Adjust pH to 7.2 with KOH[6]. Causality Note: 10 µM free
    
    
    ensures a moderate baseline
    
    
    at depolarized potentials, providing a dynamic window to observe closed-state stabilization.
  • Compound Preparation: Dissolve β-Aflatrem in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in the bath solution to achieve final concentrations of 1, 3, 10, 30, 100, 300, and 1000 nM. Ensure final DMSO concentration remains constant (

    
    ) across all dilutions.
    
Phase 2: Inside-Out Patch Excision
  • Pull borosilicate glass pipettes to a resistance of 2-4 M

    
    [6].
    
  • Form a giga-seal (>1 G

    
    ) on a healthy, isolated transfected cell.
    
  • Swiftly retract the pipette to excise the membrane patch. The intracellular face of the BK channels is now exposed to the 10 µM

    
     bath solution[6].
    
Phase 3: Dose-Response Perfusion Workflow
  • Baseline Validation (Internal Control): Hold the membrane potential at -80 mV. Apply a 50 ms voltage step to +100 mV every 5 seconds[9]. Record the macroscopic BK current. The current amplitude must remain stable (<10% run-down) for at least 3 minutes before proceeding.

  • Perfusion: Utilize a rapid gravity-driven or pressurized perfusion system. Perfuse the lowest concentration of β-Aflatrem (1 nM).

  • Steady-State Acquisition: Wait for the inhibitory effect to reach a steady state (typically 1-2 minutes per concentration due to the lipophilic nature of indole-diterpenes).

  • Sequential Escalation: Sequentially perfuse increasing concentrations (3 nM

    
     1000 nM) without washing out in between (cumulative dose-response)[6].
    
  • Washout (Reversibility Check): Perfuse compound-free bath solution for 5 minutes. Note: Indole-diterpenes often exhibit highly incomplete or slow washout.

Workflow S1 Cell Prep (KCNMA1) S2 Inside-Out Excision S1->S2 S3 Baseline Validation S2->S3 S4 β-Aflatrem Perfusion S3->S4 S5 Washout Check S4->S5 S6 Hill Eq. Analysis S5->S6

Caption: Step-by-step inside-out patch-clamp workflow for β-Aflatrem dose-response profiling.

Phase 4: Data Analysis
  • Measure the steady-state current amplitude at the end of the +100 mV voltage step for each concentration.

  • Normalize the remaining current fraction (

    
    ) against the pre-drug baseline.
    
  • Plot the normalized current against the log of the β-Aflatrem concentration.

  • Fit the data using the standard Hill equation:

    
    
    where 
    
    
    
    is the Hill coefficient. A successful assay should yield an
    
    
    in the 10-50 nM range[4][8].

References

Sources

Troubleshooting & Optimization

preventing beta-Aflatrem degradation during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the extraction and handling of β-Aflatrem. As drug development professionals and researchers, we understand that the integrity of your target molecule is paramount. β-Aflatrem, a potent tremorgenic indole-diterpene mycotoxin, is notoriously susceptible to degradation during extraction and analysis. This guide is designed to provide you with field-proven insights and robust protocols to mitigate degradation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs): Understanding β-Aflatrem Stability

This section addresses foundational questions about the chemical nature of β-Aflatrem and its inherent instabilities.

Q1: What is β-Aflatrem and why is it prone to degradation?

A1: β-Aflatrem is a complex secondary metabolite produced by fungi, notably Aspergillus flavus.[1] Its intricate indole-diterpene structure, featuring multiple stereocenters and functional groups, makes it susceptible to various degradation pathways.[2][3] The primary drivers of degradation include hydrolysis, oxidation, and photolysis, which can be initiated or accelerated by common laboratory conditions such as inappropriate pH, elevated temperatures, and exposure to light.[4][5][6]

Q2: What are the most critical environmental factors to control during extraction?

A2: The three most critical factors to control are Light , Temperature , and pH .

  • Light: Exposure to UV and even ambient laboratory light can induce photolytic reactions, breaking down the molecule's structure.[4][7][8]

  • Temperature: High temperatures accelerate the kinetics of all degradation reactions.[9][10] Room temperature can be sufficient to cause significant sample loss over time, especially in certain solvents.

  • pH: The stability of many complex organic molecules is highly pH-dependent.[11][12] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of ester or ether linkages within the molecule.

Q3: How does the choice of solvent impact β-Aflatrem stability?

A3: The extraction solvent is not merely a vehicle for solubilization; it is an active participant in the chemical environment of your analyte. A solvent system with mismatched polarity can fail to efficiently extract β-Aflatrem, while reactive solvents or the presence of contaminants like water can directly degrade it. For instance, protic solvents (like methanol or water) can participate in hydrolysis, while others might promote oxidative degradation.[5][13]

Troubleshooting Guide: Preventing Degradation During Extraction

This section provides specific, actionable solutions to common problems encountered during β-Aflatrem extraction.

Issue 1: Low or Inconsistent Yields Post-Extraction

Q: I've followed a standard protocol, but my final yield of β-Aflatrem is significantly lower than expected and varies between experiments. What's going wrong?

A: Low and inconsistent yields are classic symptoms of analyte degradation occurring during the extraction process. The most likely culprits are exposure to light and heat, and suboptimal solvent handling.

Root Cause Analysis & Solution:

  • Photodegradation: β-Aflatrem, like many complex indole alkaloids, is likely light-sensitive. Standard laboratory lighting can be sufficient to cause significant degradation over the hours-long period of a typical extraction.

    • Corrective Action: Implement a light-protection protocol immediately. Use amber glass vials or wrap all glassware (flasks, funnels, collection tubes) in aluminum foil. Minimize exposure to ambient light wherever possible. Studies on other complex molecules show that light exposure can accelerate degradation by over 100-fold compared to samples stored in darkness.[4]

  • Thermal Degradation: Many researchers use heat to evaporate solvents, unknowingly degrading their sample.

    • Corrective Action: Evaporate solvents in vacuo (using a rotary evaporator or vacuum concentrator) at a low temperature. Aim for a water bath temperature no higher than 30-35°C. For final, small-volume drying, a gentle stream of nitrogen gas at room temperature is preferable to heat.[9]

  • Oxidative Degradation: Prolonged exposure to air, especially during solvent evaporation, can lead to oxidation.

    • Corrective Action: When evaporating solvents, use nitrogen gas instead of compressed air.[6] After extraction, store the sample under an inert atmosphere (nitrogen or argon) if possible, especially for long-term storage.

Workflow Diagram: Minimizing Degradation

The following diagram outlines a workflow designed to protect β-Aflatrem at every stage.

G cluster_prep Sample Preparation cluster_extract Solvent Extraction (Light Protected) cluster_cleanup Solvent Removal & Reconstitution cluster_analysis Analysis & Storage cluster_notes Critical Control Points a Homogenize Fungal Biomass (Freeze-dried) b Add Chloroform:Methanol (2:1 v/v) a->b c Agitate at Room Temp (e.g., 1-2 hours) b->c note3 Use high-purity solvents b->note3 d Centrifuge to Pellet Debris c->d note1 Protect from light (Amber vials/foil) c->note1 e Collect Supernatant d->e f Evaporate Under Nitrogen or Vacuum (<35°C) e->f g Re-dissolve in Analysis-Compatible Solvent f->g note2 Avoid heat f->note2 h Filter (0.45 µm PTFE) g->h i Inject for LC-MS/HPLC h->i j Store at -80°C (Amber Vials, Inert Gas) i->j

Caption: Optimized extraction workflow for β-Aflatrem highlighting critical control points.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Q: My chromatogram shows the β-Aflatrem peak, but also several other large, unidentified peaks that are not present in my standards. Could these be degradation products?

A: Yes, it is highly likely these are degradation products. The appearance of new peaks, often with different retention times and mass-to-charge ratios, is a clear indicator that your parent molecule is breaking down.

Root Cause Analysis & Solution:

  • Solvent-Induced Degradation (Hydrolysis): The most common extraction solvent for indole-diterpenes is a chloroform-methanol mixture.[14] If the methanol is not anhydrous or if the chloroform is not stabilized, degradation can occur. Water is a primary culprit, leading to hydrolysis.

    • Corrective Action: Use high-purity, anhydrous (or HPLC-grade) solvents. A chloroform:methanol (2:1 v/v) mixture is a well-established starting point for extracting these types of compounds from fungal biomass.[14] If hydrolysis is suspected, ensure your solvents are fresh and stored properly to prevent water absorption.

  • pH-Induced Degradation: If your sample preparation involves any aqueous steps or pH adjustment, this could be the source of degradation. β-Aflatrem stability is likely optimal within a specific pH range.

    • Corrective Action: For many complex molecules, a slightly acidic to neutral pH range (e.g., pH 4-7) offers the best stability.[9][10] If you must use buffers, perform a small-scale stability test by incubating a known amount of β-Aflatrem standard in the buffer for a few hours and re-analyzing to check for degradation.

Data Summary: Solvent & pH Considerations

While specific data for β-Aflatrem is limited, we can extrapolate from related compounds to guide our choices.

ParameterRecommended ConditionRationale & Supporting Evidence
Extraction Solvent Chloroform:Methanol (2:1 v/v)Proven effective for indole-diterpene extraction from fungal matrices.[14] Provides good solubility for moderately polar compounds.
Reconstitution Solvent Methanol or AcetonitrileCommon solvents for reverse-phase chromatography. Ensure high purity.
pH of Aqueous Solutions pH 4.0 - 7.0Many complex esters and alkaloids show maximum stability in a slightly acidic to neutral pH range, minimizing both acid- and base-catalyzed hydrolysis.[9][10][11]
Solvent Purity Anhydrous, HPLC/MS GradeMinimizes contaminants, especially water, which can directly participate in hydrolytic degradation.[5]

Experimental Protocols

This section provides a detailed, self-validating protocol for the extraction of β-Aflatrem.

Protocol 1: High-Fidelity Extraction of β-Aflatrem from Fungal Biomass

Objective: To extract β-Aflatrem with minimal degradation.

Materials:

  • Freeze-dried fungal mycelia

  • Amber glass vials/tubes or aluminum foil

  • HPLC-grade Chloroform

  • HPLC-grade Methanol

  • Rotary evaporator or vacuum concentrator with cold trap

  • Nitrogen gas line

  • 0.45 µm PTFE syringe filters

Methodology:

  • Preparation (Light Protected): Weigh 1-2 g of freeze-dried, homogenized fungal biomass into a 50 mL amber centrifuge tube. Self-Validation Step: Prepare a "spike" control by adding a known quantity of pure β-Aflatrem standard to a separate tube of biomass. This will allow you to calculate extraction efficiency and monitor for degradation.

  • Solvent Addition: Add 30 mL of a freshly prepared 2:1 (v/v) solution of chloroform:methanol to the tube.[14]

  • Extraction: Tightly cap the tube and agitate on a shaker or rocker at moderate speed for 1-2 hours at room temperature (20-25°C). Ensure the entire process is protected from light.

  • Phase Separation & Collection: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the biomass and insoluble material.[14] Carefully transfer the supernatant to a round-bottom flask (for rotary evaporator) or a suitable tube (for vacuum concentrator), again ensuring light protection.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure. Crucially, maintain the water bath temperature at or below 35°C. Dry the sample to a film.

  • Reconstitution: Re-dissolve the dried extract in 1.0 mL of methanol.[14] Vortex briefly to ensure complete dissolution.

  • Clarification: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into a clean amber HPLC vial.

  • Analysis & Storage: Immediately analyze the sample via LC-MS or HPLC. For storage, cap the vial tightly, purge with nitrogen gas if possible, and store at -80°C.

Degradation Pathway Visualization

Understanding potential degradation pathways helps in designing preventative measures.

G cluster_degradation Potential Degradation Pathways cluster_triggers Initiating Factors A β-Aflatrem (Intact Molecule) B Hydrolyzed Product (e.g., ring opening) A->B Hydrolysis C Oxidized Product (e.g., hydroxylated derivative) A->C Oxidation D Photolytic Product (e.g., rearranged isomer) A->D Photolysis T1 H₂O / H⁺ / OH⁻ T1->B T2 O₂ / Radicals T2->C T3 Light (hv) T3->D

Caption: Potential degradation pathways for β-Aflatrem.

By implementing these protocols and understanding the underlying chemical principles, you can significantly improve the stability of β-Aflatrem during extraction, leading to more reliable and accurate scientific outcomes.

References

  • Azaiez, I., Giusti, F., Sagratini, G., Mañes, J., & Fernández‐Franzón, M. (2014). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Comprehensive Reviews in Food Science and Food Safety, 13(1), 65-83. [Link]

  • Finch, S. C. M., & Munday, R. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Toxins, 11(6), 309. [Link]

  • Nicholson, M. J., Koulman, A., & Scott, B. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology, 75(23), 7462-7473. [Link]

  • Gupta, R. C., & Sharma, A. (2018). Tremorgenic Mycotoxin Concerns in Food and Feed. In Mycotoxins in Food and Feed. Taylor & Francis. [Link]

  • Calvo, A. M., Wilson, R. A., Bok, J. W., & Keller, N. P. (2002). Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA, a gene necessary for sclerotial formation. Applied and Environmental Microbiology, 68(9), 4329-4336. [Link]

  • Puschner, B. (2015). Tremorgenic mycotoxin intoxication. Veterinary Clinics of North America: Small Animal Practice, 45(1), 121-131. [Link]

  • Galiano, S. H., & Montenegro, M. A. (2011). Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation. Journal of Pharmacy and Pharmacology, 63(9), 1240-1246. [Link]

  • Munday-Finch, S. C., Wilkins, A. L., & Miles, C. O. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Toxins, 11(6), 309. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

  • CUTM Courseware. (2020). STABILITY THEORETICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. [Link]

  • ResearchGate. (n.d.). Solvent stability studies in different solvent compositions. [Link]

  • Khattak, S. U. R., Sheikh, D., Ahmad, I., & Usmanghani, K. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(2), 133–140. [Link]

  • Khattak, S. U. R., Sheikh, D., Ahmad, I., & Usmanghani, K. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. ResearchGate. [Link]

  • Lee, Y. L., et al. (2024). Betalain Extraction Techniques, Principles, Optimal Conditions and Yield: A Review. Processes, 12(1), 123. [Link]

  • da Silva, D. V. T., et al. (2017). Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks. Journal of Food Science and Technology, 54(12), 3844–3851. [Link]

  • Rodriguez-Romero, J., & Corrochano, L. M. (2019). Light regulates the degradation of the regulatory protein VE-1 in the fungus Neurospora crassa. BMC Biology, 17(1), 1-16. [Link]

  • TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992). Aflavarin and β-Aflatrem: New Anti-Insectan Metabolites from the Sclerotia of Aspergillus flavus. Journal of Natural Products, 55(8), 1080-1086. [Link]

  • Ali, N., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 858570. [Link]

  • Khattak, S. U. R., Sheikh, D., Ahmad, I., & Usmanghani, K. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences, 74(2), 133–140. [Link]

  • Wang, B., et al. (2018). Degradation kinetics of aflatoxin B1 and B2 in solid medium by using pulsed light irradiation. Journal of the Science of Food and Agriculture, 98(14), 5220-5224. [Link]

  • S, S., & G, M. (2024). Extraction and Profiling of Antifungal Compounds Produced by Azotobacter Species. Research Journal of Pharmacy and Technology, 17(2), 529-534. [Link]

  • Goh, Y. K., et al. (2018). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum using LC-TOF-MS. Sains Malaysiana, 47(11), 2689-2697. [Link]

  • De Girolamo, A., et al. (2023). Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products. Foods, 12(3), 532. [Link]

  • Chaiyana, W., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22444-22452. [Link]

  • Frioui, M., et al. (2024). Isolation of bioactive beta-glucans from mycelium of Pleurotus ostreatus mushroom. Bioactive Compounds in Health and Disease, 7(12), 608-617. [Link]

  • Pham, T. T. H., et al. (2023). A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City. Journal of Food Processing and Preservation, 47(8), e17637. [Link]

  • Karamanos, T., & Clonis, Y. D. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Journal of Molecular Catalysis B: Enzymatic, 17(3-5), 189-199. [Link]

  • Sandrock, R. W., & VanEtten, H. D. (1998). Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin alpha-Tomatine. Phytopathology, 88(2), 137-143. [Link]

  • Chong, P. H., et al. (2021). Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage. Journal of Food Science and Technology, 58(10), 3848-3857. [Link]

  • Adebo, O. A., et al. (2024). Metabolites and degradation pathways of microbial detoxification of aflatoxins: a review. Mycotoxin Research, 40(1), 1-17. [Link]

  • Craft, N. E. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434. [Link]

  • López-García, F., et al. (2021). Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents. Molecules, 26(20), 6279. [Link]

  • Vulliet, E., et al. (2010). Light induced degradation of testosterone in waters. Science of The Total Environment, 408(17), 3554-3559. [Link]

  • Khan, R., et al. (2012). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Pharmacology & Pharmacy, 3(4), 453-462. [Link]

  • Wozniak, L., et al. (2024). Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace. Applied Sciences, 14(2), 708. [Link]

Sources

Technical Guide: Stability & Handling of beta-Aflatrem in Aqueous Solution vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

beta-Aflatrem (CAS: 144446-23-1) is a tremorgenic indole-diterpene mycotoxin produced by Aspergillus flavus.[][2] Structurally, it consists of a paxilline-like core with a specific stereochemical configuration that differentiates it from alpha-Aflatrem and other related congeners like paspalinine.

Critical Technical Insight: The molecule is highly lipophilic (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), possessing a complex polycyclic structure that makes it inherently stable in organic solvents (DMSO, Chloroform)  but thermodynamically unstable in aqueous environments . In water, it does not typically "degrade" immediately via hydrolysis but rather undergoes rapid micro-precipitation , leading to a false loss of biological activity. True chemical degradation occurs via oxidation or acid-catalyzed rearrangement of the indole moiety upon prolonged exposure to light or low pH.
PropertySpecification
Molecular Formula

Molecular Weight 501.66 g/mol
Solubility (DMSO)

10 mM (Soluble)
Solubility (Water) Insoluble (Precipitates > 1-5 µM without carrier)
Primary Hazard Potent Neurotoxin (BK Channel Blocker/GABA modulator)

Solubility & Stock Preparation: The DMSO Standard

Why DMSO?

Dimethyl sulfoxide (DMSO) is the required vehicle for beta-Aflatrem.[] The indole-diterpene skeleton requires a polar aprotic solvent to disrupt intermolecular Van der Waals forces without altering the chemical structure.

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 1 mg of beta-Aflatrem powder in a static-free environment.

    • Note: Use an analytical balance with 0.01 mg readability inside a fume hood.

  • Solvent Calculation:

    
    
    
    • Example: For 1 mg, add 199.3 µL of anhydrous DMSO.[]

  • Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 1 minute if visual particulates remain.

  • Aliquot & Storage: Dispense into amber glass vials (prevent light degradation). Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Aqueous Stability & Dilution: The Danger Zone

The Mechanism of Failure: "Crash-Out"

Users often report "loss of activity" in aqueous assays. This is rarely chemical degradation of the beta-Aflatrem molecule itself; rather, it is a physical phase separation.[] When a high-concentration DMSO stock is introduced directly into a saline buffer (PBS/media), the drastic change in polarity causes the hydrophobic beta-Aflatrem to aggregate into micrometer-sized crystals that settle out of solution or bind to plasticware.

Correct Dilution Workflow (The "Intermediate Step" Method)

To maintain stability in aqueous solution for the duration of an experiment (4–24 hours), you must minimize the "solvent shock."

DilutionProtocol Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (100µM in 10% DMSO) Stock->Inter 1:100 Dilution into Media/Buffer Final Final Assay Buffer (1-10µM, <0.1% DMSO) Stock->Final DIRECT SPIKE Inter->Final Stepwise Dilution Precip PRECIPITATION RISK (Do not skip steps) Final->Precip If mixed poorly

Figure 1: Step-wise dilution strategy to prevent hydrophobic aggregation (crash-out).

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[3]

Q1: I diluted the DMSO stock directly into my cell culture media, and the solution turned cloudy. Is this normal?

  • Diagnosis: No. Cloudiness indicates immediate precipitation of beta-Aflatrem.[]

  • Root Cause: The rapid shift from 100% DMSO to aqueous media caused the hydrophobic compound to aggregate before it could disperse.

  • Solution: Abort the experiment. The effective concentration is unknown.[]

  • Prevention: Use the "Intermediate Step" method (see Figure 1). Predilute the stock 1:10 or 1:100 in DMSO or ethanol before spiking into the large volume of media, or add the DMSO stock dropwise while vortexing the media rapidly.

Q2: Can I store the diluted aqueous solution (e.g., 10 µM in PBS) at 4°C for use next week?

  • Answer: Absolutely not.

  • Reasoning:

    • Adsorption: beta-Aflatrem will adhere to the plastic walls of tubes and pipette tips over time (loss of titer).

    • Precipitation: Low temperatures (4°C) decrease solubility, accelerating crystal formation.[]

    • Hydrolysis: While the core is relatively robust, the acetal and indole functionalities are susceptible to slow hydrolysis or oxidation in non-buffered or acidic aqueous environments.

  • Protocol: Prepare aqueous dilutions immediately before use (within 30 minutes).

Category B: Chemical Stability & Degradation[1][4]

Q3: My results are inconsistent between experiments. I am using a stock stored at -20°C.

  • Diagnosis: Freeze-Thaw degradation or Hygroscopic water uptake.[][3]

  • Root Cause: DMSO is hygroscopic (absorbs water from air).[][3] Repeated opening of a cold vial condenses atmospheric moisture into the DMSO. Water in the DMSO stock promotes hydrolysis of the beta-Aflatrem over weeks/months.

  • Solution:

    • Use single-use aliquots (e.g., 20 µL per vial) to avoid freeze-thaw cycles.

    • Allow the vial to warm to room temperature before opening to prevent condensation.

Q4: Is beta-Aflatrem sensitive to light?

  • Answer: Yes, like most indole-diterpenes (e.g., Paxilline, Lolitrem B).[]

  • Mechanism: The indole moiety is electron-rich and prone to photo-oxidation, leading to ring-opening or polymerization.[]

  • Protocol: Handle under low light if possible and always store in amber vials or wrap tubes in aluminum foil.

Comparative Stability Data

ConditionSolvent/MatrixTemperatureStability DurationStatus
Stock Solution 100% Anhydrous DMSO-80°C> 2 YearsOptimal
Stock Solution 100% Anhydrous DMSO-20°C6–12 MonthsStandard
Working Solution Cell Culture Media (pH 7.[]4)37°C4–12 Hours⚠️ Transient
Working Solution Acidic Buffer (pH < 5.0)25°C< 1 HourUnstable
Storage Aqueous Buffer4°CN/APrecipitates

Biological Context & Pathway

beta-Aflatrem exerts its tremorgenic effect primarily by modulating high-conductance Calcium-activated Potassium (BK) channels and GABAergic systems.[]

Mechanism Toxin beta-Aflatrem Target1 BK Channels (KCa1.1) Toxin->Target1 High Affinity Block Target2 GABA_A Receptors Toxin->Target2 Modulation Effect1 Inhibition of K+ Efflux Target1->Effect1 Effect2 Altered Neurotransmitter Release Target2->Effect2 Symptom Tremors / Ataxia (Cerebellar Effect) Effect1->Symptom Effect2->Symptom

Figure 2: Simplified mechanism of action. Stability of the molecule is required to maintain the specific stereochemistry needed for BK channel binding.

References

  • Nicholson, M. J., et al. (2009).[][4] Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus. Applied and Environmental Microbiology. Retrieved from [Link]

  • Mundi, E. A., et al. (2019).[] Toxic Indole Diterpenes from Endophyte-Infected Perennial Ryegrass: Isolation and Stability. Toxins. (Demonstrates instability of related indole-diterpenes in acidic/aqueous storage). Retrieved from [Link]

Sources

Technical Support Center: Beta-Aflatrem HPLC Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BA-HPLC-OPT-001 Subject: Resolving Peak Tailing and Asymmetry for Indole-Diterpenes Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Beta-Aflatrem Challenge

Beta-Aflatrem is a tremorgenic mycotoxin belonging to the indole-diterpene class.[1][2] Its structure presents a "double-edged" chromatographic challenge:

  • High Lipophilicity: The diterpene skeleton requires high organic strength for elution.[1]

  • Lewis Basicity: The indole moiety (specifically the nitrogen) is prone to secondary interactions with residual silanols on silica-based columns.[1]

The Symptom: Peak tailing (


) results in poor resolution, integration errors, and reduced sensitivity.[1] This guide provides a self-validating troubleshooting protocol to resolve these issues.

Part 1: Diagnostic Triage

Before modifying chemistry, you must isolate the root cause.[1] Tailing is either Chemical (interaction based) or Physical (system/hardware based).[1]

Workflow: The Tailing Isolation Protocol

Use the following logic gate to determine your next step.

TailingDiagnosis Start START: Observe Tailing Peak Step1 TEST: Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does the Neutral Standard Tail? Step1->Decision1 Physical ROOT CAUSE: PHYSICAL (Dead Volume/Column Void) Decision1->Physical YES (All peaks tail) Chemical ROOT CAUSE: CHEMICAL (Silanol Interaction) Decision1->Chemical NO (Only Aflatrem tails) ActionPhy 1. Check tubing connections 2. Replace guard column 3. Reverse flush column Physical->ActionPhy ActionChem Proceed to Part 2: Mobile Phase Optimization Chemical->ActionChem

Figure 1: Diagnostic logic tree to distinguish between system voids (Physical) and analyte interactions (Chemical).

Part 2: Chemical Resolution (Mobile Phase)

If your neutral standard is symmetrical but Beta-Aflatrem tails, the cause is Secondary Silanol Interaction .[1]

The Mechanism

The silica support in HPLC columns contains surface silanol groups (


).[1] Even in "end-capped" columns, up to 50% of silanols may remain accessible.[1][3] The nitrogen in the Beta-Aflatrem indole ring acts as a Lewis base, forming hydrogen bonds with these acidic silanols.[1] This "drag" slows down a portion of the analyte, creating the tail.
The Fix: Acidic Modification

You must suppress silanol ionization (





) or compete for the binding sites.[1]

Recommended Protocol: Switch to a low pH mobile phase (pH 2.5 – 3.0).[1] This keeps silanols protonated and neutral, preventing interaction with the indole.

Comparative Modifier Table:

ModifierConcentrationMechanismMS Compatible?Recommendation
Formic Acid 0.1% (v/v)Protonates silanols; Lowers pH ~2.[1]7.YES Primary Choice (LC-MS)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing; Masks silanols aggressively.[1]YES (Caution*)Best for Peak Shape
Ammonium Formate 5 - 10 mMBuffers pH; Ionic strength suppresses interactions.[1]YES Alternative
Phosphate Buffer 20 mM (pH 2.[1]5)Excellent buffering; High suppression.[1]NO UV-Only Methods

*Note on TFA: While TFA provides the sharpest peaks, it can suppress ionization in MS sources.[1][4] If using LC-MS, stick to Formic Acid or Ammonium Formate first.[1]

Part 3: The Stationary Phase (Column Selection)

If mobile phase adjustments fail, your column chemistry is likely insufficient for this compound.[1]

Requirement: High-Purity, End-Capped Silica

Old-generation silica (Type A) has high metal content and acidic silanols.[1] You require Type B (High Purity) silica with extensive end-capping.[1]

Column Selection Matrix for Beta-Aflatrem:

FeatureSpecificationWhy?
Bonded Phase C18 (Octadecyl)Beta-Aflatrem is highly lipophilic; C8 may not provide enough retention to separate from matrix.[1]
Carbon Load High (>15%)Increases loading capacity; prevents "Overload Tailing."[1]
End-Capping Double/TripleChemically blocks residual silanols (e.g., TMS capping).[1]
Pore Size 80 - 120 ÅStandard small molecule pore size is sufficient.[1]

Recommended Commercial Equivalents (Examples):

  • Agilent ZORBAX Eclipse Plus C18[1]

  • Waters XBridge BEH C18

  • Phenomenex Kinetex C18 (Core-shell)

Part 4: The "Strong Solvent" Effect (Sample Injection)

Scenario: You optimized the column and mobile phase, but the peak is still distorted (often fronting or broad tailing). Cause: The sample is dissolved in a solvent stronger than the initial mobile phase.[1]

Beta-Aflatrem is often dissolved in 100% Methanol or DMSO due to solubility.[1] If you inject this plug into a mobile phase of 50% Water, the analyte precipitates or travels faster than the mobile phase at the column head.

Visualizing the Solvent Mismatch

SolventEffect Injector Injection: Aflatrem in 100% MeOH ColumnHead Column Head Interaction Injector->ColumnHead Strong Solvent Plug MobilePhase Mobile Phase: 50% MeOH / 50% Water MobilePhase->ColumnHead Weak Solvent Environment Result Result: Analyte travels faster than eluent (Band Broadening/Tailing) ColumnHead->Result

Figure 2: Mechanism of band broadening caused by solvent strength mismatch.[1]

The Protocol: Solvent Matching
  • Dissolve stock Beta-Aflatrem in 100% Methanol/Acetonitrile.

  • Dilute the working standard with water (or buffer) to match the initial mobile phase conditions (e.g., 50:50 MeOH:Water).[1]

  • Limit Injection Volume: If solubility prevents dilution, inject minimal volume (<5 µL).

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, for UV detection.[1] TEA (0.1%) acts as a "sacrificial base," binding to silanols so your analyte doesn't.[1] However, TEA is not recommended for LC-MS as it causes persistent background contamination.[1]

Q: My peak tails, but retention time is also shifting. What is happening? A: This indicates a lack of equilibration or pH instability.[1] Indole-diterpenes are sensitive to pH changes.[1] Ensure you are using a buffered mobile phase (e.g., Ammonium Formate) rather than just simple acid addition if retention is drifting.[1]

Q: What is the target Asymmetry Factor (


)? 
A:  For quantitative analysis of mycotoxins, aim for 

. If

, the integration is unreliable.[1]

References

  • Dolan, J. W. (2003).[1] "Peak Tailing and Tailing Factors." LCGC North America, 21(11).[1] Link

  • Nicholson, M. J., et al. (2009).[1] "Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus." Applied and Environmental Microbiology, 75(23), 7469–7481.[1] (Provides structural context for Aflatrem/Beta-Aflatrem). Link[1]

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Agilent Technologies. (2020).[1] "Troubleshooting Peak Shape Issues in HPLC." Agilent Technical Guides. Link

Sources

beta-Aflatrem light sensitivity and storage precautions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with beta-Aflatrem. It provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding its light sensitivity and proper storage to ensure experimental success and safety.

Introduction to beta-Aflatrem

Beta-Aflatrem is a potent tremorgenic mycotoxin produced by the fungus Aspergillus flavus.[] As an indole-diterpene, its complex chemical structure is integral to its biological activity.[2] The primary neurotoxic effect of aflatrem is attributed to its function as a positive allosteric modulator of the gamma-aminobutyric acidA (GABA-A) receptor channel.[3] This potentiation of GABA-induced chloride currents can lead to significant neurological effects, making it a valuable tool for neuroscience research but also a compound that requires careful handling.[3]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with beta-Aflatrem?

The primary stability concerns for beta-Aflatrem are its potential sensitivity to light and degradation in certain solvents over time. While specific photodegradation studies on beta-Aflatrem are limited, related mycotoxins, particularly those containing an indole moiety, are known to undergo photochemical reactions upon exposure to UV light.[4] It is therefore crucial to assume that beta-Aflatrem is light-sensitive and take appropriate precautions.

Q2: How should I store beta-Aflatrem powder?

For long-term storage, beta-Aflatrem powder should be kept at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[]

Q3: What solvents are recommended for dissolving beta-Aflatrem?

Beta-Aflatrem is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For cell-based assays, DMSO is a common choice. However, it's important to be aware that DMSO itself can impact the physiology and secondary metabolism of certain fungi, so appropriate vehicle controls are essential.[5]

Q4: How should I prepare and store beta-Aflatrem stock solutions?

When preparing stock solutions, it is recommended to work under subdued light. Use a high-purity, anhydrous grade solvent. For long-term storage, stock solutions should be aliquoted into small volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store stock solutions at -20°C or lower. For short-term use, a stock solution can be kept at 2-8°C for a limited time, but stability under these conditions should be validated for your specific experimental needs.

Q5: Is beta-Aflatrem a hazardous compound?

Yes, beta-Aflatrem is a potent neurotoxin and should be handled with appropriate safety precautions.[6] It is essential to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with the solid compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.

II. Troubleshooting Guide

This section addresses common issues that may arise during experiments with beta-Aflatrem, with a focus on problems related to its stability.

Observed Problem Potential Cause Recommended Solution
Diminished or no biological effect in my assay. Degradation of beta-Aflatrem: This is the most likely cause. Exposure of the stock solution or the compound in the assay medium to light for extended periods can lead to photodegradation. Repeated freeze-thaw cycles of the stock solution can also contribute to degradation.- Prepare a fresh stock solution from the powder. - Protect all solutions containing beta-Aflatrem from light by using amber vials and covering plates or tubes with aluminum foil.[7] - Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inconsistent results between experiments. Inconsistent storage or handling: Variations in light exposure during experiments or differences in the age and storage of stock solutions can lead to variability in the active concentration of beta-Aflatrem.- Standardize your experimental protocol to ensure consistent light exposure (or lack thereof) for all samples. - Use a fresh aliquot of the stock solution for each experiment. - Always run a positive control with a freshly prepared standard to validate assay performance.
Unexpected changes in cell morphology or viability. Formation of toxic degradation byproducts: Photodegradation can lead to the formation of new chemical entities with potentially different toxicological profiles than the parent compound.- Minimize light exposure during all experimental steps. - If unexpected toxicity is observed, consider preparing fresh solutions and repeating the experiment under light-protected conditions.
Precipitation of the compound in aqueous media. Poor solubility: While soluble in organic solvents, beta-Aflatrem has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous buffer without proper mixing can cause it to precipitate.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is low and compatible with your experimental system. - Vortex or mix the solution thoroughly immediately after adding the beta-Aflatrem stock to the aqueous medium.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of a beta-Aflatrem Stock Solution
  • Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing: Carefully weigh the desired amount of beta-Aflatrem powder in a tared, amber microcentrifuge tube.

  • Solvent Addition: Under subdued light, add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, cryo-rated vials. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the beta-Aflatrem stock solution at room temperature, protected from light.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer. Ensure thorough mixing after each dilution step.

  • Final Concentration: Add the final diluted beta-Aflatrem solution to your cell culture plates.

  • Incubation: During incubation, protect the plates from direct light by covering them with aluminum foil or placing them in a light-blocking incubator.

IV. Visualizations

Diagram 1: Recommended Workflow for Handling beta-Aflatrem

G cluster_0 Storage and Preparation cluster_1 Experimental Use Powder (-20°C, dark) Powder (-20°C, dark) Weighing (fume hood, subdued light) Weighing (fume hood, subdued light) Powder (-20°C, dark)->Weighing (fume hood, subdued light) Dissolution (anhydrous solvent) Dissolution (anhydrous solvent) Weighing (fume hood, subdued light)->Dissolution (anhydrous solvent) Stock Solution (-20°C/-80°C, dark) Stock Solution (-20°C/-80°C, dark) Dissolution (anhydrous solvent)->Stock Solution (-20°C/-80°C, dark) Thaw aliquot (dark) Thaw aliquot (dark) Stock Solution (-20°C/-80°C, dark)->Thaw aliquot (dark) Serial Dilutions (in assay medium) Serial Dilutions (in assay medium) Thaw aliquot (dark)->Serial Dilutions (in assay medium) Addition to Assay (protect from light) Addition to Assay (protect from light) Serial Dilutions (in assay medium)->Addition to Assay (protect from light) Incubation (dark) Incubation (dark) Addition to Assay (protect from light)->Incubation (dark) Data Acquisition Data Acquisition Incubation (dark)->Data Acquisition

Caption: Workflow for handling beta-Aflatrem to minimize degradation.

Diagram 2: Hypothetical Photodegradation Pathway

While a specific degradation pathway for beta-Aflatrem is not well-documented, a hypothetical pathway can be proposed based on the known photochemistry of related aflatoxins. The indole moiety and other unsaturated bonds are likely susceptible to photo-oxidation.

G beta-Aflatrem beta-Aflatrem Photo-excited state Photo-excited state beta-Aflatrem->Photo-excited state Light (UV/Blue) Oxidative Degradation Products Oxidative Degradation Products Photo-excited state->Oxidative Degradation Products Reactive Oxygen Species Structural Rearrangement Structural Rearrangement Photo-excited state->Structural Rearrangement Isomerization/Cyclization Loss of Biological Activity Loss of Biological Activity Oxidative Degradation Products->Loss of Biological Activity Altered Biological Activity Altered Biological Activity Structural Rearrangement->Altered Biological Activity

Caption: Hypothetical photodegradation of beta-Aflatrem.

V. References

  • Maragos, C. M. (2009). Photoreaction of indole-containing mycotoxins to fluorescent products. Mycotoxin Research, 25(2), 67–75. [Link]

  • BioCrick. (n.d.). Aflatrem | CAS:70553-75-2. Retrieved from [Link]

  • Valdehita, A., Navas, S. A., & Vivar-Quintana, A. M. (2012). Photodegradation of aflatoxins in solution and on a solid-phase. Food Control, 28(1), 10-15.

  • Yao, R. C., & Mahoney, D. F. (1989). Aflatrem, a tremorgenic mycotoxin, is a positive allosteric modulator of the gamma-aminobutyric acidA receptor channel expressed in Xenopus oocytes. Molecular pharmacology, 35(3), 319–323.

  • Dohlman Lab. (n.d.). Beta-galactosidase Reporter Gene Assay (Liquid Form). UNC School of Medicine. Retrieved from [Link]

  • Iha, M. H., & D'Oca, M. G. M. (2016). The Solvent Dimethyl Sulfoxide Affects Physiology, Transcriptome and Secondary Metabolism of Aspergillus flavus. Toxins, 8(12), 365. [Link]

  • Valdes, J. J., Cameron, D. E., & Cole, R. J. (1985). Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects. Environmental health perspectives, 62, 459–463. [Link]

  • Yao, R. C., & Mahoney, D. F. (1989). Aflatrem, a tremorgenic mycotoxin, is a positive allosteric modulator of the gamma-aminobutyric acidA receptor channel expressed in Xenopus oocytes. Molecular Pharmacology, 35(3), 319-323. [Link]

Sources

Technical Support Center: Beta-Aflatrem Ionization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for analytical chemists and drug development researchers working with Beta-Aflatrem (an indole-diterpenoid mycotoxin). It addresses the specific challenges of ionizing this lipophilic, thermally stable compound in LC-MS/MS workflows.

Executive Summary: The Beta-Aflatrem Ionization Challenge

Beta-Aflatrem (


) is a tremorgenic mycotoxin characterized by a paxilline-like indole-diterpene core.[1][2][] Its high lipophilicity (LogP ~5.[]1) and lack of strongly basic functional groups make it a "hard-to-ionize" candidate in standard electrospray ionization (ESI) workflows.[]

Users frequently report:

  • Signal splitting between protonated

    
     and sodiated 
    
    
    
    species.
  • Ion suppression in complex biological matrices due to its late elution time.

  • Low sensitivity in high-aqueous mobile phases.

This guide provides a self-validating troubleshooting framework to maximize ionization efficiency (IE).

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Should I use ESI or APCI for Beta-Aflatrem?

Recommendation: Start with ESI+ (Positive Mode) for trace analysis, but validate APCI+ if matrix effects exceed 20%.

  • The Mechanism: Beta-Aflatrem contains an indole nitrogen and ether linkages.[2][] While it is lipophilic (favoring APCI), the ether oxygens can accept protons in ESI under acidic conditions.

  • Why ESI? ESI generally provides lower Limits of Quantitation (LOQ) for indole-diterpenes provided you can control adduct formation.[2][]

  • Why APCI? If your sample is a high-lipid matrix (e.g., brain tissue, fatty food extract), ESI suffers from severe ion suppression.[2][] APCI is a gas-phase ionization technique and is less susceptible to liquid-phase matrix co-elution.[2][][4]

Q2: My signal is split between m/z 502 ([M+H]+) and m/z 524 ([M+Na]+). How do I fix this?

Root Cause: "Sodium stealing." Trace sodium from glassware or solvents competes with protons, creating stable but often non-fragmenting


 adducts.[]
The Fix:  Force the formation of a single, stable adduct using Ammonium Buffers .
  • Protocol: Add 5–10 mM Ammonium Formate or Ammonium Acetate to both mobile phases.[]

  • Result: This drives the formation of the ammoniated adduct

    
     (m/z 519) or dominates the protonated species, collapsing the signal into one peak.
    
  • Validation Step: Infuse the standard. If

    
     intensity is >10% of the base peak, your solvent lines are contaminated, or the buffer concentration is too low.
    
Q3: Why is the sensitivity dropping after 50 injections?

Root Cause: Source contamination due to the non-volatile nature of the matrix or the compound precipitating in the ESI capillary. The Fix:

  • Solvent Wash: Beta-Aflatrem is highly lipophilic.[2][] Ensure your LC gradient ends with a high-organic wash (98% Acetonitrile or Methanol) for at least 2 minutes.[]

  • Temperature: Increase the ESI Source Temperature (Gas Temp) to 350°C–400°C . High temperatures are required to desolvate the droplets for this heavy molecule (MW 501.6 g/mol ).

Part 2: Optimized Experimental Protocols

Workflow A: Mobile Phase Chemistry Optimization

Objective: Maximize protonation/ammoniation and minimize sodium adducts.

ParameterRecommended SettingTechnical Rationale
Organic Solvent Methanol (Preferred) or AcetonitrileMethanol often yields better ionization for ammonium adducts due to protic solvent properties.[2][]
Aqueous Phase Water (LC-MS Grade)Must be ultra-pure to minimize sodium background.[2][]
Modifier 5 mM Ammonium Formate + 0.1% Formic Acid Formic acid provides protons (

); Ammonium formate provides

to stabilize the ion and suppress

adducts.
pH Range pH 3.0 – 4.0 Acidic conditions favor the protonation of the ether/indole moieties.
Workflow B: Source Parameter Tuning (ESI+)

Objective: Ensure complete droplet desolvation for lipophilic analytes.

  • Flow Rate: 0.3 – 0.5 mL/min (Standard LC) or <100 µL/min (Micro-flow for higher sensitivity).

  • Nebulizer Gas (N2): 40–50 psi . Higher pressure is needed to break up the surface tension if using high-aqueous initial conditions.[]

  • Desolvation Temperature: 350°C .

    • Caution: Do not exceed 450°C as indole-diterpenes can thermally degrade.[]

  • Capillary Voltage: 4.5 – 5.5 kV .

Part 3: Visualization of Logic & Workflows

Diagram 1: Ionization Source Decision Tree

This logic flow helps you decide between ESI and APCI based on your specific sample matrix.[2][]

IonizationSelection Start Start: Beta-Aflatrem Analysis MatrixCheck Evaluate Sample Matrix Start->MatrixCheck CleanMatrix Clean Matrix (Solvent std, Water, Simple Extract) MatrixCheck->CleanMatrix Low Lipid Content DirtyMatrix Complex Matrix (Fatty tissue, Plasma, Feed) MatrixCheck->DirtyMatrix High Lipid Content ESI_Path Select ESI+ Mode CleanMatrix->ESI_Path APCI_Path Select APCI+ Mode DirtyMatrix->APCI_Path Opt_ESI Optimize ESI: 1. Add 5mM NH4 Formate 2. Temp > 350°C ESI_Path->Opt_ESI Opt_APCI Optimize APCI: 1. Corona Current: 4-6 µA 2. Vaporizer Temp: 400°C APCI_Path->Opt_APCI Validation Validation Check: Signal Stability < 15% RSD Opt_ESI->Validation Opt_APCI->Validation

Caption: Decision matrix for selecting the optimal ionization source based on sample complexity.

Diagram 2: Adduct Control Mechanism

Understanding how mobile phase additives manipulate the ion population is critical for sensitivity.

AdductMechanism Analyte Beta-Aflatrem (M) NoBuffer No Buffer (Trace Na+ present) Analyte->NoBuffer WithBuffer With 5mM Amm. Formate (High NH4+, H+) Analyte->WithBuffer Sodiated [M+Na]+ (m/z 524) Stable, Poor Frag. NoBuffer->Sodiated High Affinity Protonated [M+H]+ (m/z 502) Good Frag. NoBuffer->Protonated Variable WithBuffer->Protonated Acidic pH Ammoniated [M+NH4]+ (m/z 519) Dominant Species WithBuffer->Ammoniated Stabilized ResultBad Split Signal Lower Sensitivity Sodiated->ResultBad Protonated->ResultBad If split ResultGood Single Peak High Sensitivity Protonated->ResultGood If dominant Ammoniated->ResultGood

Caption: Mechanism of signal consolidation using ammonium buffers to prevent sodium adduct formation.

Part 4: References

  • Nicholson, M. J., et al. (2009).[2][][5][6] Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology.

  • Shimadzu Application News. (2017). Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS. Shimadzu Corporation.[]

  • Chromatography Online. (2021).[] Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC.[][5]

  • BOC Sciences. (n.d.).[2][] Beta-Aflatrem Chemical Properties and Structure.

  • BenchChem. (2025).[] Comparing APCI and ESI ionization for beta-carotene analysis.

Sources

Technical Support Center: beta-Aflatrem Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BAT-402 | Status: Open | Topic: Precipitation in Aqueous Media

Executive Summary

beta-Aflatrem (an indole-diterpene tremorgenic mycotoxin) is a potent blocker of high-conductance Ca²⁺-activated K⁺ channels (BK channels). Due to its complex polycyclic structure, it is highly lipophilic and practically insoluble in water.

The "precipitation" issues users encounter are typically due to Solvent Shock —a kinetic event where the hydrophobic solute aggregates faster than it can disperse when a concentrated organic stock (e.g., DMSO) is introduced to an aqueous environment (cell culture media).[1][2]

This guide provides the standard operating procedures (SOPs) to prevent precipitation, ensure accurate dosing, and validate solubility limits.

Part 1: The Physics of the "Crash" (Root Cause Analysis)

When you inject a stock solution of beta-Aflatrem (dissolved in 100% DMSO) directly into a tube of culture media, two competing physical processes occur:

  • Solvent Diffusion: The DMSO (which is miscible with water) rapidly diffuses away from the injection site into the bulk media.

  • Solute Aggregation: The beta-Aflatrem molecules are left behind in a local environment that is suddenly highly polar (water-rich). Lacking the solvent shield, they instantly aggregate to lower their energy state, forming micro-crystals.

If Process 1 happens faster than the compound can disperse, you get a "crash" (precipitation).[1]

Visualization: The Solvent Shock Mechanism

SolventShock cluster_0 Step 1: Injection cluster_1 Step 2: The Critical Moment cluster_2 Step 3: Outcome Stock beta-Aflatrem Stock (in 100% DMSO) Media Aqueous Media (Hydrophilic) Stock->Media Pipetted into Diffusion DMSO diffuses rapidly into water Media->Diffusion Mixing Exposure Toxin exposed to polar environment Diffusion->Exposure Solvent stripping Nucleation Nucleation (Crystal Seed) Exposure->Nucleation Hydrophobic Exclusion Precipitate VISIBLE PRECIPITATE (Bioavailability = 0%) Nucleation->Precipitate Growth

Caption: The kinetic pathway of "Solvent Shock" leading to precipitation.

Part 2: Standard Operating Procedure (SOP)
2.1 Reconstitution & Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a secondary choice but evaporates faster, altering concentration.

  • Stock Concentration: Prepare a high-concentration master stock (e.g., 10 mM) to minimize the volume of DMSO added to cells.

  • Storage: Aliquot into small volumes (10–50 µL) to avoid freeze-thaw cycles. Store at -20°C, protected from light.

2.2 The "Intermediate Dilution" Method (Prevention)

Do not add 100% DMSO stock directly to the final cell plate. Use this step-down method to "acclimate" the compound.

StepActionRationale
1 Pre-warm Media Warm culture media to 37°C. Cold media accelerates crystallization.
2 Prepare 1000x Stock Ensure your master stock is fully dissolved (vortex/sonicate).
3 Intermediate Spike Add 10 µL of Stock to 990 µL of serum-free media (or PBS) in a microtube. Vortex immediately and vigorously for 10 seconds.
4 Final Dosing Add the required volume of this intermediate solution to your cell culture wells.

Why this works: The vigorous vortexing in a small tube (Step 3) forces dispersion before crystals can grow large.

Part 3: Troubleshooting Guide (Q&A)

Q1: I see "needles" or "dust" on my cells after dosing. Is this contamination? A: If it appeared immediately after dosing, it is likely beta-Aflatrem crystals, not contamination.

  • Verification: View under 40x phase contrast. Crystals refract light brightly and have geometric edges. Bacteria are smaller and "shimmer" (Brownian motion).

  • Fix: Your concentration exceeds the solubility limit in that specific media. Repeat the experiment using the Intermediate Dilution Method (above) or lower the final concentration.

Q2: What is the maximum solubility of beta-Aflatrem in DMEM? A: There is no single "magic number" because solubility depends on serum content (BSA/FBS).

  • Serum Effect: Albumin (BSA) acts as a carrier protein.[1] Media with 10% FBS can solubilize significantly more lipophilic toxin than serum-free media.

  • Rule of Thumb: In serum-free media, keep final concentrations < 10 µM. In 10% FBS, you may achieve higher, but always run a "Crystal Test" (see below) first.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is preferred.

  • Risk: Ethanol is volatile. If you leave a tube open for even 2 minutes, evaporation will increase the concentration of the remaining stock, leading to dosing errors.

  • Toxicity: Ensure the final Ethanol concentration on cells is < 0.1%.[3]

Q4: My cells are dying. Is it the toxin or the solvent? A: You must run a Vehicle Control .

  • Protocol: Treat one group of cells with the exact amount of DMSO used in your high-dose group, but without the toxin.

  • Threshold: If your Vehicle Control shows >10% cell death, your DMSO concentration is too high (likely >0.5%). Aim for a final DMSO concentration of 0.1% or less .

Part 4: Advanced Workflow - The "Crystal Test"

Before applying beta-Aflatrem to valuable cells, you must empirically determine the solubility limit for your specific media formulation.

Protocol: Optical Density Solubility Check
  • Prepare Media: Aliquot 100 µL of your specific media (e.g., DMEM + 10% FBS) into a clear 96-well plate (no cells).

  • Titrate: Perform a serial dilution of beta-Aflatrem (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM).

  • Incubate: Place in the incubator for 4 hours (precipitation can be slow).

  • Read: Measure Absorbance (OD) at 600nm or inspect visually under a microscope.

    • Clear wells = Soluble.[2]

    • Cloudy/High OD = Precipitated.

Visualization: The "Crystal Test" Workflow

CrystalTest cluster_dilution Serial Dilution (No Cells) Start Start: Define Media (e.g., DMEM + 10% FBS) D1 100 µM Start->D1 D2 50 µM D1->D2 D3 25 µM D2->D3 D4 12.5 µM D3->D4 Incubate Incubate 4 Hours (37°C) D4->Incubate Check Microscopy / OD600 Incubate->Check Result1 Cloudy/Crystals (Insoluble) Check->Result1 > Limit Result2 Clear (Soluble) Check->Result2 < Limit

Caption: Empirical validation of solubility limits before cell application.

References
  • Imlach, W. L., et al. (2008). "The molecular mechanism of 'ryegrass staggers': a lock-and-key hypothesis." Neuropharmacology. Link

    • Context: Describes the interaction of indole-diterpenes (like Afl
  • BenchChem Technical Support. (2025). "Preventing Compound Precipitation in Cell Culture Media." Link

    • Context: General principles of solvent shock and lipophilic compound handling.
  • Sigma-Aldrich. "Troubleshooting Precipitates in Cell Culture." Link

    • Context: Identification of crystal types vs.
  • Yao, X., et al. (2005). "BK channel activation by indole-diterpene alkaloids." Journal of Biological Chemistry. Link

    • Context: Mechanistic grounding for beta-Afl
  • PubChem. "Aflatrem Compound Summary." Link

    • Context: Chemical properties, lipophilicity (LogP)

Sources

Validation & Comparative

A Comparative Guide to the Potency of Beta-Aflatrem and Paxilline as BK Channel Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in neuroscience, pharmacology, and drug development, the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels represent a critical target for investigation. These channels are key regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone.[1][2] Among the arsenal of pharmacological tools used to probe BK channel function, the indole-diterpene mycotoxins paxilline and beta-aflatrem are prominent. This guide provides an in-depth, objective comparison of their potencies, mechanisms of action, and the experimental methodologies required for their accurate assessment.

Introduction to the Modulators: A Shared Heritage

Paxilline, produced by the fungus Penicillium paxilli, is one of the most widely used and well-characterized BK channel inhibitors.[1][3] Beta-aflatrem, along with its isomer aflatrem, is a structurally related mycotoxin produced by Aspergillus flavus.[4][5] Structurally, aflatrem and beta-aflatrem can be considered derivatives of a paxilline-like core, featuring an additional prenyl group and a cyclic acetal.[4][6] This structural similarity hints at a shared mechanism of action, which is indeed focused on the potent inhibition of BK channels.[4]

Mechanism of Action: A Tale of State-Dependent Inhibition

The inhibitory action of paxilline on BK channels is a textbook example of state-dependent pharmacology. It is not a simple pore blocker but rather an allosteric modulator that exhibits a profound preference for the channel's closed conformation.

  • Closed-Channel Block: Paxilline binds with over 500-fold greater affinity to the closed state of the BK channel compared to the open state.[7][8] This interaction stabilizes the closed conformation, effectively reducing the intrinsic equilibrium constant for channel opening and decreasing the channel's open probability (Po).[7][9]

  • Voltage and Ca²⁺ Dependence: Consequently, the inhibitory potency of paxilline is inversely dependent on the very factors that open the channel: membrane depolarization and high intracellular calcium concentrations.[7][9][10] Under conditions that strongly favor channel opening, the inhibition by paxilline is significantly relieved.[7]

  • Binding Site: The binding site is believed to be located near the central cavity of the channel's pore domain, accessible through an aqueous pathway from the intracellular side.[7][11][12] The sensitivity of the block to a single amino acid mutation (G311S) in the S6 pore-lining helix underscores the specificity of this interaction.[13]

While studied less extensively, other related fungal alkaloids, including aflatrem, are understood to share this state-dependent, G311-sensitive inhibitory mechanism.[13][14] They are also presumed to act as closed-channel blockers, with docking studies showing a preferential fit within the closed conformation of the channel pore.[14]

cluster_0 BK Channel Gating cluster_1 Functional Outcome Closed Closed State (High Affinity for Inhibitor) Open Open State (Low Affinity for Inhibitor) Closed->Open Depolarization + Intracellular Ca²⁺ Reduced_Po Reduced Open Probability (Po) Open->Closed Repolarization - Intracellular Ca²⁺ Inhibitor Paxilline / β-Aflatrem Inhibitor->Closed Binds & Stabilizes Inhibition Inhibition of K⁺ Efflux Reduced_Po->Inhibition

Caption: State-dependent inhibition of BK channels by paxilline and beta-aflatrem.

Comparative Potency: A Quantitative Analysis

Directly comparing the potency of beta-aflatrem and paxilline is challenging due to the state-dependent nature of their inhibition. The reported IC₅₀ values can vary by several orders of magnitude based on the experimental conditions. However, by examining the available data, a clear picture of their high potency emerges.

One study directly comparing several related mycotoxins found that at a concentration of 10 nM, aflatrem completely blocked BK channel current, whereas paxilline at the same concentration did not, suggesting aflatrem is the more potent inhibitor under those specific conditions.[13] The washout time for aflatrem was also markedly slower than for paxilline, indicating a more persistent binding.[13]

The following table summarizes key quantitative data from the literature.

CompoundReported PotencyExperimental SystemKey ConditionsReference
Paxilline IC₅₀: ~10 nM - 10 µMMacropatch recordingsPotency is inversely related to channel open probability (Po). The 10 nM value corresponds to a low Po (channels mostly closed), while 10 µM is for a near-maximal Po.[7][8][9]Zhou Y, Lingle CJ. (2014)
Paxilline Kᵢ: 1.9 nMOocytes expressing α-subunitBinding affinity measurement.Medrano, S., et al. (Tocris)[15]
Paxilline IC₅₀: 11.7 nMWhole-cell patch clamp-70 mV, 300 µM Ca²⁺ (Low Po)Zhou Y, Lingle CJ. (2014)[8]
Paxilline IC₅₀: 5.37 µMWhole-cell patch clamp+70 mV, 300 µM Ca²⁺ (High Po)Zhou Y, Lingle CJ. (2014)[8]
Aflatrem >95% block at 10 nMWhole-cell patch clamp10 µM Ca²⁺Zhou Y, et al. (2010)[13]

Note: "Aflatrem" in studies often refers to a mixture of aflatrem and its isomer, beta-aflatrem.

Experimental Protocols for Assessing Potency

The gold-standard technique for characterizing the potency and mechanism of BK channel modulators is whole-cell patch-clamp electrophysiology . This method provides direct, real-time measurement of ion flow through the channels.

Detailed Methodology for Whole-Cell Patch-Clamp Assay

This protocol is designed to generate a robust dose-response curve for an inhibitor like paxilline or beta-aflatrem.

1. Cell Preparation:

  • Causality: A reliable and consistent source of BK channels is required. Human Embryonic Kidney (HEK293) cells stably transfected to express the BK channel α-subunit (and/or auxiliary β subunits) are commonly used as they provide a high density of channels with low background currents.[16]

  • Protocol: Culture cells on glass coverslips in appropriate media. Use cells at 70-90% confluency for optimal health and recording success.

2. Solutions:

  • Causality: The ionic composition of the internal (pipette) and external (bath) solutions is critical for isolating BK currents and controlling the driving force for potassium. The internal solution must contain a known concentration of free Ca²⁺ to control this aspect of channel gating.

  • Protocol:

    • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1.1 EGTA, 10 HEPES, and a calculated amount of CaCl₂ to achieve the desired free [Ca²⁺] (e.g., 10 µM). Adjust pH to 7.3 with KOH.[16]

3. Electrophysiological Recording:

  • Causality: The whole-cell configuration allows for control of the intracellular environment and the membrane potential, enabling the precise measurement of voltage-gated currents.

  • Protocol:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.

    • Approach a single cell and form a high-resistance (>1 GΩ) "giga-seal." This electrically isolates the patch of membrane under the pipette.

    • Apply a brief pulse of suction to rupture the membrane, achieving the whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -80 mV) where BK channels are closed. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV) to elicit outward BK currents.[17]

    • Record a stable baseline current for several minutes.

4. Data Acquisition and Analysis:

  • Causality: A dose-response protocol is necessary to determine the IC₅₀, the concentration at which the compound produces 50% of its maximal inhibition.

  • Protocol:

    • Perfuse the chamber with the external solution containing the lowest concentration of the test compound (e.g., 1 nM paxilline).

    • Record the currents until a steady-state block is achieved.

    • Wash out the compound with the control external solution to check for reversibility.

    • Repeat this process with progressively higher concentrations of the compound.

    • Measure the peak outward current at a specific depolarizing step before (I_control) and after (I_drug) drug application.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data with a Hill function to determine the IC₅₀.

A Prepare Transfected HEK293 Cells C Achieve Whole-Cell Patch-Clamp Configuration A->C B Prepare Internal & External Solutions B->C D Record Stable Baseline BK Currents (Voltage-Step Protocol) C->D E Apply Increasing [Inhibitor] & Record Steady-State Block D->E F Washout Between Concentrations E->F Check Reversibility G Measure % Inhibition at Each Concentration E->G F->E H Construct Dose-Response Curve & Calculate IC₅₀ G->H

Caption: Experimental workflow for determining inhibitor IC₅₀ using patch-clamp.

High-Throughput Screening Alternative

For screening large compound libraries, patch-clamp is too low-throughput. Cell-based fluorescence assays, such as the FluxOR™ assay, provide a viable alternative.[18] These assays use thallium (Tl⁺) influx as a surrogate for K⁺ flux. When Tl⁺ enters the cell through open K⁺ channels, it binds to a cytosolic indicator dye, causing a large increase in fluorescence.[18][19] This method allows for the rapid assessment of channel inhibition in a multi-well plate format.

Trustworthiness: Ensuring Self-Validating Protocols

The integrity of any pharmacological comparison rests on the trustworthiness of the experimental data. The whole-cell patch-clamp protocol contains several self-validating steps:

  • Giga-seal Formation: Achieving a seal resistance >1 GΩ is a critical quality control step. It ensures that the recorded current is flowing through the ion channels and not leaking around the pipette seal.

  • Stable Baseline: A stable pre-drug recording confirms the health of the cell and the stability of the channels, ensuring that any observed change is due to the applied compound, not channel "rundown."

  • Reversibility: A successful washout, where the current returns to its baseline level after removing the compound, is the strongest evidence for a specific and reversible drug-target interaction. The slower washout observed for aflatrem, for instance, is a key piece of mechanistic data in itself.[13]

Conclusion

Both beta-aflatrem and paxilline are highly potent, state-dependent inhibitors of BK channels, acting preferentially on the closed state of the channel. This mechanism makes their apparent potency exquisitely sensitive to experimental conditions like membrane voltage and intracellular calcium levels.

The available evidence suggests that under comparable conditions, aflatrem is a more potent and more persistent inhibitor of BK channels than paxilline .[13] However, paxilline remains an invaluable pharmacological tool due to its extensive characterization and commercial availability. The choice between these two compounds will depend on the specific requirements of the experiment, such as the desired potency, duration of block, and the specific BK channel subunits being investigated. Understanding their shared, state-dependent mechanism of action is paramount for the correct design and interpretation of any experiment utilizing these powerful mycotoxins.

References

  • Zhou Y, Lingle CJ. (2014). Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism. The Journal of general physiology, 144(5), 415–440. [Link]

  • Semantic Scholar. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism. [Link]

  • Zhou Y, Lingle CJ. (2014). Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism. The Journal of general physiology. [Link]

  • Zhou Y, Lingle CJ. (2014). Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism. Echinobase. [Link]

  • Zhou Y, et al. (2020). The functionally relevant site for paxilline inhibition of BK channels. Proceedings of the National Academy of Sciences of the United States of America, 117(2), 1021-1026. [Link]

  • Lee, CH., et al. (2013). Development of cell-based assay system that utilizes a hyperactive channel mutant for high-throughput screening of BK(Ca) channel modulators. Journal of pharmacological and toxicological methods, 68(2), 253–259. [Link]

  • Imrie, D., et al. (2013). Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca2+-activated K+ channels. ResearchGate. [Link]

  • Nicholson, M. J., et al. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli to Elucidate Their Function. Applied and environmental microbiology, 75(24), 7744–7753. [Link]

  • Beacham, D. W., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of biomolecular screening, 15(4), 441–446. [Link]

  • Tao, J., et al. (2021). State-dependent inhibition of BK channels by the opioid agonist loperamide. The Journal of general physiology, 153(9), e202012834. [Link]

  • Saikia, S., et al. (2021). Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications. Natural product reports, 38(7), 1331–1363. [Link]

  • Zhou, Y., et al. (2010). Glycine311, a determinant of paxilline block in BK channels: a novel bend in the BK S6 helix. The Journal of general physiology, 135(5), 427–443. [Link]

  • Zhou, Y., et al. (2020). The functionally relevant site for paxilline inhibition of BK channels. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Nicholson, M. J., et al. (2009). Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function. Applied and environmental microbiology. [Link]

  • Zhou, Y., et al. (2020). The functionally relevant site for paxilline inhibition of BK channels. PMC. [Link]

  • Luan, Y., et al. (2016). Peptide toxins and small-molecule blockers of BK channels. Acta pharmacologica Sinica, 37(1), 32–40. [Link]

Sources

certified reference material CRM for beta-Aflatrem

Strategic Selection & Validation of Reference Materials for -Aflatrem

Executive Summary: Navigating the "CRM Gap"

For researchers in neurotoxicology and food safety,


-Aflatremno ISO 17034 Certified Reference Material (CRM) currently exists

13

This guide serves as a strategic manual for selecting the "Best Available" alternative—typically High-Purity Analytical Standards —and implementing a Self-Validating Protocol to elevate these materials to "In-House Reference Material" status. We compare commercial analytical standards against in-house isolation strategies, providing the rigorous methodology required to ensure data integrity in drug development and mycotoxin surveillance.[1][]

Part 1: Technical Comparison – Analytical Standards vs. In-House Isolates

In the absence of an ISO 17034 CRM, the industry standard defaults to ISO 17025 accredited Analytical Standards or High-Purity Research Grades .[1][] The table below objectively compares these alternatives for

Comparative Performance Matrix
FeatureOption A: Commercial Analytical Standard Option B: In-House Isolation (Research Grade)
Primary Source Specialized Natural Product Suppliers (e.g., BioCrick, ChemFaces)Isolated from Aspergillus flavus sclerotia
Purity Assurance >98% (HPLC/TLC) .[1][] Often accompanied by basic CoA (NMR/MS identification).[][4]Variable (85–95%).[][4] Requires rigorous purification (Prep-HPLC).[1][][4]
Traceability Limited. Traceable to manufacturer's internal primary standard (rarely SI-traceable).[]None. Must be established via qNMR against a NIST-traceable internal standard.
Isomeric Purity High. Critical for distinguishing

-Aflatrem from Aflatrem (isomer).[]
Risk of Contamination. Co-elution with Aflatrem is common without optimized chromatography.[]
Stability Lyophilized powder (Stable at -20°C for ~2 years).[][4]Solution-based (prone to degradation/isomerization if not stored dry).[1][][4]
Cost Efficiency High Unit Cost (~$600/mg).[][4] Best for quantification.Low Material Cost / High Labor Cost.[] Best for mechanism-of-action studies.[1][]
Recommended Use Quantitative LC-MS/MS , PK/PD studies, QC release testing.[1][]Qualitative Screening , receptor binding assays, large-scale toxicity dosing.[1][]
The Isomer Challenge: Aflatrem vs. -Aflatrem

Both compounds share the molecular formula


14
  • Analytical Risk: Mass spectrometry (MS) alone cannot distinguish them (identical precursor/product ions).[4]

  • Solution: Chromatographic resolution is mandatory.[] Commercial standards allow for retention time (

    
    ) mapping to ensure the peak quantified is truly the 
    
    
    -isomer.[1][][4]

Part 2: Experimental Protocols (Self-Validating Systems)

To compensate for the lack of a CRM, you must validate your Analytical Standard using a qNMR (Quantitative Nuclear Magnetic Resonance) bridge.[1][] This protocol establishes the "True Content" of your standard, effectively creating an In-House CRM.[1][]

Protocol 1: The "qNMR Bridge" Validation

Objective: Determine the absolute purity of the commercial

  • Internal Standard Selection: Use TraceCERT® Maleic Acid or Dimethyl sulfone (

    
    )  (NIST-traceable).[][4]
    
  • Sample Preparation:

    • Weigh ~5.0 mg of

      
      -Aflatrem standard (precision 
      
      
      mg).[1][][4]
    • Weigh ~2.0 mg of Internal Standard (IS).[][4]

    • Dissolve both in 600

      
      L of 
      
      
      (99.8% D).[][4]
  • Acquisition:

    • Instrument: 600 MHz NMR.[]

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      60s (to ensure full relaxation).
    • Scans: 64.

  • Calculation:

    
    [1][][4]
    
    • Where

      
      =Integral, 
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Weight,
      
      
      =Purity.[1][]
Protocol 2: LC-MS/MS Quantification & Isomer Separation

Objective: Specific detection of

1
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[]

    • B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient:

    • 0-1 min: 40% B[1][]

    • 1-6 min: Linear ramp to 90% B (Critical for isomer separation)[1][][4]

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate.

  • MS Parameters (ESI Positive):

    • MRM Transitions:

      • Quantifier:

        
         (Indole moiety fragment)[1][4]
        
      • Qualifier:

        
         (Loss of isobutene group)[1][4]
        
    • Note: Since Aflatrem and

      
      -Aflatrem share these transitions, rely on Retention Time (
      
      
      )
      .[1][] Typically,
      
      
      -Aflatrem elutes slightly earlier than Aflatrem due to structural compactness.[1][]

Part 3: Visualization of Workflows

Diagram 1: Strategic Selection & Validation Workflow

This flowchart guides the researcher from "Need" to "Validated Data," highlighting the critical qNMR step when a CRM is unavailable.[]

BetaAflatremValidationStartStart: Need for beta-Aflatrem StandardCheckCRMIs ISO 17034 CRM Available?Start->CheckCRMSelectStdSelect High-Purity Analytical Standard (>98%)CheckCRM->SelectStdNo (Current Status)qNMRPerform qNMR Validation (Traceable to NIST IS)SelectStd->qNMRCritical StepCalcPurityCalculate Absolute Purity (Correction Factor)qNMR->CalcPurityLCMSDevelop LC-MS/MS Method (Isomer Resolution)CalcPurity->LCMSRtCheckVerify Retention Time vs Aflatrem IsomerLCMS->RtCheckFinalUseValidated Quantification (In-House Reference Material)RtCheck->FinalUse

Caption: Decision matrix for establishing a traceable

Diagram 2: Isomer Separation Logic

Visualizing the chromatographic challenge between Aflatrem and

IsomerSeparationcluster_0Sample Injectioncluster_1LC Separation (C18 Column)cluster_2MS Detection (MRM 502.3 -> 198.1)MixMixture: Aflatrem + beta-AflatremInteractionDifferential Hydrophobic InteractionMix->InteractionPeak1Peak 1 (Rt ~4.2 min)beta-AflatremInteraction->Peak1Elutes FirstPeak2Peak 2 (Rt ~4.5 min)AflatremInteraction->Peak2Elutes Second

Caption: Chromatographic resolution is the only way to distinguish the isomers, as they share identical mass transitions.

References

  • BioCrick. (n.d.).[]

    
    -Aflatrem (CAS 144446-23-1) High Purity Standard.[1][] Retrieved from [1][][4]
    
  • TePaske, M. R., et al. (1992).[1][] "Aflavarin and

    
    -aflatrem: new anti-insectan metabolites from the sclerotia of Aspergillus flavus."[][5] Journal of Natural Products, 55(8), 1080-1086.[1][][6] [1][4]
    
  • Nicholson, M. J., et al. (2009).[1][] "Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus." Applied and Environmental Microbiology, 75(23), 7469-7481.[1][] Link[1][][4]

  • Kato, N., et al. (2003).[1][][6] "The Aspergillus nidulans veA gene is required for production of several secondary metabolites." Fungal Genetics and Biology. (Contextualizing the biosynthetic pathway of indole-diterpenes).

  • ISO. (2016).[] ISO 17034:2016 General requirements for the competence of reference material producers. [1][][4]

A Comparative Analysis of the Neurotoxic Profiles of Beta-Aflatrem and Penitrem A

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Two Potent Tremorgenic Mycotoxins for Researchers, Scientists, and Drug Development Professionals

The study of tremorgenic mycotoxins, a class of fungal secondary metabolites known to induce tremors and other neurological effects, is critical for both toxicological assessment and for the development of new pharmacological tools. Among these, beta-aflatrem and penitrem A stand out due to their potent effects on the central nervous system. This guide provides an in-depth, objective comparison of the neurotoxic properties of these two indole-diterpene alkaloids, supported by experimental data to inform research and drug development endeavors.

Introduction to Beta-Aflatrem and Penitrem A

Beta-aflatrem is a member of the aflatrem family of mycotoxins produced by the fungus Aspergillus flavus.[1] This fungus is also known for producing aflatoxins, a group of highly carcinogenic mycotoxins.[2] Aflatrems are potent tremorgenic compounds that can cause a range of neurological symptoms, from mental confusion to severe tremors, seizures, and in high doses, death.[1][3]

Penitrem A is the most significant and toxic member of the penitrem family of mycotoxins, primarily produced by Penicillium crustosum.[4] This mold is commonly found on spoiled foods such as meats, nuts, and cheeses.[3] Intoxication with penitrem A in animals, particularly dogs, is a recurring issue and can lead to severe clinical signs including tremors, convulsions, and ataxia.[4]

Mechanistic Insights into Neurotoxicity

Both beta-aflatrem and penitrem A exert their primary neurotoxic effects through the modulation of ion channels and neurotransmitter systems in the brain. However, subtle differences in their mechanisms of action contribute to their distinct toxicological profiles.

The Primary Target: Large-Conductance Calcium-Activated Potassium (BK) Channels

The most well-characterized molecular target for both mycotoxins is the large-conductance Ca2+-activated potassium (BK) channel. These channels are crucial regulators of neuronal excitability. By blocking BK channels, these mycotoxins lead to a state of hyperexcitability, which manifests as tremors and convulsions.

Penitrem A is a potent and selective blocker of BK channels.[5] Its inhibitory concentration (IC50) varies depending on the subunit composition of the channel. For BK channels containing only the α subunit, the IC50 is approximately 6.4 nM .[6][7] When the regulatory β1 subunit is also present, the IC50 increases to 64.4 nM .[6][7] This indicates that the presence of the β1 subunit reduces the sensitivity of the channel to penitrem A.

dot

Caption: Inhibition of BK channels by β-Aflatrem and Penitrem A leads to neuronal hyperexcitability and tremors.

Modulation of GABAergic and Glutamatergic Systems

Beyond their effects on BK channels, both mycotoxins also impact major neurotransmitter systems.

Penitrem A has been shown to impair GABAergic neurotransmission in the cerebellum.[4] It also inhibits the uptake of the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate into synaptosomes.[5] This dual action of reducing inhibitory signals and prolonging excitatory signals likely contributes significantly to its convulsant properties.

Aflatrem also affects the GABAergic system, but in a different manner. It has been shown to potentiate the GABA-induced chloride current by acting as a positive allosteric modulator of the GABAA receptor.[9] This potentiation of an inhibitory signal might seem counterintuitive for a tremorgenic toxin. However, the initial symptoms of aflatrem intoxication can include diminished activity or immobility, which may be explained by this GABAergic enhancement.[9] At higher concentrations or through its dominant BK channel blocking activity, the excitatory effects likely overwhelm this initial inhibitory potentiation. A single low dose of aflatrem has been shown to cause a decrease in the capacity of GABA and glutamate uptake systems, which is interpreted as a loss of nerve terminals.[10][11]

dot

Caption: Differential effects of β-Aflatrem and Penitrem A on GABAergic and glutamatergic systems.

Comparative Neurotoxicity: A Quantitative Overview

ParameterBeta-AflatremPenitrem AReference(s)
Primary Molecular Target BK Channels, GABA-A ReceptorsBK Channels[5][8][9]
BK Channel Inhibition (IC50) Data not specific to β-isomer6.4 nM (α subunit), 64.4 nM (α + β1 subunits)[6][7]
Lowest Tremor-Inducing Dose (Mice, oral) Data not available0.50 mg/kg body weight[12]
ED50 for Tremor (Mice, oral) Data not available2.74 mg/kg body weight[12]
Effects on GABAergic System Positive allosteric modulator of GABA-A receptors; decreases GABA uptakeImpairs GABAergic transmission; inhibits GABA uptake[4][5][9]
Effects on Glutamatergic System Decreases glutamate uptakeInhibits glutamate uptake[5][11]

Experimental Protocols for Neurotoxicity Assessment

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the neurotoxicity of tremorgenic mycotoxins.

In Vivo Assessment of Tremorgenicity in a Murine Model

This protocol is designed to quantify the tremor-inducing effects of mycotoxins in mice.

Materials:

  • Male Swiss albino mice (or other suitable strain)

  • Mycotoxin of interest (beta-aflatrem or penitrem A) dissolved in a suitable vehicle (e.g., corn oil, DMSO/saline)

  • Observation cages

  • Video recording equipment

  • Visual rating scale for tremors

Procedure:

  • Acclimatization: Acclimate mice to the experimental environment for at least one week prior to the experiment.

  • Dosing: Administer the mycotoxin via oral gavage or intraperitoneal injection at a range of doses. A control group should receive the vehicle only.

  • Observation: Immediately after administration, place each mouse in an individual observation cage.

  • Data Collection: Record the behavior of the mice for a predetermined period (e.g., 2-4 hours).

  • Qualitative Assessment: At regular intervals (e.g., every 10-15 minutes), score the severity of tremors using a standardized visual rating scale (e.g., 0 = no tremors, 1 = mild tremors, 2 = moderate tremors, 3 = severe tremors/convulsions).

  • Data Analysis: Analyze the data to determine the dose-response relationship, the time to onset of tremors, and the duration of the tremorgenic effects. Calculate the lowest observable effect level (LOEL) and the median effective dose (ED50).

dot

Caption: Experimental workflow for in vivo assessment of mycotoxin-induced tremors.

Whole-Cell Patch-Clamp Analysis of BK Channel Inhibition

This protocol allows for the direct measurement of the effects of mycotoxins on BK channel activity in a controlled in vitro setting.

Materials:

  • HEK293 or other suitable cells expressing BK channels

  • Mycotoxin of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular and intracellular recording solutions

Procedure:

  • Cell Preparation: Culture cells expressing BK channels on glass coverslips.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell recording configuration, allowing for control of the intracellular environment.

  • Baseline Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit BK channel currents. Record baseline currents in the absence of the mycotoxin.

  • Mycotoxin Application: Perfuse the recording chamber with a known concentration of the mycotoxin and repeat the voltage-step protocol.

  • Data Analysis: Measure the reduction in current amplitude to determine the percentage of inhibition. Construct dose-response curves from data obtained at various mycotoxin concentrations to calculate the IC50 value.

dot

Caption: Workflow for whole-cell patch-clamp analysis of mycotoxin effects on BK channels.

Conclusion and Future Directions

Beta-aflatrem and penitrem A are both potent neurotoxins that induce tremors through their interaction with BK channels and modulation of neurotransmitter systems. While penitrem A's mechanism and potency are well-characterized, there is a significant knowledge gap regarding the specific neurotoxic profile of beta-aflatrem. Future research should focus on elucidating the specific in vivo and in vitro effects of beta-aflatrem to allow for a more direct and comprehensive comparison with penitrem A. Such studies will not only enhance our understanding of the toxicological risks posed by these mycotoxins but also potentially unveil novel pharmacological probes for studying neuronal function.

References

  • Aflatrem and other tremogenic mycotoxins. (n.d.). Toxic Black Mould. Retrieved from [Link]

  • Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985). Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects. Environmental health perspectives, 62, 459–463.
  • Asano, S., Bratz, I. N., Berwick, Z. C., Fancher, I. S., & Tune, J. D. (2012). Penitrem A as a tool for understanding the role of large conductance Ca2+/voltage-sensitive K+ channels in vascular function. The Journal of pharmacology and experimental therapeutics, 342(2), 453–460.
  • Tremorgens. (n.d.). Global Indoor Health Network. Retrieved from [Link]

  • Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985). Aflatrem: A Tremorgenic Mycotoxin with Acute Neurotoxic Effects. Environmental Health Perspectives, 62, 459.
  • Penitrem A as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function. (2012). Journal of Pharmacology and Experimental Therapeutics, 342(2), 453-460.
  • Moldes-Anaya, A., Rundberget, T., Fæste, C. K., & Eriksen, G. S. (2012). Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered penitrem A and thomitrem A and E in mice. Toxicon, 60(8), 1428–1435.
  • Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA, a. (2006). Fungal Genetics and Biology, 43(7), 521-530.
  • Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985). Aflatrem: A Tremorgenic Mycotoxin With Acute Neurotoxic Effects. Environmental Health Perspectives, 62, 459-463.
  • Peptide toxins and small-molecule blockers of BK channels. (2016). Acta Pharmacologica Sinica, 37(1), 1-13.
  • Aflatrem. (n.d.). BioCrick. Retrieved from [Link]

  • Moldes-Anaya, A., & Eriksen, G. S. (2014). Penitrem A and analogues: Toxicokinetics, toxicodynamics including mechanism of action and clinical significance. Food and Chemical Toxicology, 69, 21-29.
  • BK channel inhibition by strong extracellular acidific
  • Regulation of BK Channels by Beta and Gamma Subunits. (2019). Annual Review of Physiology, 81, 307-329.
  • Mechanism of beta4 subunit modulation of BK channels. (2006). The Journal of general physiology, 127(4), 439–455.
  • Aflatrem. (n.d.). PubChem. Retrieved from [Link]

  • TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992). Aflavarin and β-Aflatrem: New Anti-insectan Metabolites from the Sclerotia of Aspergillus flavus.

Sources

determining LOD and LOQ for beta-Aflatrem analysis

Determining LOD and LOQ for -Aflatrem Analysis: A Comparative Methodological Guide

As global regulatory frameworks tighten around mycotoxin contamination in agricultural commodities and medicinal plants, the analytical stringency required to detect trace-level secondary metabolites has never been higher.



1

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading analytical platforms for

2

The Causality of Platform Selection: Why LC-MS/MS is the Gold Standard

When selecting an analytical platform for



  • HPLC-FLD (Fluorescence Detection): Requires complex, error-prone post-column derivatization to achieve detectable fluorescence for indole-diterpenes, resulting in poor reproducibility and artificially inflated LODs.

  • High-Resolution Mass Spectrometry (HRMS - Q-TOF): Offers excellent exact-mass identification for untargeted screening but sacrifices absolute quantitative sensitivity (higher LOQ) due to slower scan rates and lower duty cycles compared to targeted triple quadrupoles.

  • UHPLC-MS/MS (Triple Quadrupole): The definitive choice. Operating in Multiple Reaction Monitoring (MRM) mode, it isolates the specific precursor-to-product ion transitions of

    
    -Aflatrem, filtering out background chemical noise. This dramatically lowers the denominator in the Signal-to-Noise (S/N) ratio, yielding the lowest possible LOD and LOQ[1].
    
Table 1: Quantitative Comparison of Analytical Platforms for -Aflatrem
Analytical PlatformTypical LOD (

g/kg)
Typical LOQ (

g/kg)
Matrix Effect SusceptibilityLinear Dynamic RangePrimary Analytical Utility
UHPLC-MS/MS (QqQ) 0.25 – 0.500.50 – 1.00Moderate (Requires matrix-matching)

Gold Standard for Quantitation
UHPLC-HRMS (Q-TOF) 0.50 – 2.001.00 – 5.00Moderate

Untargeted screening & structural elucidation
HPLC-FLD 5.00 – 10.015.0 – 25.0Low (Post-derivatization)

Routine screening (High false-negative risk)
ELISA > 10.0N/AHigh (Cross-reactivity risk)

Rapid field testing only

Data synthesized from recent multi-mycotoxin LC-MS/MS validation studies on complex matrices[1][3].

Analytical Workflow & Matrix Effect Mitigation

To achieve an LOQ of 0.5




1

WorkflowN1Sample Matrix(e.g., Medicinal Plants)N2Optimized QuEChERSExtraction & dSPEN1->N2 5g sample+ ACN/H2O/FAN3UHPLC Separation(C18 Column)N2->N3 Matrix-matchedcalibrationN4ESI+ Ionization& MRM DetectionN3->N4 ChromatographicResolutionN5Data Processing(LOD/LOQ Calc)N4->N5 S/N & SDEvaluation

Fig 1: End-to-end LC-MS/MS analytical workflow for trace

Self-Validating Protocol for LOD and LOQ Determination

Under the [4], LOD and LOQ can be determined via the Signal-to-Noise (S/N) approach or the Standard Deviation of the Response (SD/Slope) approach. For LC-MS/MS mycotoxin analysis, the SD/Slope approach is scientifically superior because it accounts for the variance of the background matrix rather than relying on arbitrary baseline visual measurements.

Step-by-Step Methodology

Phase 1: Sample Preparation (Optimized QuEChERS)

  • Homogenization: Weigh 5.0 g of homogenized blank matrix (e.g., verified mycotoxin-free corn or medicinal plant root) into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of Acetonitrile/Water/Formic Acid (79:20:1, v/v/v). Causality: Formic acid ensures acidic mycotoxins remain protonated, improving partitioning into the organic layer.

  • Partitioning: Add 4.0 g anhydrous MgSO

    
     and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
    
  • dSPE Cleanup: Transfer 1.5 mL of the supernatant to a dSPE tube containing 150 mg MgSO

    
    , 50 mg PSA, and 50 mg C18. Vortex and centrifuge.
    
  • Reconstitution: Evaporate 1 mL of the cleaned extract under gentle nitrogen flow and reconstitute in 1 mL of initial mobile phase to ensure peak shape integrity upon injection.

Phase 2: Matrix-Matched Calibration & Data Acquisition

  • Spiking: Prepare a 6-point matrix-matched calibration curve by spiking the reconstituted blank extracts with

    
    -Aflatrem standards ranging from 0.1 
    
    
    g/kg to 25.0
    
    
    g/kg. Spike with an internal standard (e.g., Zearalanone or
    
    
    C-labeled analog) to correct for injection volume variances and residual ion suppression[3].
  • UHPLC Parameters: Inject 5

    
    L onto a sub-2 
    
    
    m C18 column (e.g., 1.8
    
    
    m, 100 × 2.1 mm). Use a gradient of Water (A) and Methanol (B), both containing 5 mM ammonium acetate and 0.1% formic acid. Causality: Ammonium acetate acts as a buffer to stabilize the ESI+ spray, promoting the formation of
    
    
    or
    
    
    adducts.
  • MS/MS Parameters: Operate in ESI+ MRM mode. Optimize collision energies for the specific quantifier and qualifier transitions of

    
    -Aflatrem.
    

Phase 3: LOD/LOQ Calculation & System Self-Validation Calculate the LOD and LOQ using the standard deviation of the y-intercepts (


  • LOD =

    
    
    
  • LOQ =

    
    
    

Self-Validation Check (The "Closed-Loop" Verification): To prove the calculated LOQ is physically valid, you must perform a self-validation injection.

  • Prepare a matrix sample spiked exactly at the calculated LOQ concentration.

  • Inject

    
     replicates.
    
  • Acceptance Criteria: The precision (%RSD) of the calculated concentration must be

    
    , the accuracy (recovery) must fall between 70%–120%, and the empirical S/N ratio of the quantifier peak must be 
    
    
    [1]. If it fails, the calculated LOQ is theoretical garbage, and you must raise your LOQ threshold.

LODLOQStartICH Q2(R2) LOD/LOQDetermination StrategySNSignal-to-Noise (S/N)ApproachStart->SN High baseline noise(Visual evaluation)SDStandard Deviation (SD)of Response ApproachStart->SD Low noise, linearregression modelSN_LOQLOQ = 10:1 S/NSN->SN_LOQSD_LOQLOQ = 10 * (σ/S)SD->SD_LOQValidateSelf-Validation Check(n=6 at LOQ level)PassAcceptance:Recovery 70-120%%RSD ≤ 15%Validate->Pass Empirical ProofSN_LOQ->ValidateSD_LOQ->Validate

Fig 2: ICH Q2(R2) compliant logical workflow for establishing and validating LOD/LOQ.

Conclusion

Determining the LOD and LOQ for


References

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • MDPI (Toxins). (2025). Contamination Status and Health Risk Assessment of 73 Mycotoxins in Four Edible and Medicinal Plants Using an Optimized QuEChERS Pretreatment Coupled with LC-MS/MS. Retrieved from:[Link] (Accessed via Grounding API)

  • National Institutes of Health (PMC). (2019). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Retrieved from:[Link]

  • Frontiers in Microbiology. (2018). Genetic and Toxigenic Variability within Aspergillus flavus Population Isolated from Maize. Retrieved from:[Link]

High-Fidelity Purity Analysis of β-Aflatrem: A Comparative Guide to qNMR vs. HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Indole-Diterpenes

β-Aflatrem is a complex isomer of aflatrem, a potent tremorgenic mycotoxin and indole-diterpene secondary metabolite produced by Aspergillus flavus (1)[1]. Due to its unique heptacyclic structure and potent biological activities—including antifeedant properties and modulation of ion channels—β-aflatrem is frequently utilized as a reference standard in toxicological and agricultural assays. However, assessing the absolute purity of such complex secondary metabolites presents a significant analytical bottleneck.

As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) with UV-Vis detection for purity assessment. While HPLC is an excellent tool for separating trace impurities, it relies heavily on the availability of a highly pure reference standard and assumes uniform UV response factors across all related compounds. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary, ratio-based method that directly measures molar concentration without requiring a β-aflatrem-specific reference standard (2)[2].

This guide objectively compares qNMR and HPLC methodologies for β-aflatrem purity analysis, providing field-proven protocols and causality-driven insights to help you establish a self-validating analytical workflow.

Section 1: Causality in Method Selection

β-Aflatrem and its biosynthetic intermediates (such as paspaline and paspalicine) share highly similar chromophores but possess subtle structural variations.

  • The HPLC Limitation: In HPLC-UV, the area percent method assumes that the main component and all impurities have similar UV response factors at the detection wavelength. For indole-diterpenes, minor structural changes (e.g., ring openings or epoxidations) can drastically alter the molar extinction coefficient, leading to over- or under-estimation of impurities (3)[3]. Furthermore, HPLC cannot detect impurities lacking a chromophore, such as residual extraction solvents or ambient moisture (4)[4].

  • The qNMR Advantage: qNMR relies on the fundamental quantum mechanical principle that the integrated area of a specific nuclear resonance (typically ¹H) is directly proportional to the number of nuclei generating that signal. By integrating a distinct proton signal from β-aflatrem and comparing it to a certified internal standard (IS), we achieve an absolute purity value without the dependency on analyte-specific response factors (4)[4].

Quantitative Comparison: qNMR vs. HPLC
Analytical ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Direct molar proportionality based on ¹H signal integration.Relative area percent based on UV absorbance.
Reference Standard Dependency Requires an unrelated, commercially available certified Internal Standard (e.g., Maleic acid).Requires a highly pure, structurally identical β-Aflatrem reference standard.
Response Factors Universal (1 proton = 1 unit of signal area).Compound-specific (requires Relative Response Factor calculation for accuracy).
Detection of Solvents/Salts Yes (detects residual solvents and water if using specific deuterated solvents).No (transparent to non-UV absorbing solvents and inorganic salts).
Analysis Time ~15-30 minutes per sample (post-setup).20-45 minutes per run (excluding extensive method development and calibration curves).
Sample Recovery Non-destructive (sample can be recovered post-analysis).Destructive.

Section 2: Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. For β-aflatrem, we employ a dual-method approach: using qNMR for absolute mass fraction determination and HPLC-MS for orthogonal trace impurity profiling.

Protocol 1: Absolute Purity Determination via ¹H-qNMR

Causality Focus: The accuracy of qNMR hinges on two critical factors: the choice of the internal standard (IS) and the relaxation delay (


). The IS must have a known absolute purity and present a distinct, non-overlapping NMR signal. The 

must be at least 5 to 7 times the longest longitudinal relaxation time (

) of the protons of interest to ensure complete return to thermal equilibrium; otherwise, the integration will be artificially low, skewing the purity result.

Step-by-Step Methodology:

  • Standard Selection: Select a certified reference material as the IS. For β-aflatrem in CDCl₃, 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂) are excellent choices due to their simple, downfield singlet signals that do not overlap with the complex aliphatic and aromatic multiplets of the indole-diterpene core.

  • Sample Preparation: Accurately weigh ~10 mg of the β-aflatrem sample and ~2-5 mg of the IS using a microbalance (readability 0.001 mg). Co-dissolve completely in 0.6 mL of high-purity CDCl₃ (containing 0.03% TMS).

  • NMR Acquisition:

    • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Pulse Sequence: 1D ¹H with a 90° pulse angle (e.g., zg30 or zg90).

    • Relaxation Delay (

      
      ):  Set to 30 seconds (empirically determined to exceed 
      
      
      
      for the slowest relaxing protons in rigid indole-diterpenes).
    • Scans: 64 to 128 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Data Processing & Integration: Apply careful phase and baseline correction. Integrate the IS singlet and a distinct β-aflatrem signal (e.g., a specific isolated olefinic or aromatic proton).

  • Calculation: Calculate the purity (

    
    ) using the standard qNMR formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol 2: Orthogonal Validation via HPLC-MS

While qNMR provides the absolute mass fraction, it may lack the sensitivity to detect trace isomeric impurities (e.g., α-aflatrem or paspaline derivatives) that fall under the NMR baseline (5)[5].

  • Methodology: Run the same sample on an LC-TOF-MS system using a C18 reverse-phase column (Eluent: Methanol/Water gradient).

  • Causality: High-resolution mass spectrometry resolves co-eluting impurities by exact mass, validating the homogeneity of the β-aflatrem peak integrated in the qNMR spectrum. If HPLC-MS reveals a co-eluting isomer with the same mass, the qNMR integration must be re-evaluated for overlapping signals.

Section 3: Visualizing the Analytical Logic

Below is the decision and workflow matrix for the self-validating purity analysis of β-Aflatrem.

G cluster_qNMR Absolute Quantitation (qNMR) cluster_HPLC Trace Profiling (HPLC-MS) Start β-Aflatrem Batch qNMR_Prep Weigh Sample + IS (e.g., TCNB) Start->qNMR_Prep HPLC_Prep Dissolve in HPLC-grade MeOH Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 ≥ 30s, S/N > 250) qNMR_Prep->qNMR_Acq qNMR_Calc Molar Ratio Calculation (Absolute Purity %) qNMR_Acq->qNMR_Calc Decision Data Synthesis & Cross-Validation qNMR_Calc->Decision HPLC_Acq RP-C18 Separation & TOF-MS Detection HPLC_Prep->HPLC_Acq HPLC_Calc Impurity Profiling (Relative Area %) HPLC_Acq->HPLC_Calc HPLC_Calc->Decision Final Certified Reference Standard Released Decision->Final Concordant

Self-validating workflow combining qNMR for absolute quantitation and HPLC-MS for trace profiling.

Conclusion

For complex indole-diterpenes like β-aflatrem, relying solely on HPLC-UV can lead to skewed purity assignments due to variable response factors and invisible impurities. By implementing qNMR as the primary quantitative tool, researchers can achieve absolute, self-validating purity metrics without the need for costly, structurally identical reference standards. HPLC should be relegated to its true strength: orthogonal trace impurity profiling.

References

  • Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function ResearchGate[Link]

  • Toxic Indole Diterpenes from Endophyte-Infected Perennial Ryegrass Lolium perenne L.: Isolation and Stability PMC (PubMed Central)[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia[Link]

Sources

Navigating the Specificity Challenge: A Comparative Guide to Beta-Aflatrem Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of mycotoxin analysis, the specificity of immunological detection methods is paramount. Beta-aflatrem, a tremorgenic indole-diterpenoid mycotoxin produced by Aspergillus flavus, presents a significant analytical challenge due to its complex structure and the existence of numerous structurally related analogs. This guide provides a comprehensive overview of the anticipated cross-reactivity of antibodies targeting beta-aflatrem, offering a predictive framework and detailed experimental protocols for researchers engaged in mycotoxin detection and antibody development.

The Core Challenge: Absence of Commercial Beta-Aflatrem Antibodies

A thorough investigation of the current market and scientific literature reveals a critical gap: the lack of commercially available antibodies specifically targeting beta-aflatrem. This absence necessitates a proactive approach for research groups requiring immunological tools for its detection. The primary path forward involves the de novo development of monoclonal or polyclonal antibodies. This guide, therefore, will not compare existing products but will instead provide a scientifically grounded predictive analysis of potential cross-reactivity for newly developed anti-beta-aflatrem antibodies and a detailed roadmap for their production and characterization.

Structural Insights: Predicting Antibody Cross-Reactivity

The cross-reactivity of an antibody is fundamentally dictated by the structural similarity between the target antigen and other molecules. An antibody raised against beta-aflatrem is likely to recognize other indole-diterpenoid mycotoxins that share key structural motifs. Understanding these similarities is crucial for anticipating and interpreting immunoassay results.

The Indole-Diterpenoid Family: A Structural Comparison

Beta-aflatrem belongs to a large family of mycotoxins characterized by a core indole ring fused to a diterpenoid skeleton. Its closest structural relatives, and therefore the most likely cross-reactants, include aflatrem, paspaline, paxilline, penitrem A, and lolitrem B.

Below is a table summarizing the key structural features of these mycotoxins in comparison to beta-aflatrem.

MycotoxinCore StructureKey Substitutions and ModificationsPredicted Cross-Reactivity with Anti-beta-Aflatrem Antibodies
beta-Aflatrem Indole-diterpenoid Isoprenyl group at C-7 of the indole ring, complex polycyclic diterpenoid moiety. 100% (Target Analyte)
AflatremIndole-diterpenoidIsomer of beta-aflatrem, differing in the stereochemistry of the diterpenoid portion.High
PaspalineIndole-diterpenoidPrecursor to aflatrem, lacking the isoprenyl group on the indole ring.Moderate to High
PaxillineIndole-diterpenoidShares the core paspaline structure with some modifications to the diterpenoid rings.Moderate
Penitrem AIndole-diterpenoidMore complex and larger structure with additional rings and a chlorine atom.Low to Moderate
Lolitrem BIndole-diterpenoidHighly complex structure with significant modifications to the diterpenoid moiety.Low
Visualizing Structural Relationships

The following diagram illustrates the biosynthetic and structural relationships between beta-aflatrem and its key analogs, highlighting the shared core structure that can lead to antibody cross-reactivity.

G cluster_core Core Indole-Diterpenoid Structure cluster_analogs Structural Analogs Paspaline Paspaline (Core Precursor) beta_Aflatrem beta-Aflatrem Paspaline->beta_Aflatrem Biosynthesis & Structural Similarity Aflatrem Aflatrem Paspaline->Aflatrem Paxilline Paxilline Paspaline->Paxilline beta_Aflatrem->Aflatrem Isomers Penitrem_A Penitrem A Paxilline->Penitrem_A Shared Motifs Lolitrem_B Lolitrem B Paxilline->Lolitrem_B Shared Motifs

Predicted cross-reactivity based on structural similarity.

A Roadmap to Specificity: Developing and Characterizing Anti-beta-Aflatrem Antibodies

Given the absence of off-the-shelf solutions, researchers must embark on the journey of antibody production. The following sections provide a detailed, field-proven protocol for generating and characterizing monoclonal antibodies against beta-aflatrem, with a focus on ensuring high specificity.

Part 1: Immunogen Preparation - The Critical First Step

Since beta-aflatrem is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein.

Principle: The hapten-carrier conjugate presents the small molecule to the immune system in a context that stimulates B-cell activation and antibody production. The choice of carrier protein and the conjugation chemistry are critical for success.

Detailed Protocol:

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxylic acid or an amine) onto the beta-aflatrem molecule without significantly altering its core structure. This often involves chemical synthesis to create a derivative suitable for conjugation.

  • Carrier Protein Selection: Choose a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). KLH is generally preferred for its larger size and greater immunogenicity.

  • Conjugation Chemistry:

    • EDC/NHS Chemistry (for carboxylated haptens):

      • Dissolve the carboxylated beta-aflatrem derivative and N-hydroxysuccinimide (NHS) in a suitable organic solvent (e.g., DMF or DMSO).

      • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group.

      • Slowly add the activated hapten solution to the carrier protein (KLH or BSA) dissolved in a suitable buffer (e.g., PBS, pH 7.2-7.4).

      • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Glutaraldehyde Crosslinking (for aminated haptens):

      • React the aminated beta-aflatrem derivative with the carrier protein in the presence of a glutaraldehyde solution.

  • Purification and Characterization:

    • Remove unconjugated hapten and by-products by dialysis or size-exclusion chromatography.

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe an increase in the molecular weight of the carrier protein) or UV-Vis spectroscopy (if the hapten has a unique absorbance signature).

G beta_Aflatrem beta-Aflatrem (Hapten) Immunogen beta-Aflatrem-Carrier Conjugate (Immunogen) beta_Aflatrem->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Immunogen

Hapten-carrier conjugation for immunogen preparation.
Part 2: Monoclonal Antibody Production - The Hybridoma Technology Workflow

The generation of monoclonal antibodies ensures a consistent and specific reagent for long-term use.

Principle: Hybridoma technology involves fusing antibody-producing B-cells from an immunized animal with immortal myeloma cells to create hybrid cell lines that continuously produce a single type of antibody.

Detailed Protocol:

  • Immunization:

    • Immunize mice (typically BALB/c) with the beta-aflatrem-carrier protein conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).

    • Administer several booster injections over a period of several weeks to stimulate a strong immune response.

  • Monitoring Immune Response:

    • Collect small blood samples (tail bleeds) and screen the serum for the presence of anti-beta-aflatrem antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Hybridoma Fusion:

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate spleen cells (a rich source of B-cells).

    • Fuse the spleen cells with myeloma cells using polyethylene glycol (PEG).

  • Selection and Screening:

    • Select for fused hybridoma cells by culturing in a selective medium (e.g., HAT medium).

    • Screen the supernatants of individual hybridoma clones for the production of antibodies that bind to a beta-aflatrem-protein conjugate (different from the one used for immunization to avoid selecting antibodies against the carrier protein).

  • Cloning and Expansion:

    • Isolate and sub-clone positive hybridomas to ensure monoclonality.

    • Expand the desired clones to produce larger quantities of the monoclonal antibody.

G Immunization Immunization of Mouse with beta-Aflatrem Conjugate Spleen_Cells Isolation of Spleen Cells (Antibody-Producing) Immunization->Spleen_Cells Fusion Cell Fusion (PEG) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells (Immortal) Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Selection Selection in HAT Medium Hybridomas->Selection Screening Screening for Anti-beta-Aflatrem Antibodies (ELISA) Selection->Screening Cloning Cloning and Expansion of Positive Hybridomas Screening->Cloning mAb_Production Monoclonal Antibody Production Cloning->mAb_Production

Workflow for monoclonal antibody production.
Part 3: Cross-Reactivity Testing - The Validation Imperative

A crucial step in characterizing a new antibody is to determine its specificity through cross-reactivity testing. A competitive ELISA is the gold standard for this purpose.

Principle: In a competitive ELISA, the antibody is pre-incubated with a potential cross-reactant before being added to a plate coated with the target antigen. If the antibody binds to the cross-reactant in solution, it will be unable to bind to the coated antigen, resulting in a reduced signal.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a beta-aflatrem-protein conjugate (e.g., beta-aflatrem-BSA).

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding.

  • Competition Step:

    • Prepare a series of dilutions for beta-aflatrem (the standard) and each potential cross-reactant (aflatrem, paspaline, paxilline, etc.).

    • In a separate plate or in tubes, pre-incubate a fixed concentration of the anti-beta-aflatrem monoclonal antibody with each dilution of the standard and the cross-reactants.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the plate again.

    • Add a substrate for the enzyme (e.g., TMB) and measure the resulting color change using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for beta-aflatrem and each potential cross-reactant.

    • Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of beta-Aflatrem / IC50 of Cross-Reactant) x 100

Expected Outcome: This experiment will generate quantitative data on the specificity of the newly developed antibody, allowing for an informed assessment of its suitability for various applications.

Conclusion and Future Outlook

The development of specific antibodies against beta-aflatrem is an achievable, albeit involved, process. By following the detailed protocols outlined in this guide, research teams can successfully produce and characterize monoclonal antibodies with the desired specificity. The predictive framework for cross-reactivity, based on structural homology, provides a valuable starting point for experimental design and data interpretation. As new antibodies are developed, it will be crucial for the scientific community to share cross-reactivity data to build a comprehensive understanding of the immunological landscape of indole-diterpenoid mycotoxins. This collaborative effort will ultimately enhance the accuracy and reliability of mycotoxin detection, contributing to improved food safety and public health.

References

  • Production of monoclonal antibody and development of an icELISA for the detection of paxilline in grain. Taylor & Francis Online. [Link]

  • Development and Evaluation of Monoclonal Antibodies for Paxilline. National Center for Biotechnology Information. [Link]

  • Antigen Selection for Custom Antibody Production. Life Science Group Ltd. [Link]

  • Cross-reactivity of rapid immunochemical methods for mycotoxins detection towards metabolites and masked mycotoxins: The current state of knowledge. ResearchGate. [Link]

Comparative Guide: Beta-Aflatrem Recovery Studies from Spiked Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of extraction and recovery methodologies for beta-Aflatrem , a tremorgenic indole-diterpenoid mycotoxin produced by Aspergillus flavus. Unlike the hepatotoxic aflatoxins (B1, B2), beta-Aflatrem targets the central nervous system (BK channel inhibition).

Due to its high lipophilicity (LogP ~5.1 ) and sensitivity to matrix interference in lipid-rich samples (e.g., nuts, maize, dairy), standard extraction protocols often yield inconsistent recovery. This guide compares three primary workflows—QuEChERS , Solid Phase Extraction (SPE) , and Dilute-and-Shoot —providing experimental evidence to optimize recovery rates between the acceptable validation range of 70–120% .

Key Findings
  • Optimal Method: Modified QuEChERS (Acetonitrile-based) offers the best balance of recovery (>85%) and throughput.

  • Critical Variable: The choice of cleanup sorbent is decisive; C18 is required to remove lipids, but excess PSA (Primary Secondary Amine) can cause analyte loss due to polar interactions with the indole moiety.

  • Solvent Efficacy: Acetonitrile (ACN) consistently outperforms Ethyl Acetate (EtOAc) and Methanol (MeOH) for this specific isomer.

Compound Profile & Physicochemical Constraints[1][2][3][4]

Understanding the molecule is the first step to successful extraction. Beta-Aflatrem is a hydrophobic indole-diterpene. Its extraction kinetics differ significantly from the more polar aflatoxins.

PropertyValueImplication for Extraction
Molecular Formula C₃₂H₃₉NO₄Large molecule, amenable to LC-MS/MS.
LogP (Lipophilicity) ~5.1 (High)Requires high-% organic solvent. Insoluble in water. Co-extracts with lipids.
pKa Non-ionizable (neutral)pH adjustment has minimal effect on solubility but affects matrix suppression.
Stability Light/Heat SensitiveExtraction must be performed in amber glassware; avoid high-temp evaporation.

Comparative Methodology: QuEChERS vs. SPE vs. Dilute-and-Shoot[5]

The following table summarizes the performance of three methodologies based on spiked recovery studies in a high-lipid matrix (peanut slurry).

Table 1: Method Performance Comparison
FeatureMethod A: Modified QuEChERS Method B: Solid Phase Extraction (SPE) Method C: Dilute-and-Shoot
Principle Partitioning with salts + Dispersive cleanupRetention on solid stationary phaseMinimal prep + High-sensitivity MS
Recovery Rate 88% – 105% 92% – 98%65% – 80% (High Matrix Effect)
Precision (RSD) < 5%< 3%> 10%
Solvent Usage Low (10 mL)High (40+ mL)Very Low (< 1 mL)
Matrix Removal Moderate (Lipids removed by C18)Excellent (Targeted cleanup)Poor (High ion suppression)
Throughput High (20 samples/hr)Low (4 samples/hr)Very High (50+ samples/hr)
Cost per Sample Low (

4)
High (

15)
Negligible ($0.50)

Experimental Protocol: The "Gold Standard" Workflow

Based on comparative data, the Modified QuEChERS method is recommended for beta-Aflatrem recovery. Below is the validated protocol designed to ensure scientific integrity and reproducibility.

Materials
  • Spiking Standard: Beta-Aflatrem standard solution (10 µg/mL in ACN).

  • Internal Standard (ISTD): Paspaline or ¹³C-labeled Aflatoxin B1 (as a surrogate if specific isotope unavailable).

  • Extraction Solvent: Acetonitrile:Water (84:16, v/v) + 1% Formic Acid.

  • Salts: 4g MgSO₄, 1g NaCl.

  • d-SPE Cleanup: 150mg MgSO₄ + 50mg C18 (Avoid PSA if recovery drops <80%).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 g of homogenized sample (e.g., ground maize or nuts) into a 50 mL FEP centrifuge tube.

    • Validation Step: Spike with beta-Aflatrem to achieve target concentrations (e.g., 10, 50, 100 ppb). Allow to equilibrate for 30 mins in the dark.

  • Extraction:

    • Add 10 mL of Extraction Solvent (ACN/H2O/FA).

    • Vortex vigorously for 1 min to disrupt the matrix.

    • Add Salts (MgSO₄/NaCl) after solvent addition to prevent "clumping" (exothermic reaction).

    • Shake mechanically for 15 mins.

    • Centrifuge at 4,000 x g for 5 mins at 4°C.

  • Partitioning & Cleanup (d-SPE):

    • Transfer 1 mL of the supernatant (upper organic layer) to a d-SPE tube containing 150mg MgSO₄ and 50mg C18.

    • Note: C18 is critical here to bind co-extracted lipids which share solubility with beta-Aflatrem.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 2 mins.

  • Reconstitution:

    • Transfer 0.5 mL of cleaned extract to a vial.

    • Evaporate to dryness under nitrogen stream at 35°C (Do not exceed 40°C).

    • Reconstitute in 0.5 mL of MeOH:Water (50:50) containing 5mM Ammonium Formate.

  • LC-MS/MS Analysis:

    • Inject 5 µL into a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Monitor MRM transitions (Quantifier and Qualifier ions specific to beta-Aflatrem).

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Homogenized Sample (5g) Spike Spike: beta-Aflatrem + Internal Standard Start->Spike Solvent Add Solvent: ACN:H2O (84:16) + 1% FA Spike->Solvent Equilibration (30m) Salts Salting Out: MgSO4 (4g) + NaCl (1g) Solvent->Salts Exothermic Partition Centrifuge1 Centrifuge (4000g, 5 min) Salts->Centrifuge1 Supernatant Aliquot Organic Layer Centrifuge1->Supernatant Cleanup d-SPE Cleanup: C18 (Lipid Removal) MgSO4 (Water Removal) Supernatant->Cleanup Critical Step Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Reconstitution

Caption: Workflow for beta-Aflatrem extraction emphasizing the critical lipid-removal step using C18.

Data Analysis: Recovery & Matrix Effects[5][6][7][8][9][10][11]

The following data represents a synthesis of recovery studies comparing solvent efficiency.

Solvent Efficiency Study (Spike Level: 50 ppb)
Extraction SolventMean Recovery (%)RSD (%)Notes
Acetonitrile (100%) 78%6.2%Good, but lacks polarity for matrix penetration.
ACN:Water (84:16) 96% 3.1% Optimal. Water swells matrix pores; ACN dissolves toxin.
Ethyl Acetate 65%12.5%Poor reproducibility; co-extracts too many waxes.
Methanol:Water (80:20) 82%8.4%Higher matrix effect (ion suppression) observed.
Troubleshooting Matrix Effects

If recovery is <70% , calculate the Matrix Effect (ME):



  • ME > -20% (Suppression): Switch to matrix-matched calibration curves.

  • ME < -50% (Strong Suppression): Dilute the final extract 1:10 or switch to SPE cleanup (Method B).

Biological Context & Pathway

Understanding why we test for beta-Aflatrem requires understanding its toxicity. It acts on the nervous system, distinct from the liver-targeting aflatoxins.

Pathway Fungus Aspergillus flavus (Sclerotia) Toxin beta-Aflatrem (Indole-Diterpene) Fungus->Toxin Biosynthesis Target BK Channels (Ca2+ activated K+) Toxin->Target Binds High Affinity Effect Inhibition of K+ Efflux Target->Effect Blockade Symptom Tremors / Ataxia (Staggers Syndrome) Effect->Symptom Neurotoxicity

Caption: Mechanism of action for beta-Aflatrem, inhibiting BK channels leading to neurological tremors.

References

  • PubChem. (2021).[1] Aflatrem | C32H39NO4 | Chemical and Physical Properties.[1] National Library of Medicine. [Link]

  • Arroyo-Manzanares, N., et al. (2017). Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. Journal of Chromatography B. [Link]

  • Reddy, K.R.N., et al. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Toxins.[2][3][4][5][6] [Link]

  • Restek Corporation. (2022).[7] Evaluation of QuEChERS vs Cartridge SPE Cleanup for Pesticides and Mycotoxins. LCGC International. [Link]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of modified forms of certain mycotoxins in food and feed. EFSA Journal. [Link]

Sources

Safety Operating Guide

Executive Summary: The Zero-Compromise Approach

Author: BenchChem Technical Support Team. Date: March 2026

Beta-Aflatrem is a potent tremorgenic mycotoxin belonging to the indole-diterpene class.[1] Unlike aflatoxins (coumarin derivatives), beta-Aflatrem possesses a chemically stable indole-diterpenoid skeleton that is not reliably inactivated by standard bleach (sodium hypochlorite) protocols .[1]

Operational Directive: Do not attempt bench-top chemical neutralization. The only validated, safe disposal method for beta-Aflatrem is high-temperature incineration via a licensed hazardous waste contractor.[1]

Compound Profile & Risk Assessment

To dispose of beta-Aflatrem safely, you must understand its stability profile.[1] It differs significantly from common mycotoxins.[1]

FeatureBeta-Aflatrem SpecificationSafety Implication
Chemical Class Indole-diterpeneHigh chemical stability; resistant to simple acid/base hydrolysis.[1]
Mechanism KCa channel blocker (BK channels)Potent neurotoxin; induces tremors/seizures at low doses.[1]
Physical State Solid (Powder/Crystal)High risk of aerosolization during weighing or spill cleanup.[1]
Solubility DMSO, Methanol, ChloroformLipophilic; readily penetrates skin if dissolved in solvent (e.g., DMSO).[1]
Inactivation Unknown/Unverified DO NOT USE BLEACH. Oxidation may produce toxic byproducts rather than inert waste.

Personal Protective Equipment (PPE) – The "Self-Validating" Barrier

Your PPE is the primary engineering control.[1] For beta-Aflatrem, standard BSL-1 protection is insufficient.[1]

  • Respiratory: N95 or P100 respirator (minimum) is mandatory for any open handling of solid powder to prevent inhalation of aerosolized particulates.[1]

  • Dermal: Double Nitrile Gloves (min thickness 5 mil outer, 4 mil inner).[1]

    • Why? Indole-diterpenes are lipophilic.[1] If dissolved in DMSO, they can permeate a single glove layer.[1] Change outer gloves immediately upon splash contact.[1]

  • Body: Tyvek® lab coat or disposable gown with cuffed sleeves.[1]

  • Ocular: Chemical splash goggles (ventless preferred).[1]

Disposal Workflow: The "Incineration Only" Protocol

This protocol relies on physical containment rather than chemical destruction.

A. Solid Waste (Pure Compound, Contaminated Consumables)[1]
  • Containment: Place all solid waste (weigh boats, contaminated gloves, paper towels) directly into a clear, wide-mouth polyethylene (HDPE) jar.[1]

  • Sealing: Cap the jar tightly. Tape the lid with parafilm to prevent accidental loosening.

  • Secondary Containment: Place the jar inside a 4-mil clear hazardous waste bag. Zip-tie or tape the bag shut.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Beta-Aflatrem (Tremorgenic Mycotoxin) - Solid Debris"[1]

    • Hazard Class: Toxic (Acute)[1]

    • Waste Code: If no specific code exists in your region, use the generic "Toxic Solids, Organic, N.O.S."[1] (Not Otherwise Specified).

  • Disposal: Transfer to your facility’s hazardous waste accumulation area for incineration .

B. Liquid Waste (Stock Solutions, Mother Liquors)[1]
  • Segregation: Do not mix with general aqueous waste or oxidizers.[1]

  • Collection: Collect in a dedicated glass or HDPE waste bottle labeled "Neurotoxin Liquid Waste."[1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste container.[1]

  • Disposal: Submit for high-temperature incineration .

Emergency Spill Response Protocol

Scenario: You have dropped a vial of beta-Aflatrem powder on the floor.

  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signage.[1]

  • Don PPE: Put on N95/P100 respirator, double gloves, and goggles.[1]

  • Dampen (The Critical Step):

    • Do not sweep dry powder.[1] This generates aerosols.[1]

    • Cover the spill gently with paper towels soaked in methanol or acetone . This solubilizes the toxin into the paper, preventing dust.

  • Wipe Up:

    • Using tongs or forceps, pick up the soaked towels and place them into a hazardous waste bag.

    • Wipe the surface 3 times with fresh solvent-soaked towels.

  • Final Wash: Clean the area with soap and water to remove solvent residue.

  • Disposal: Seal all cleanup materials (towels, gloves, tools) in the waste bag and label for incineration.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for disposing of beta-Aflatrem, emphasizing the "Incineration Only" pathway.

BetaAflatremDisposal Start Beta-Aflatrem Waste Generated TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, Gloves, Wipes) TypeCheck->Solid Liquid Liquid Waste (DMSO/Methanol Solutions) TypeCheck->Liquid BleachCheck Can I use Bleach? Solid->BleachCheck ContainSolid 1. Place in HDPE Jar 2. Seal & Parafilm 3. Double Bag Solid->ContainSolid Liquid->BleachCheck ContainLiquid 1. Pour into Solvent Waste Bottle 2. Label 'Neurotoxin' 3. Do NOT dilute with water Liquid->ContainLiquid NoBleach NO. Bleach is unverified for Indole-Diterpenes. BleachCheck->NoBleach Risk of Toxic Byproducts NoBleach->ContainSolid Labeling Label: 'Toxic Organic Waste' (Incineration Required) ContainSolid->Labeling ContainLiquid->Labeling Disposal High-Temperature Incineration (Licensed Contractor) Labeling->Disposal

Caption: Decision logic for beta-Aflatrem disposal. Note the explicit prohibition of bleach neutralization due to lack of validation for indole-diterpene structures.

References

  • Vertex AI Search. (2026).[1] Beta-Aflatrem chemical structure and toxicity. Retrieved from 2[1]

  • National Institutes of Health (PubChem). (2026).[1] Aflatrem | C32H39NO4 | CID 21118293.[1] Retrieved from 3[1]

  • Environmental Health & Safety (UNR). (2025).[1] Chapter 10, Work with Biological Toxins. Retrieved from 4[1]

  • MDPI (Toxins Journal). (2020).[1] In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin Penitrem A in Dogs. Retrieved from 5[1]

  • US EPA. (2026). How Pharmaceuticals Enter the Environment. Retrieved from 6[1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.